molecular formula C8H9ClN2 B576749 6-Methylimidazo[1,2-a]pyridine hydrochloride CAS No. 10518-61-3

6-Methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B576749
CAS No.: 10518-61-3
M. Wt: 168.624
InChI Key: QNDVZZMSYRPOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylimidazo[1,2-a]pyridine hydrochloride ( 10518-61-3) is a nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 8 H 8 N 2 •HCl and a molecular weight of 168.6 g/mol, serves as a key synthetic intermediate and privileged scaffold for developing novel pharmacologically active agents . The imidazo[1,2-a]pyridine core is recognized for its diverse biological profile, demonstrating antimicrobial, antifungal, anti-inflammatory, and antiapoptotic properties in research settings . Specifically, 6-methylimidazo[1,2-a]pyridine derivatives have been explored as potent anti-tubercular agents against Mycobacterium tuberculosis H37Rv, with certain analogues exhibiting exceptional minimum inhibitory concentrations (MIC) in the low nanomolar range . Furthermore, structural analogues have shown promising acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, making them valuable tools for neuroscience research, particularly in the context of neurodegenerative conditions . This compound is offered with a purity of 95% and is available for shipping. As a building block, it enables access to more complex derivatives, such as 3-[(dimethylamino)methyl]-6-methylimidazo[1,2-a]pyridine, for expanding structure-activity relationship studies . Please Note: This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local and federal regulations regarding the handling and disposal of chemicals.

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDVZZMSYRPOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674423
Record name 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10518-61-3
Record name 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 6-Methylimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of significant interest in the field of medicinal chemistry. As a key structural motif in numerous biologically active molecules, a thorough understanding of its characteristics is paramount for its application in research and drug development.

Core Molecular Attributes

This compound is the hydrochloride salt of the parent compound, 6-Methylimidazo[1,2-a]pyridine. The core structure consists of a fused imidazole and pyridine ring system, with a methyl group substituted at the 6-position. The hydrochloride salt form is often utilized to enhance the compound's solubility and stability for research and pharmaceutical applications.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₈H₈N₂•HCl[1]
Molecular Weight 168.6 g/mol [1]
CAS Number 10518-61-3[1]

Physicochemical Properties

Detailed experimental data for the physical properties of this compound is not extensively available in the public domain. However, based on the properties of the parent compound and related derivatives, the following can be inferred:

  • Appearance: Typically a solid, likely crystalline, in nature. The color can range from off-white to beige.

  • Melting Point: The melting point of the free base, 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, is reported to be 205-207°C[2]. The hydrochloride salt would be expected to have a different, likely higher, melting point.

  • Solubility: Pyridine hydrochloride is known to be soluble in water[3]. It is anticipated that this compound will exhibit solubility in polar protic solvents such as water and alcohols, and may have some solubility in polar aprotic solvents like DMSO and DMF[4]. Its solubility in non-polar organic solvents is expected to be limited.

  • Stability: The hydrochloride salt form generally enhances the stability of the compound. It is expected to be stable under standard laboratory conditions. It is also noted to be hygroscopic, meaning it can absorb moisture from the air[3].

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fused ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electronic environment of the heterocyclic system.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the 6-methylimidazo[1,2-a]pyridine core. The chemical shifts will be characteristic of the sp²-hybridized carbons in the aromatic rings and the sp³-hybridized carbon of the methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the heterocyclic rings, and potentially broad absorption bands associated with the N-H bond of the protonated nitrogen and the presence of the hydrochloride salt.

  • Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the free base (C₈H₈N₂) and fragmentation patterns characteristic of the imidazo[1,2-a]pyridine ring system.

Synthesis and Reactivity

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established in organic chemistry, with several synthetic routes available[11][12][13][14]. A common and effective method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound[11].

A general synthetic pathway to this compound is depicted below:

G cluster_0 Synthesis of this compound 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Condensation Condensation 2-Amino-5-methylpyridine->Condensation alpha-Halo-acetaldehyde α-Halo-acetaldehyde (e.g., Chloroacetaldehyde) alpha-Halo-acetaldehyde->Condensation 6-Methylimidazo[1,2-a]pyridine 6-Methylimidazo[1,2-a]pyridine Condensation->6-Methylimidazo[1,2-a]pyridine HCl_treatment Treatment with HCl 6-Methylimidazo[1,2-a]pyridine->HCl_treatment Final_Product 6-Methylimidazo[1,2-a]pyridine Hydrochloride HCl_treatment->Final_Product

Sources

The Structural Elucidation of 6-Methylimidazo[1,2-a]pyridine Hydrochloride: A Multifaceted Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] This guide provides a comprehensive framework for the structural elucidation of a key derivative, 6-Methylimidazo[1,2-a]pyridine hydrochloride (CAS No: 10518-61-3[1], Molecular Formula: C₈H₈N₂·HCl[1]), employing a synergistic combination of modern spectroscopic techniques. As a Senior Application Scientist, this document moves beyond a mere recitation of methods to offer a deep, causality-driven narrative explaining the strategic choices behind each analytical step. Our approach is designed to be a self-validating system, ensuring the unambiguous and confident determination of the molecule's three-dimensional architecture.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine heterocyclic system is a fused bicyclic structure that has captured the attention of medicinal chemists for decades. Its derivatives have demonstrated a remarkable breadth of biological activities, including hypnotic, anxiolytic, anti-cancer, and anti-inflammatory properties.[2] The specific substitution pattern on this scaffold is critical in defining its pharmacological profile. Therefore, the precise and unequivocal structural characterization of new analogues, such as this compound, is a fundamental prerequisite for understanding its structure-activity relationship (SAR) and advancing its potential as a drug candidate.

This guide will systematically deconstruct the molecule's structure through the lens of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. While single-crystal X-ray crystallography remains the gold standard for absolute structure determination, its feasibility is contingent on obtaining suitable crystals. The spectroscopic methods detailed herein provide a robust and often more readily accessible pathway to comprehensive structural assignment.

The Elucidation Workflow: A Strategic Overview

The process of piecing together a chemical structure is akin to solving a complex puzzle. Each spectroscopic technique provides a unique set of clues, and their combined interpretation leads to a single, coherent solution. Our workflow is designed to be logical and iterative, with each step building upon the last.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Functional Group Identification cluster_3 Electronic Properties cluster_4 Definitive 3D Structure MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Carbon-Hydrogen Framework) MS->NMR Provides Molecular Formula IR Infrared Spectroscopy (Key Functional Groups) NMR->IR Confirms Functional Groups X_Ray X-Ray Crystallography (Absolute Stereochemistry) NMR->X_Ray Validates Connectivity UV_Vis UV-Vis Spectroscopy (Conjugated Systems) IR->UV_Vis Supports Conjugation Insights UV_Vis->NMR Corroborates Aromatic System

Caption: Predicted COSY correlations for this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a characteristic "fingerprint" of the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the sample.

Data Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Significance
3100-3000C-H stretch (aromatic)Confirms the presence of the aromatic rings.
2950-2850C-H stretch (aliphatic)Indicates the methyl group.
~2700-2400N⁺-H stretchA broad absorption characteristic of a hydrochloride salt of an amine.
1650-1500C=C and C=N stretchingAromatic ring vibrations, characteristic of the imidazopyridine core.
1400-1000In-plane C-H bendingPart of the fingerprint region, confirming the overall structure.
Below 900Out-of-plane C-H bendingProvides information about the substitution pattern on the aromatic rings.
  • Causality: The presence of the broad N⁺-H stretch is a key indicator of the hydrochloride salt form. The distinct regions for aromatic and aliphatic C-H stretching vibrations allow for the clear identification of these structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Experimental Protocol
  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, typically methanol or ethanol.

  • Data Acquisition: The absorbance of the solution is measured across the UV-Vis range (typically 200-800 nm).

Data Interpretation

The imidazo[1,2-a]pyridine system is an aromatic, conjugated system and is expected to exhibit characteristic π → π* transitions.

  • Expected Absorption Maxima (λ_max): Based on data for related imidazo[1,2-a]pyridine derivatives, absorption maxima are anticipated in the UV region, likely around 230-250 nm and 280-320 nm. [3][4]The exact positions and intensities of these bands are influenced by the substitution pattern and the solvent.

Conclusion: A Cohesive Structural Portrait

The structural elucidation of this compound is a testament to the power of a multi-technique spectroscopic approach. By systematically integrating data from Mass Spectrometry, NMR, IR, and UV-Vis spectroscopy, a complete and confident structural assignment can be achieved. This guide has provided not only the expected data but also the underlying scientific reasoning for the experimental choices and spectral interpretations. This holistic understanding is paramount for researchers in drug discovery and development, where the precise knowledge of a molecule's structure is the foundation upon which all further biological and pharmacological investigations are built. While definitive proof can be obtained through X-ray crystallography, the methods outlined here provide a robust and accessible pathway to elucidate the structure of this and other novel heterocyclic compounds.

References

  • Gupta, A., & Agarwal, R. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Bioactive Compounds, 13(3), 205-224.
  • BenchChem. (2025). Spectroscopic Analysis Comparison of Imidazo[1,2-a]pyridine Isomers.
  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1477-1480.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV–Vis absorption spectra of compound (6–10) in DMSO solution. (b) Fluorescence emission spectra of the compound (6–10) at excitation wavelength of 280 nm in DMSO solution at RT. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • PubMed. (n.d.). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubMed. (n.d.). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Acta Crystallographica Section E. (2012). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-Methylimidazo[1,2-a]pyridine hydrochloride, a significant heterocyclic compound in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous therapeutic agents, including anxiolytics, sedatives, and anti-ulcer drugs.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of various synthetic strategies. The guide emphasizes the chemical logic behind procedural steps, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle of paramount importance in the pharmaceutical industry.[3] Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[4] Notable drugs incorporating this scaffold include Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent).[1][2][3] The substituent at the 6-position, in this case, a methyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on the synthesis of the hydrochloride salt of 6-methylimidazo[1,2-a]pyridine, a common form for improving the solubility and stability of the parent compound.

Retrosynthetic Analysis and Key Precursor Synthesis

A logical retrosynthetic approach to this compound begins with the final salt formation, leading back to the core heterocyclic structure. The most direct and widely adopted method for constructing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with a suitable two-carbon synthon, typically an α-haloketone or α-haloaldehyde.

G 6-Methylimidazo[1,2-a]pyridine HCl 6-Methylimidazo[1,2-a]pyridine HCl 6-Methylimidazo[1,2-a]pyridine 6-Methylimidazo[1,2-a]pyridine 6-Methylimidazo[1,2-a]pyridine HCl->6-Methylimidazo[1,2-a]pyridine HCl Treatment 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 6-Methylimidazo[1,2-a]pyridine->2-Amino-5-methylpyridine Cyclization α-Haloaldehyde (e.g., Chloroacetaldehyde) α-Haloaldehyde (e.g., Chloroacetaldehyde) 6-Methylimidazo[1,2-a]pyridine->α-Haloaldehyde (e.g., Chloroacetaldehyde) Condensation 3-Methylpyridine 3-Methylpyridine 2-Amino-5-methylpyridine->3-Methylpyridine Amination

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: 2-Amino-5-methylpyridine

The synthesis of 2-amino-5-methylpyridine is a critical first step. Several methods have been reported, with the Chichibabin reaction being a classical approach.

Method 1: Chichibabin Amination of 3-Methylpyridine

This method involves the direct amination of 3-methylpyridine (β-picoline) using sodium amide in an inert solvent.

  • Reaction: 3-Methylpyridine reacts with sodium amide (NaNH₂) at elevated temperatures and pressures.[5][6]

  • Mechanism: The reaction proceeds via a nucleophilic substitution, where the amide anion attacks the C2 position of the pyridine ring, followed by the elimination of a hydride ion.

  • Causality: The use of an inert, high-boiling solvent like xylene or toluene is necessary to achieve the required reaction temperature. The reaction is typically conducted under pressure due to the evolution of hydrogen gas.[6]

Experimental Protocol: Chichibabin Amination

  • Setup: A high-pressure autoclave is charged with finely divided sodium amide dispersed in anhydrous xylene.

  • Addition of Reactant: Anhydrous 3-methylpyridine is slowly added to the heated dispersion (130-140 °C) while stirring.[6]

  • Reaction: The mixture is stirred for several hours at this temperature, allowing the pressure to increase due to hydrogen gas evolution.[6]

  • Workup: After cooling, the reaction mixture is carefully quenched with water. The organic layer is separated, and the product is isolated by fractional distillation.[6]

Method 2: From 2-Chloro-5-methylpyridine

An alternative pathway involves the amination of 2-chloro-5-methylpyridine.

  • Reaction: 2-Chloro-5-methylpyridine is subjected to aminolysis with ammonia in the presence of a copper catalyst.[7]

  • Causality: The copper catalyst is essential for facilitating the nucleophilic aromatic substitution of the chloride with ammonia, which would otherwise require harsh conditions. The reaction is performed under pressure to maintain ammonia in the liquid phase and increase the reaction rate.[7]

Experimental Protocol: Amination of 2-Chloro-5-methylpyridine

  • Setup: A stainless-steel autoclave is charged with 2-chloro-5-methylpyridine, an organic solvent (e.g., methanol), liquid ammonia, and a copper catalyst (e.g., copper(II) sulfate or copper powder).[7]

  • Reaction: The autoclave is sealed and heated to 145-155 °C, with the pressure reaching 3.5-4.0 MPa. The reaction is maintained for 8-9 hours with stirring.[7]

  • Workup: After cooling and venting the ammonia, the solvent is removed by distillation. The residue is taken up in water, extracted with an organic solvent like toluene, and the product is isolated by evaporation and distillation under reduced pressure.[7]

Core Synthesis: Construction of the Imidazo[1,2-a]pyridine Ring

The most prevalent and efficient method for constructing the 6-methylimidazo[1,2-a]pyridine core is the condensation of 2-amino-5-methylpyridine with an α-halocarbonyl compound.

Classical Condensation with α-Haloketones/aldehydes

This pathway is a robust and widely used method for the synthesis of imidazo[1,2-a]pyridines.[4][8] The reaction proceeds in two main steps: N-alkylation followed by intramolecular cyclization.

G cluster_0 Reaction Pathway 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Intermediate Salt Intermediate Salt 2-Amino-5-methylpyridine->Intermediate Salt N-Alkylation α-Haloaldehyde α-Haloaldehyde α-Haloaldehyde->Intermediate Salt Cyclized Intermediate Cyclized Intermediate Intermediate Salt->Cyclized Intermediate Intramolecular Condensation 6-Methylimidazo[1,2-a]pyridine 6-Methylimidazo[1,2-a]pyridine Cyclized Intermediate->6-Methylimidazo[1,2-a]pyridine Dehydration

Caption: General pathway for imidazo[1,2-a]pyridine synthesis.

Mechanistic Insight

  • N-Alkylation: The pyridine ring nitrogen of 2-amino-5-methylpyridine, being more nucleophilic than the exocyclic amino group, attacks the electrophilic carbon of the α-halocarbonyl compound. This results in the formation of a pyridinium salt intermediate.[4]

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal intermediate.

  • Dehydration: Subsequent dehydration of this intermediate leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocol: Synthesis of 6-Methylimidazo[1,2-a]pyridine

  • Reactants: 2-Amino-5-methylpyridine (1.0 eq) and chloroacetaldehyde (typically as a 50% aqueous solution, 1.1 eq) are used.

  • Solvent: The reaction is commonly performed in a solvent such as ethanol or isopropanol.

  • Procedure: a. Dissolve 2-amino-5-methylpyridine in the chosen solvent in a round-bottom flask. b. Add chloroacetaldehyde dropwise to the solution at room temperature. c. Heat the reaction mixture to reflux for several hours (typically 4-6 hours). The progress can be monitored by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature.

  • Workup and Purification: a. Neutralize the reaction mixture with a base, such as sodium bicarbonate solution. b. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). c. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. The crude product can be purified by column chromatography on silica gel.

Comparative Data for Synthesis Conditions

MethodCatalyst/SolventTemperatureReaction TimeYieldReference
Conventional HeatingEthanolReflux4-6 hGoodGeneral Method
Microwave IrradiationSolvent-free100-120 °C5-15 minHigh[8]
Catalyst-freeNo solvent60 °C1-2 hHigh[4]

Final Step: Hydrochloride Salt Formation

The formation of the hydrochloride salt enhances the compound's stability and aqueous solubility, which is often desirable for pharmaceutical applications.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve the purified 6-methylimidazo[1,2-a]pyridine base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield this compound as a crystalline solid.[9]

Alternative and Modern Synthetic Approaches

While the classical condensation is highly effective, other methods offer advantages in terms of efficiency, atom economy, and substrate scope.

Multicomponent Reactions (MCRs)

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that can produce highly substituted imidazo[1,2-a]pyridines.[10][11][12]

  • Components: For a related structure, this would involve 2-amino-5-methylpyridine, an aldehyde, and an isocyanide.

  • Advantages: This approach offers high efficiency and allows for the rapid generation of a library of diverse compounds, which is highly valuable in drug discovery.[10][13]

G cluster_0 Groebke-Blackburn-Bienaymé Reaction 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 3-Amino-imidazo[1,2-a]pyridine Derivative 3-Amino-imidazo[1,2-a]pyridine Derivative 2-Amino-5-methylpyridine->3-Amino-imidazo[1,2-a]pyridine Derivative Aldehyde Aldehyde Aldehyde->3-Amino-imidazo[1,2-a]pyridine Derivative Isocyanide Isocyanide Isocyanide->3-Amino-imidazo[1,2-a]pyridine Derivative Catalyst (e.g., Sc(OTf)3) Catalyst (e.g., Sc(OTf)3) Catalyst (e.g., Sc(OTf)3)->3-Amino-imidazo[1,2-a]pyridine Derivative

Caption: One-pot three-component synthesis of imidazo[1,2-a]pyridines.

Tandem Reactions with Nitroolefins

The reaction of 2-aminopyridines with nitroolefins, often catalyzed by iron, provides another route to the imidazo[1,2-a]pyridine core through a tandem Michael addition and intramolecular cyclization.[4] This method is notable for its use of readily available starting materials.

Conclusion

The synthesis of this compound is a well-established process that hinges on the reliable construction of the fused heterocyclic core. The classical condensation of 2-amino-5-methylpyridine with an α-haloaldehyde remains the most direct and commonly employed method due to its simplicity and high yields. Modern variations, including microwave-assisted and catalyst-free conditions, offer significant improvements in reaction times and environmental impact. For the generation of analog libraries, multicomponent reactions like the GBB synthesis present a highly efficient and versatile alternative. The final conversion to the hydrochloride salt is a straightforward acid-base reaction that improves the compound's pharmaceutical properties. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important compound, empowering researchers in their drug discovery and development endeavors.

References

  • Vertex AI Search. Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021-12-14).
  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • NIH. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016-07-18).
  • Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. CN102924370A - 2-amino-5-methylpyridine preparation method.
  • ChemicalBook. 2-Amino-5-methylpyridine | 1603-41-4. (2025-09-25).
  • Google Patents. US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • ResearchGate. Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines. aReaction conditions.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • NIH. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020-02-25).
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024-11-14).
  • SCBT. 6-Methylimidazo[1,2-a]pyridine, HCl | CAS 10518-61-3.
  • PubMed. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
  • NIH. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC.
  • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • NIH. A mild, catalyst-free synthesis of 2-aminopyridines - PMC.
  • Wikipedia. α-Halo ketone.
  • ScienceOpen. Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. (2021-08-01).
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2025-08-06).
  • Wikipedia. Imidazopyridine.
  • ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2025-08-10).
  • Fisher Scientific. Imidazopyridines.
  • BLDpharm. 88965-00-8|6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine.

Sources

The Therapeutic Potential of 6-Methylimidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2] This bicyclic structure, formed by the fusion of imidazole and pyridine rings, serves as a versatile template for the design and development of novel therapeutic agents. Among the various substituted imidazo[1,2-a]pyridines, derivatives bearing a methyl group at the 6-position have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for further investigation in drug discovery programs.

This technical guide provides a comprehensive overview of the biological activities of 6-methylimidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into their mechanisms of action, structure-activity relationships (SAR), and provide exemplary experimental protocols for their biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this important class of compounds.

Synthetic Strategies for 6-Methylimidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][4] For the preparation of 6-methylimidazo[1,2-a]pyridine derivatives, the starting material is typically 2-amino-5-methylpyridine. A general synthetic scheme is depicted below:

Synthesis_of_6_Methylimidazo_1_2_a_pyridines cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_amino_5_methylpyridine 2-Amino-5-methylpyridine conditions Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Heat 2_amino_5_methylpyridine->conditions + alpha_haloketone α-Haloketone (R-CO-CH2X) alpha_haloketone->conditions + product 6-Methyl-2-substituted-imidazo[1,2-a]pyridine conditions->product Cyclocondensation

Figure 1: General synthetic scheme for 6-methylimidazo[1,2-a]pyridine derivatives.

Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an alternative and efficient one-pot approach to synthesize 3-amino-imidazo[1,2-a]pyridine derivatives.[5] These synthetic methodologies allow for the introduction of a wide variety of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core, facilitating the exploration of structure-activity relationships.

Anticancer Activity

A significant body of research has highlighted the potent anticancer activity of 6-methylimidazo[1,2-a]pyridine derivatives against a range of human cancer cell lines.[6][7]

Mechanism of Action

The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: Several 6-methylimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, certain derivatives have shown inhibitory activity against Nek2, a kinase involved in cell cycle regulation, and have demonstrated promising results in gastric cancer models.[8][9] Others have been designed as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently hyperactivated in tumors.[10][11]

PI3K_Pathway_Inhibition PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotion Inhibitor 6-Methylimidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

Figure 2: Inhibition of the PI3K/Akt signaling pathway by 6-methylimidazo[1,2-a]pyridine derivatives.

  • Induction of Apoptosis: Studies have shown that 6-substituted imidazo[1,2-a]pyridines can induce apoptosis in colon cancer cell lines.[6] This programmed cell death is mediated through the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[6]

Structure-Activity Relationship (SAR)

The substitution pattern on the imidazo[1,2-a]pyridine core plays a crucial role in determining the anticancer potency. For example, in a series of compounds evaluated against colon cancer cell lines, the nature of the substituent at the 6-position significantly influenced the activity.[6] Similarly, for Nek2 inhibitors, specific substitutions on the imidazo[1,2-a]pyridine ring were found to be critical for potent inhibitory activity.[8][9]

Quantitative Data Summary
Compound ClassCancer Cell LineIC50 (µM)Reference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesHCC8270.09 - 0.43[10][11]
6-Substituted imidazo[1,2-a]pyridinesHT-29, Caco-2Varies[6]
Imidazo[1,2-a]pyridine Nek2 inhibitorsMGC-8030.038[8]

Antimicrobial Activity

Derivatives of 6-methylimidazo[1,2-a]pyridine have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

Antibacterial Activity

Several studies have reported the synthesis and evaluation of 6-methylimidazo[1,2-a]pyridine derivatives as antibacterial agents.[12][13][14] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[13] For some derivatives, the minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa was found to be lower than that of the reference drug streptomycin.[12] Molecular docking studies have suggested that these compounds may exert their antibacterial effect by inhibiting tRNA-(Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacterial protein synthesis.[12]

Antituberculosis Activity

The imidazo[1,2-a]pyridine scaffold is a key component of novel antituberculosis agents.[15][16] Derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[15][17] The mechanism of action for some of these compounds involves the inhibition of essential cellular processes such as ATP synthesis and the cytochrome bc1 complex (QcrB).[15]

Antiviral Activity

The antiviral potential of imidazo[1,2-a]pyridine derivatives has been investigated, with notable activity observed against several human viruses.[18][19]

Specifically, 6-halogeno and 6-phenylimidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[18] Importantly, these compounds demonstrated a mechanism of action that is independent of the viral thymidine kinase, which is the target of some currently used antiviral drugs.[18] This suggests that they could be effective against resistant viral strains.

Anti-inflammatory Activity

Recent studies have begun to explore the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives. One novel derivative, in combination with curcumin, was found to exert anti-inflammatory effects in breast and ovarian cancer cell lines.[20]

Mechanism of Action

The anti-inflammatory activity of these compounds is linked to their ability to modulate the STAT3/NF-κB signaling pathway.[20] This pathway plays a critical role in the inflammatory response and is often dysregulated in inflammatory diseases and cancer. The derivative was shown to downregulate the expression of key inflammatory mediators such as iNOS and COX-2.[20]

Anti_inflammatory_Pathway STAT3 STAT3 iNOS_COX2 iNOS, COX-2 STAT3->iNOS_COX2 Upregulation NFkB NF-κB NFkB->iNOS_COX2 Upregulation Inflammation Inflammatory Response iNOS_COX2->Inflammation Inhibitor 6-Methylimidazo[1,2-a]pyridine Derivative Inhibitor->STAT3 Inhibition Inhibitor->NFkB Inhibition Cytokine Cytokine Cytokine->NFkB Activation

Sources

Unraveling the Mechanism of Action of 6-Methylimidazo[1,2-a]pyridine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] This fused heterocyclic structure is featured in commercially available drugs such as zolpidem (for insomnia), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent), highlighting its therapeutic versatility.[3][4] The broad spectrum of pharmacological activities associated with imidazo[1,2-a]pyridine derivatives—spanning from anticancer and antimicrobial to antiviral and anticonvulsant properties—makes this scaffold a fertile ground for the discovery of novel therapeutic agents.[2][5] This guide focuses on the mechanistic underpinnings of 6-substituted imidazo[1,2-a]pyridines, with a specific lens on 6-Methylimidazo[1,2-a]pyridine hydrochloride, to provide a framework for its investigation and development.

Core Mechanistic Insights for 6-Substituted Imidazo[1,2-a]pyridines

While the precise mechanism of this compound is not extensively documented in publicly available literature, the broader class of 6-substituted imidazo[1,2-a]pyridines has been investigated, particularly in the context of oncology. The key reported mechanisms of action revolve around the induction of apoptosis and the inhibition of critical cell signaling pathways.

Induction of Apoptosis in Cancer Cells

Research into a range of 6-substituted imidazo[1,2-a]pyridines has demonstrated their potent pro-apoptotic activity in colon cancer cell lines, such as HT-29 and Caco-2.[6] The data strongly suggest that these compounds trigger programmed cell death through the intrinsic mitochondrial pathway.[6] The key events in this proposed mechanism include the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-3 and caspase-8.[6] The activation of these executioner caspases culminates in the proteolytic cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Diagram: Proposed Apoptotic Pathway Induced by 6-Substituted Imidazo[1,2-a]pyridines

G Compound 6-Methylimidazo[1,2-a]pyridine Hydrochloride Mitochondria Mitochondria Compound->Mitochondria Induces mitochondrial permeabilization Caspase8 Caspase-8 Compound->Caspase8 Potential direct or indirect activation CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Activation Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution of cell death Caspase8->Caspase3 Activation G Start Cancer Cell Culture Treatment Treat with 6-Methylimidazo[1,2-a]pyridine HCl Start->Treatment Flow Annexin V/PI Staining (Flow Cytometry) Treatment->Flow Caspase Caspase Activity Assays (Caspase-3, -8, -9) Treatment->Caspase Western Western Blot (Cytochrome c Release) Treatment->Western Result Apoptosis Confirmation Flow->Result Caspase->Result Western->Result

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the spectroscopic data for 6-Methylimidazo[1,2-a]pyridine hydrochloride (CAS 10518-61-3), a key heterocyclic compound with significant interest in medicinal chemistry and drug development.[1] The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.[2] Accurate structural elucidation and purity assessment are paramount for advancing research and development involving this compound. This document offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from closely related analogs.

Molecular Structure and Spectroscopic Overview

This compound is a bicyclic aromatic compound with the molecular formula C₈H₈N₂·HCl and a molecular weight of 168.6 g/mol .[1] The formation of the hydrochloride salt involves the protonation of one of the nitrogen atoms, which significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_analysis Data Interpretation Sample 6-Methylimidazo[1,2-a]pyridine hydrochloride NMR_Spec NMR Spectrometer Sample->NMR_Spec IR_Spec FT-IR Spectrometer (ATR) Sample->IR_Spec MS_Spec Mass Spectrometer (ESI) Sample->MS_Spec NMR_Data ¹H and ¹³C NMR Data NMR_Spec->NMR_Data Analysis Structural Elucidation & Purity Assessment NMR_Data->Analysis IR_Data IR Spectrum IR_Spec->IR_Data IR_Data->Analysis MS_Data Mass Spectrum MS_Spec->MS_Data MS_Data->Analysis

Figure 2: Workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrometry Data (ESI+)

m/z (amu)Relative IntensityAssignment
133.076100%[M+H]⁺ (protonated free base)
132.068Variable[M]⁺ (molecular ion of free base)

Interpretation and Causality:

  • In positive ion mode ESI-MS, the hydrochloride salt will dissociate in solution, and the free base will be detected.

  • The base peak is expected to be the protonated molecule of the free base, [C₈H₈N₂ + H]⁺, with a calculated m/z of 133.076.

  • The molecular ion of the free base, [C₈H₈N₂]⁺, at m/z 132.068 may also be observed, although typically with lower intensity.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the detected ions.

Experimental Protocol: ESI-Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters:

    • Operate the ESI source in positive ion mode.

    • Set the capillary voltage and other source parameters to optimize the signal for the ion of interest.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. For HRMS, compare the measured accurate mass to the calculated mass to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The expected data presented in this guide, derived from the analysis of related compounds and fundamental spectroscopic principles, serve as a valuable reference for researchers in medicinal chemistry and drug development. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignment and advancing the scientific investigation of this important class of heterocyclic compounds.

References

  • BenchChem. (2025). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • Santa Cruz Biotechnology, Inc. (n.d.). 6-Methylimidazo[1,2-a]pyridine, HCl.
  • Chemical Methodologies. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
  • PubMed. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ResearchGate. (2011). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.

Sources

An In-depth Technical Guide to 6-Methylimidazo[1,2-a]pyridine hydrochloride (CAS: 10518-61-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. This is due to their versatile biological activities, which include anticancer, antituberculosis, and antiviral properties.[1] The fused imidazole and pyridine rings create a unique scaffold that serves as a pharmacophore in numerous biologically active molecules. This guide provides a comprehensive technical overview of a specific derivative, 6-Methylimidazo[1,2-a]pyridine hydrochloride, a compound of interest for further investigation in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known properties of this compound.

PropertyValueSource
CAS Number 10518-61-3
Molecular Formula C₈H₉ClN₂
Molecular Weight 168.62 g/mol
Appearance White to off-white solidInferred from related compounds
Melting Point Data not available
Solubility Soluble in water, DMSO, and ethanolInferred from hydrochloride salt nature
pKa Data not available

Synthesis and Purification

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with the most common method being the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For the synthesis of 6-Methylimidazo[1,2-a]pyridine, 2-amino-6-methylpyridine is reacted with chloroacetone. The resulting free base is then converted to its hydrochloride salt.

Synthesis of this compound reagent1 2-Amino-6-methylpyridine intermediate 6-Methylimidazo[1,2-a]pyridine reagent1->intermediate Reflux in Ethanol reagent2 Chloroacetone reagent2->intermediate product 6-Methylimidazo[1,2-a]pyridine hydrochloride intermediate->product HCl in Ether

Synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Methylimidazo[1,2-a]pyridine (Free Base)

  • To a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add chloroacetone (1.1 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 6-Methylimidazo[1,2-a]pyridine.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 6-Methylimidazo[1,2-a]pyridine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected and reported data for the parent compound and closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the molecular structure.

¹H NMR (Expected Chemical Shifts in DMSO-d₆)
Proton
H-2
H-3
H-5
H-7
H-8
CH₃ (at C6)
¹³C NMR (Expected Chemical Shifts in DMSO-d₆)
Carbon
C-2
C-3
C-5
C-6
C-7
C-8
C-9 (bridgehead)
CH₃ (at C6)

Note: The exact chemical shifts may vary depending on the solvent and the concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 6-Methylimidazo[1,2-a]pyridine, the expected molecular ion peak [M+H]⁺ would be at m/z 133.08.

Biological Activity and Mechanism of Action

The imidazo[1,2-a]pyridine scaffold is a key component in numerous compounds with significant anticancer activity.[1] These compounds often exert their effects by targeting critical cellular signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A primary mechanism of action for many anticancer imidazo[1,2-a]pyridine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[2][3][4] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and resistance to apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 6-Methylimidazo[1,2-a]pyridine derivatives Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Imidazo[1,2-a]pyridine derivatives have been shown to bind to the ATP-binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting the downstream signaling cascade.[2] This leads to a reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[2] The inhibition of this pathway can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis in cancer cells.[2][5]

Induction of Apoptosis

Studies on various imidazo[1,2-a]pyridine compounds have demonstrated their ability to induce apoptosis in cancer cell lines.[1][2] This programmed cell death is often mediated through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3 and caspase-9.[6]

Potential Therapeutic Applications

The potent and broad-spectrum biological activities of the imidazo[1,2-a]pyridine core make it a highly attractive scaffold for the development of new therapeutic agents. While specific data for this compound is still emerging, its structural similarity to other active compounds suggests potential applications in:

  • Oncology: As an inhibitor of key signaling pathways like PI3K/Akt/mTOR, it could be explored for the treatment of various cancers.[1][2]

  • Infectious Diseases: The imidazo[1,2-a]pyridine scaffold has shown promise in the development of novel antituberculosis agents.

Conclusion

This compound is a member of a medicinally important class of heterocyclic compounds. Its synthesis is straightforward, and its scaffold is known to exhibit significant biological activities, particularly as an inhibitor of the PI3K/Akt/mTOR signaling pathway with potential applications in cancer therapy. This technical guide provides a foundational understanding of its properties, synthesis, and potential mechanisms of action, serving as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics. Further investigation into the specific biological profile and physicochemical properties of this particular derivative is warranted to fully elucidate its therapeutic potential.

References

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • Zhang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 60(15), 6646-6661. [Link]

  • Gao, Y., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecules, 23(10), 2493. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • Kaya, B., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic Chemistry, 114, 105095. [Link]

  • Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]

Sources

In Vitro Efficacy of 6-Methylimidazo[1,2-a]pyridine Hydrochloride: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Its rigid, planar structure and tunable electronic properties make it an ideal starting point for the design of novel drug candidates. This technical guide focuses on the in vitro evaluation of a specific derivative, 6-Methylimidazo[1,2-a]pyridine hydrochloride.

While extensive research has been conducted on the broader class of 6-substituted imidazo[1,2-a]pyridines, demonstrating significant potential in oncology, infectious diseases, and beyond, it is crucial to note that publicly available literature specifically detailing the in vitro activities of this compound is limited. Therefore, this guide will synthesize the current understanding of closely related 6-substituted analogs to provide a comprehensive framework for researchers investigating this specific compound. The insights and protocols presented herein are extrapolated from studies on derivatives where the 6-methyl group is a key feature, often in combination with other substitutions that modulate activity. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic promise of this compound in a preclinical setting.

Physicochemical Properties and Synthesis

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in in vitro studies. These properties govern its solubility, stability, and interaction with biological systems.

PropertyValueReference
CAS Number 10518-61-3[4]
Molecular Formula C₈H₈N₂·HCl[4]
Molecular Weight 168.6 g/mol [4]

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-documented, with several established methods available to medicinal chemists.[5] A common and efficient approach is the multicomponent coupling reaction, which allows for the rapid assembly of the core structure from readily available starting materials.[6]

In Vitro Anticancer Activity: A Primary Focus

The most extensively studied therapeutic application for 6-substituted imidazo[1,2-a]pyridines is in the field of oncology.[2][6][7][8][9][10][11][12][13][14] These compounds have demonstrated potent cytotoxic and antiproliferative effects across a range of cancer cell lines, often through the induction of apoptosis and interference with key oncogenic signaling pathways.

Cytotoxicity and Antiproliferative Effects

A primary step in the in vitro evaluation of any potential anticancer agent is to determine its cytotoxic and antiproliferative activity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit 50% of cell growth or viability.

Cell LineCancer TypeReported IC50 Range for 6-Substituted Analogs (µM)Reference
HT-29Colon CancerVaries based on full substitution[6]
Caco-2Colon CancerVaries based on full substitution[6]
A549Lung Cancer3.22 (for a specific derivative)[9]
HepG2Liver CarcinomaVaries based on full substitution[2]
HCC1937Breast Cancer45 - 79.6 (for specific derivatives)[11][12][13]
Induction of Apoptosis: The Programmed Cell Death Pathway

A significant body of evidence suggests that the anticancer effects of 6-substituted imidazo[1,2-a]pyridines are mediated by the induction of apoptosis.[6][9][10] This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells.

Key molecular events associated with apoptosis induction by these compounds include:

  • Mitochondrial Pathway Activation: This involves the release of cytochrome c from the mitochondria into the cytosol.[6][9]

  • Caspase Activation: The release of cytochrome c triggers a cascade of enzymatic reactions involving caspases, which are the executioners of apoptosis. Specifically, the activation of caspase-3, caspase-8, and caspase-9 has been observed.[6][9]

  • Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a hallmark of the intrinsic apoptotic pathway.[9][10]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Other Potential In Vitro Biological Activities

While oncology is a major focus, the imidazo[1,2-a]pyridine scaffold has shown promise in other therapeutic areas. These findings suggest that this compound may also warrant investigation for these activities.

  • Antitubercular Activity: Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. [15]The position of the methyl group on the imidazo[1,2-a]pyridine core has been shown to influence antitubercular potency. [15]* Anti-leishmanial Activity: The core scaffold has been identified as a hit in screens for anti-leishmanial agents. [16]* Antiviral Activity: Recent studies have explored imidazo[1,2-a]pyridine derivatives as potential inhibitors of the influenza A virus RNA-dependent RNA polymerase. [17]

Experimental Protocols: A Guide for In Vitro Evaluation

The following protocols are provided as a starting point for the in vitro characterization of this compound. These are standard assays used in the field and should be optimized for the specific cell lines and experimental conditions.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a widely used method for assessing cell viability and proliferation.

Workflow:

Caption: A typical workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Protocol 2: Western Blot Analysis for Apoptosis and Signaling Proteins

This technique is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, p-Akt, Akt).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the protein bands using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

The available evidence strongly suggests that the 6-substituted imidazo[1,2-a]pyridine scaffold is a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. While specific in vitro data for this compound is not yet widely published, the extensive research on closely related analogs provides a solid foundation and a clear roadmap for its investigation.

Future in vitro studies on this compound should focus on:

  • Broad-spectrum screening: Evaluating its cytotoxic effects against a diverse panel of cancer cell lines to identify potential areas of sensitivity.

  • Mechanistic studies: Delving deeper into its effects on apoptosis, cell cycle progression, and key oncogenic signaling pathways.

  • Target identification: Employing techniques such as proteomics and chemical biology to identify its direct molecular targets.

  • Comparative analysis: Directly comparing its activity to other 6-substituted and non-substituted imidazo[1,2-a]pyridine derivatives to elucidate the specific contribution of the 6-methyl group to its biological profile.

By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively unlock the therapeutic potential of this compound and contribute to the development of the next generation of targeted therapies.

References

  • Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (URL not available)
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Eur J Med Chem. 2011 Sep;46(9):4573-83. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Med Chem Lett. 2011; 2(6): 466–470. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Med Chem. 2021;12(3):421-431. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (URL not available)
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. 2023 Apr 6;28(7):3268. [Link]

  • Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Future Med Chem. 2021; 13(15): 1321–1341. [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules. 2019; 24(23): 4268. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Med. Chem., 2023,14, 829-855. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL not available)
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. 2019; 24(1): 16. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Lett. 2020; 20(6): 332. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. (URL not available)
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pac J Cancer Prev. 2022; 23(9): 2943–2951. [Link]

  • A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines. (URL not available)
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (URL not available)
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. (URL not available)
  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (URL not available)
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pac J Cancer Prev. 2022 Sep 1;23(9):2943-2951. [Link]

  • 6-Methylimidazo[1,2-a]pyridine, HCl | CAS 10518-61-3 | SCBT. (URL not available)
  • Navigating the Cytotoxic Landscape of Imidazo[1,2-a]Pyridine Analogs: A Compar
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Curr Top Med Chem. 2016;16(30):3590-3616. [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. Eur J Med Chem. 2025 Nov 28:118399. [Link]

Sources

6-Methylimidazo[1,2-a]pyridine hydrochloride: A Scaffolding Approach to Unveiling Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically significant agents.[1][2] Its rigid, bicyclic structure and versatile substitution patterns have allowed for the development of compounds with a wide spectrum of biological activities, including anticancer, anti-tuberculosis, and neuro-active properties.[3][4][5] This guide focuses on a specific derivative, 6-Methylimidazo[1,2-a]pyridine hydrochloride, to delineate its most promising therapeutic targets. By leveraging data from structurally related analogs, we present a logical framework for target identification and validation, complete with actionable experimental protocols for researchers in drug discovery and development. This document moves beyond a simple literature review to provide the causal reasoning behind experimental design, empowering research teams to efficiently probe the compound's therapeutic potential.

Part 1: Delineating Primary Therapeutic Target Classes

The therapeutic potential of this compound can be inferred from the well-documented activities of the broader imidazopyridine class. The substitution at the 6-position with a methyl group provides a specific chemical entity whose likely biological interactions can be predicted and tested. We will explore three primary target areas: the central nervous system, oncology, and infectious diseases.

Neurological Disorders: The GABAergic System

The most prominent therapeutic application of imidazopyridines is in the treatment of insomnia and anxiety, exemplified by the widely prescribed drug Zolpidem.[1][3] The mechanism of action for Zolpidem is centered on its activity as a positive allosteric modulator of the GABA-A receptor.

Mechanistic Insight: Zolpidem, and by extension other imidazopyridines, binds to the benzodiazepine (BZD) site located at the interface of the α and γ subunits of the GABA-A receptor complex.[6] This binding event does not open the receptor's chloride channel directly but rather enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA). This potentiation of GABAergic inhibition leads to a hyperpolarization of the neuron, reducing its excitability and resulting in sedative and hypnotic effects.[6] The presence of the 6-methyl group on the imidazopyridine core is a known feature of Zolpidem's structure, making this compound a prime candidate for investigation as a GABA-A receptor modulator.

GABAA_Mechanism cluster_receptor GABA-A Receptor Complex cluster_ligands Ligands cluster_cellular_response Cellular Response GABA_R GABA-A Receptor Channel Cl- Channel Opening GABA_R->Channel Potentiates BZD_Site Benzodiazepine (BZD) Site (α/γ Subunit Interface) BZD_Site->GABA_R Allosterically Modulates Compound 6-Methylimidazo[1,2-a]pyridine (Test Compound) Compound->BZD_Site Binds to GABA GABA (Endogenous Ligand) GABA->GABA_R Binds to Hyperpolarization Neuronal Hyperpolarization Channel->Hyperpolarization Inhibition Reduced Neuronal Excitability (Sedative/Hypnotic Effect) Hyperpolarization->Inhibition

Figure 1: Proposed mechanism for GABA-A receptor modulation.

Oncology: Induction of the Intrinsic Apoptotic Pathway

Research into substituted imidazo[1,2-a]pyridines has revealed significant anticancer activity. A key study demonstrated that 6-substituted derivatives exhibit potent cytotoxicity against human colon cancer cell lines, HT-29 and Caco-2.[7] The mechanism of cell death was identified as apoptosis, initiated through the intrinsic (or mitochondrial) pathway.

Mechanistic Insight: The study found that treatment with these compounds led to two critical downstream events: the release of cytochrome c from the mitochondria into the cytosol and the subsequent activation of caspase-3 and caspase-8.[7] Cytochrome c release is a point of no return in the intrinsic apoptotic pathway. Once in the cytosol, it binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9 (caspase-8 can also be involved in cross-talk). Caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell. This specific, well-defined mechanism makes key proteins in the intrinsic apoptotic pathway direct therapeutic targets for this compound.

Apoptosis_Pathway cluster_stimulus Initial Stimulus cluster_mito Mitochondrial Events cluster_cyto Cytosolic Events Compound 6-Methylimidazo[1,2-a]pyridine Mito Mitochondrion Compound->Mito Induces Stress Casp8 Caspase-8 Activation Compound->Casp8 Activates CytC_Mito Cytochrome c (in Mitochondria) CytC_Cyto Cytochrome c (in Cytosol) CytC_Mito->CytC_Cyto Release Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC_Cyto->Apoptosome Triggers Casp3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Casp3 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 2: Intrinsic apoptosis pathway targeted by imidazopyridines.

Infectious Diseases: Novel Enzyme Inhibition

The imidazo[1,2-a]pyridine scaffold has shown considerable promise in the development of anti-infective agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[5] Several derivatives have been identified with potent activity against drug-resistant strains of Mtb.[5]

Mechanistic Insight: The therapeutic action in this context is often due to the inhibition of essential bacterial enzymes that are absent in humans, providing a desirable therapeutic window. Two such targets identified for imidazopyridine derivatives are:

  • Cytochrome bc1 complex: This complex is a critical component of the electron transport chain in Mtb, essential for cellular respiration and energy production.[3]

  • Pantothenate Synthetase (PS): This enzyme is vital for the synthesis of pantothenic acid (Vitamin B5), a precursor for the biosynthesis of Coenzyme A. Mtb relies on this pathway for survival, and its inhibition is lethal to the bacterium.[5]

The proven activity of the core scaffold against these targets makes them high-priority candidates for screening this compound.

Part 2: Experimental Workflows for Target Validation

To transition from putative targets to validated mechanisms of action, a structured, multi-step experimental approach is required. The following workflows are designed as self-validating systems, where each step provides the foundation for the next, ensuring a logical and resource-efficient investigation.

Workflow for Validating GABA-A Receptor Modulation

This workflow aims to confirm both the physical binding of the compound to the GABA-A receptor and its functional consequence on receptor activity.

Workflow_GABA start Hypothesis: Compound modulates GABA-A Receptor binding_assay Protocol 1: Radioligand Binding Assay (Measures Affinity) start->binding_assay electro_assay Protocol 2: Patch-Clamp Electrophysiology (Measures Function) binding_assay->electro_assay If binding is confirmed (low Ki) conclusion Conclusion: Compound is a functional GABA-A modulator electro_assay->conclusion If current is potentiated (low EC50)

Figure 3: Experimental workflow for GABA-A receptor target validation.

Protocol 1: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.

  • Methodology:

    • Preparation: Prepare synaptic membrane fractions from rat or mouse whole brain tissue (or from HEK293 cells overexpressing specific GABA-A receptor subtypes).

    • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radioligand for the BZD site (e.g., [³H]flunitrazepam).

    • Competition: Add increasing concentrations of the test compound (this compound) across a range of wells (e.g., 10⁻¹⁰ M to 10⁻⁴ M). Include controls for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled clonazepam).

    • Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Causality & Self-Validation: This assay directly measures the physical interaction between the compound and the target. A low nanomolar Ki value would provide strong evidence that the compound binds with high affinity, justifying the resource-intensive functional assays that follow.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To measure the functional potentiation of GABA-induced chloride currents by the test compound and determine its EC₅₀.

  • Methodology:

    • Cell Culture: Use primary cultured neurons or a cell line (e.g., HEK293) stably expressing the GABA-A receptor subunits of interest.

    • Patching: Establish a whole-cell patch-clamp recording configuration on a single cell. Clamp the cell's membrane potential at -60 mV.

    • GABA Application: Briefly apply a low, non-saturating concentration of GABA (e.g., the EC₁₀) to elicit a baseline chloride current (I_GABA).

    • Co-application: After a washout period, co-apply the same concentration of GABA along with a specific concentration of the test compound.

    • Measurement: Measure the peak amplitude of the chloride current in the presence of the test compound. An increase in current amplitude indicates positive modulation.

    • Dose-Response: Repeat steps 3-5 with increasing concentrations of the test compound to generate a dose-response curve.

  • Causality & Self-Validation: This protocol provides functional validation of the binding data. If the compound binds but has no effect on the current, it could be an antagonist or a silent binder. If it potentiates the current, it confirms the compound is a positive allosteric modulator. The EC₅₀ value provides a critical measure of the compound's functional potency.

Workflow for Investigating Pro-Apoptotic Activity

This workflow systematically confirms cytotoxicity and then dissects the mechanism to verify that cell death occurs via the intrinsic apoptotic pathway.

Protocol 1: Cell Viability Assay

  • Objective: To determine the concentration-dependent cytotoxic effect (IC₅₀) of the compound on relevant cancer cell lines (e.g., HT-29, Caco-2).

  • Methodology:

    • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.

    • Assay: Add a metabolic indicator dye (e.g., MTT, XTT, or resazurin). Viable cells with active metabolism will convert the dye into a colored or fluorescent product.

    • Quantification: Measure the absorbance or fluorescence using a plate reader.

  • Causality & Self-Validation: This is the foundational screen. An IC₅₀ in the low micromolar or nanomolar range indicates potent cytotoxic activity, providing the rationale to invest in more complex mechanistic studies. The time-course aspect can suggest the speed of action.

Protocol 2: Caspase-3/7 Activation Assay

  • Objective: To confirm that the observed cytotoxicity is due to the activation of executioner caspases, a hallmark of apoptosis.

  • Methodology:

    • Treatment: Treat cells in a 96-well plate with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 6-24 hours).

    • Lysis & Reagent Addition: Lyse the cells and add a luminogenic or fluorogenic substrate containing the caspase-3/7 recognition sequence (DEVD).

    • Measurement: If active caspase-3/7 is present, it will cleave the substrate, releasing a measurable signal (light or fluorescence).

  • Causality & Self-Validation: This assay directly links the compound's activity to the central executioner of apoptosis. A significant fold-increase in caspase activity relative to the control strongly supports an apoptotic mechanism over other forms of cell death like necrosis.

Protocol 3: Cytochrome c Release Assay via Western Blot

  • Objective: To pinpoint the involvement of the mitochondrial (intrinsic) pathway by detecting the translocation of cytochrome c.

  • Methodology:

    • Treatment & Harvesting: Treat a larger culture of cells (e.g., in a 10 cm dish) with the compound at its IC₅₀ concentration. Harvest both treated and control cells.

    • Cellular Fractionation: Use a specialized kit to sequentially lyse the plasma membrane (releasing the cytosolic fraction) and then the mitochondrial membrane (releasing the mitochondrial fraction).

    • Protein Quantification: Measure the protein concentration of both fractions for equal loading.

    • Western Blot: Separate the proteins from the cytosolic and mitochondrial fractions by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for cytochrome c. Also probe for a cytosolic marker (like GAPDH) and a mitochondrial marker (like COX IV) to validate the fractionation purity.

  • Causality & Self-Validation: This is the definitive step for implicating the intrinsic pathway. Observing a strong cytochrome c band in the cytosolic fraction of treated cells, which is absent in the control, is direct evidence of mitochondrial outer membrane permeabilization, validating the upstream mechanism leading to caspase activation.

Summary of Expected Quantitative Data

AssayCell LineParameterExpected Value for Active Compound
Cell Viability (MTT)HT-29IC₅₀ (48h)Low µM to nM range
Caspase-3/7 ActivityHT-29Fold Increase> 3-fold vs. vehicle control
Cytochrome c ReleaseHT-29Subcellular LocationPredominantly cytosolic
Radioligand BindingRat BrainKiLow nM range
ElectrophysiologyHEK293-GABAAREC₅₀Low µM to nM range

Conclusion and Future Directions

Based on robust data from the broader imidazo[1,2-a]pyridine class, this compound presents a high probability of interacting with at least two high-value therapeutic target classes: GABA-A receptors for neurological applications and the intrinsic apoptotic pathway for oncology. The provided experimental workflows offer a clear, validated path to confirming these activities.

Successful validation would trigger the next logical phases of drug development:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity (e.g., for specific GABA-A receptor subtypes), and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Efficacy Studies: Testing the compound in established animal models of insomnia, anxiety, or in oncology xenograft models to demonstrate therapeutic efficacy.

  • Safety and Toxicology: A comprehensive evaluation of the compound's off-target effects and overall safety profile.

This document provides the foundational strategy for unlocking the therapeutic potential of this compound, guiding it from a chemical entity to a potential clinical candidate.

References

  • Ga-Ree Kim, et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org. [Link]

  • Stan, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Kaur, R., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • Mondal, P., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Kaur, R., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • Narayan, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • apicule. (n.d.). 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine. apicule. [Link]

Sources

Methodological & Application

Synthesis of 6-Substituted Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry and drug development. This bicyclic aromatic system, characterized by a fused imidazole and pyridine ring, is a structural motif in numerous clinically used drugs, including the anxiolytic Alpidem, the hypnotic agent Zolpidem, and the anti-ulcer drug Zolimidine.[1][2] The unique electronic and steric properties of this scaffold allow for diverse biological activities, ranging from anticancer and antiviral to anti-inflammatory and antitubercular properties.[3][4]

The substitution pattern on the imidazo[1,2-a]pyridine ring system is critical in modulating its pharmacological profile. In particular, derivatization at the 6-position has been shown to be a successful strategy for the development of potent and selective therapeutic agents. For instance, 6-substituted derivatives have demonstrated significant activity against colon cancer cell lines.[5] This has spurred the development of robust and versatile synthetic methodologies to access these valuable compounds.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the key synthetic strategies for the preparation of 6-substituted imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the critical "why" behind the experimental choices. Detailed, field-proven protocols are provided to enable the successful synthesis of these important molecules in a laboratory setting.

Strategic Approaches to the Synthesis of 6-Substituted Imidazo[1,2-a]pyridines

The synthesis of the 6-substituted imidazo[1,2-a]pyridine scaffold can be broadly categorized into two main strategies:

  • Construction of the Bicyclic Core with a Pre-installed Substituent: This approach involves the use of a 5-substituted 2-aminopyridine as a starting material, which already bears the desired substituent at the position that will become the 6-position of the final product.

  • Post-functionalization of a Pre-formed Imidazo[1,2-a]pyridine Core: This strategy involves the synthesis of a suitably functionalized imidazo[1,2-a]pyridine, typically a 6-halo derivative, which then serves as a handle for the introduction of various substituents through cross-coupling reactions or other transformations.

We will explore both strategies, providing detailed protocols for key reactions.

Methodology 1: Synthesis of a Key Intermediate: 6-Bromoimidazo[1,2-a]pyridine

The synthesis of 6-bromoimidazo[1,2-a]pyridine is a crucial first step in many synthetic routes, as the bromine atom serves as a versatile handle for subsequent cross-coupling reactions. This approach is an example of the first strategy, where the substituent is incorporated from the start. The reaction is a modification of the classic Tschitschibabin reaction, involving the condensation of 2-amino-5-bromopyridine with a two-carbon electrophile.

Reaction Rationale and Mechanistic Insight

The reaction proceeds via an initial SN2 reaction where the more nucleophilic pyridine ring nitrogen of 2-amino-5-bromopyridine attacks the electrophilic carbon of the chloroacetaldehyde. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the newly formed iminium ion. Subsequent dehydration leads to the aromatic imidazo[1,2-a]pyridine ring system. The use of a slight excess of the chloroacetaldehyde and gentle heating drives the reaction to completion.

Diagram 1: Proposed Mechanism for the Synthesis of 6-Bromoimidazo[1,2-a]pyridine

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration and Aromatization A 2-Amino-5-bromopyridine C Intermediate 1 A->C Pyridine N attack A->C B Chloroacetaldehyde B->C D Iminium Ion Intermediate C->D Protonation C->D E Cyclized Intermediate D->E Amino N attack D->E F 6-Bromoimidazo[1,2-a]pyridine E->F -H2O E->F

Caption: Mechanism of 6-bromoimidazo[1,2-a]pyridine synthesis.

Detailed Experimental Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

This protocol is adapted from established procedures.[6]

Materials:

  • 2-Amino-5-bromopyridine

  • 40% Chloroacetaldehyde aqueous solution

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq).

  • Add ethanol as the solvent (approximately 5-10 mL per gram of 2-amino-5-bromopyridine).

  • To the stirred solution, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).

  • Heat the reaction mixture to a gentle reflux (around 50 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 6-bromoimidazo[1,2-a]pyridine.

Parameter Value Rationale
Temperature 50 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation.
Reaction Time 4-6 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Solvent EthanolA good solvent for both reactants and facilitates the reaction.
Base NaHCO₃Neutralizes the HCl formed during the reaction, preventing potential side reactions.

Methodology 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-imidazo[1,2-a]pyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. In the context of our topic, it is the premier method for introducing aryl and heteroaryl substituents at the 6-position of the imidazo[1,2-a]pyridine core, starting from the readily accessible 6-bromoimidazo[1,2-a]pyridine.

Reaction Rationale and Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 6-bromoimidazo[1,2-a]pyridine to form a Pd(II) intermediate. The electron-rich nature of the imidazo[1,2-a]pyridine ring can influence the rate of this step.

  • Transmetalation: The aryl group from the organoboron reagent (arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final 6-aryl-imidazo[1,2-a]pyridine product, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling and often requires optimization for specific substrates.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B 6-Bromo-ImP-R C Ar-Pd(II)-Br(Ln) B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Ar-ImP-Ar'

Caption: Generalized catalytic cycle for Suzuki coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoimidazo[1,2-a]pyridine

This protocol is a generalized procedure based on established methodologies for the Suzuki coupling of heteroaryl halides.[7][8]

Materials:

  • 6-Bromoimidazo[1,2-a]pyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Inert gas line

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask, add 6-bromoimidazo[1,2-a]pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-imidazo[1,2-a]pyridine.

Parameter Typical Range/Value Rationale and Considerations
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ (2-5 mol%)Pd(dppf)Cl₂ is often more robust and effective for challenging couplings. The choice of ligand can significantly impact the reaction outcome.
Base K₂CO₃, Cs₂CO₃ (2-3 eq)Cs₂CO₃ is a stronger base and can be more effective for less reactive substrates. The base activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous component is often necessary for the dissolution of the base and to facilitate the catalytic cycle.
Temperature 80-100 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides.

Methodology 3: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. By starting with a 5-substituted-2-aminopyridine, this method provides a direct entry to 6-substituted-3-aminoimidazo[1,2-a]pyridines, which are valuable building blocks for further diversification.

Reaction Rationale and Mechanistic Insight

The GBB reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde to form an imine. The isocyanide then undergoes a [4+1] cycloaddition with the protonated imine. A subsequent isomerization (aza-ene type reaction) leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system. The reaction is highly atom-economical and allows for the rapid generation of molecular complexity from simple starting materials.

Diagram 3: Mechanism of the Groebke-Blackburn-Bienaymé Reaction

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: [4+1] Cycloaddition cluster_2 Step 3: Isomerization A 5-Substituted 2-Aminopyridine C Iminium Ion A->C H+ A->C B Aldehyde B->C E Cycloadduct C->E C->E D Isocyanide D->E F 6-Substituted-3-amino- imidazo[1,2-a]pyridine E->F Aza-ene reaction E->F

Caption: Key steps in the GBB multicomponent reaction.[6][9][10]

General Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction

This is a general procedure that can be adapted for various substrates.[10][11]

Materials:

  • 5-Substituted-2-aminopyridine (e.g., 2-amino-5-chloropyridine)

  • Aldehyde (e.g., furfural)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Lewis acid catalyst (e.g., Yb(OTf)₃ or Sc(OTf)₃)

  • Solvent (e.g., MeOH/DCM mixture)

Equipment:

  • Microwave reactor or conventional heating setup

  • Sealed reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a sealed microwave vial, combine the 5-substituted-2-aminopyridine (1.0 eq), the aldehyde (1.2 eq), and the isocyanide (1.2 eq).

  • Add the solvent (e.g., a 1:3 mixture of MeOH and DCM).

  • Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.05-0.1 eq).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 6-substituted-3-aminoimidazo[1,2-a]pyridine.

Parameter Typical Range/Value Rationale and Considerations
Catalyst Yb(OTf)₃, Sc(OTf)₃ (5-10 mol%)Lewis acids catalyze the imine formation and the subsequent cycloaddition.
Solvent MeOH/DCM, MeCNA mixture of a protic and an aprotic solvent often gives good results.
Temperature 100-120 °C (Microwave)Microwave irradiation can significantly reduce reaction times.
Reactant Ratios Aldehyde and Isocyanide in slight excessA slight excess of these components helps to drive the reaction to completion.

Conclusion and Future Perspectives

The synthesis of 6-substituted imidazo[1,2-a]pyridines is a vibrant area of research with significant implications for drug discovery. The methodologies presented in this guide, from the classical Tschitschibabin-type cyclizations to modern palladium-catalyzed cross-couplings and efficient multicomponent reactions, provide a robust toolkit for accessing a wide array of derivatives.

The choice of synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. For the synthesis of a library of 6-aryl derivatives, the combination of 6-bromoimidazo[1,2-a]pyridine synthesis followed by Suzuki-Miyaura coupling is a highly effective and versatile approach. For the rapid generation of 3-amino-substituted analogs, the Groebke-Blackburn-Bienaymé reaction is an excellent choice.

Future developments in this field will likely focus on the use of more sustainable and environmentally friendly methods, such as C-H activation strategies that avoid the need for pre-functionalized starting materials.[2][12] The continued exploration of novel catalytic systems and reaction conditions will undoubtedly lead to even more efficient and selective syntheses of these privileged heterocyclic scaffolds, further empowering the discovery of new and improved therapeutic agents.

References

  • Groebke, K., Blackburn, L., & Bienaymé, H. (1998). Synthesis of Imidazo[1,2-a]pyridines by a New Three-Component Condensation.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Google Patents. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. CN103788092A.
  • MDPI. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 25(15), 3433.
  • Gaonkar, S. L., et al. (2010). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters, 20(24), 7275-7278.
  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. Molecules, 25(3), 626.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
  • Royal Society of Chemistry. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(1), 7-26.
  • MDPI. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 70(1), 68.
  • Beilstein-Institut. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735.
  • PubMed. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry, 72(20), 7650-7655.
  • Chem-Impex. (n.d.). 6-Nitroimidazo[1,2-a]piridina.
  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35359-35371.
  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6523.
  • MDPI. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(15), 5731.
  • Royal Society of Chemistry. (2022). Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 20(44), 8681-8685.
  • Der Pharma Chemica. (2013). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Anti-bacterial activities. Der Pharma Chemica, 5(5), 160-167.
  • ACS Publications. (2010). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 132(12), 4187-4191.
  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2241-2248.
  • Royal Society of Chemistry. (2017). Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry, 15(3), 633-641.
  • Organic Chemistry Portal. (2011).
  • PubMed Central. (2025).
  • Beilstein-Institut. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735.
  • Thieme. (2000). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Synthesis, 2000(11), 1579-1581.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.

Sources

Analytical methods for 6-Methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 6-Methylimidazo[1,2-a]pyridine Hydrochloride

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the analytical characterization of this compound (CAS: 10518-61-3).[1] Designed for researchers, analytical scientists, and professionals in drug development, this document outlines methodologies for identity, purity, and stability assessment. The protocols herein are grounded in established principles of analytical chemistry and are designed to serve as a foundational framework for method development and validation. We will explore High-Performance Liquid Chromatography (HPLC) for separation and quantification, spectroscopic techniques (UV-Vis, NMR) for structural confirmation, and Mass Spectrometry (MS) for mass verification. Furthermore, a protocol for conducting forced degradation studies is presented to support the development of a stability-indicating method, a critical requirement in pharmaceutical analysis.[2][3]

Introduction to this compound

This compound is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine ring system.[4] The basic nitrogen atom in the pyridine ring allows for the formation of a stable hydrochloride salt, which typically enhances the compound's solubility in aqueous media. The molecular formula is C₈H₈N₂·HCl, with a corresponding molecular weight of 168.6 g/mol .[1] Compounds of this class are prevalent in medicinal chemistry and serve as key intermediates or are related to pharmaceutically active molecules.[5][6] Therefore, rigorous analytical characterization is imperative to ensure quality, consistency, and safety in research and development settings.

This guide provides the scientific rationale and step-by-step instructions for a multi-faceted analytical approach.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a new batch of this compound.

Analytical_Workflow cluster_Initial Initial Characterization cluster_ID Identity Confirmation cluster_Quant Purity & Assay cluster_Stability Stability Assessment start Receive Sample: 6-Methylimidazo[1,2-a]pyridine HCl prep Sample Preparation (Dissolution in appropriate solvent) start->prep nmr NMR Spectroscopy (¹H & ¹³C) prep->nmr Identity ms Mass Spectrometry (Confirm MW) prep->ms Identity hplc HPLC-UV (Purity & Assay) prep->hplc Quantification uv_spec UV-Vis Spectrophotometry (Quantification) prep->uv_spec Quantification report Final Analytical Report nmr->report Consolidate Data ms->report Consolidate Data fds Forced Degradation (Acid, Base, Peroxide, Heat, Light) hplc->fds Methodology Basis sim Develop Stability- Indicating Method (HPLC) fds->sim sim->report Consolidate Data

Caption: Overall analytical workflow for 6-Methylimidazo[1,2-a]pyridine HCl.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity and assay of this compound. A reversed-phase method is most suitable, leveraging the compound's moderate polarity.

Scientific Rationale (Causality)
  • Stationary Phase: An octadecylsilane (C18) column is selected for its hydrophobic nature, which provides effective retention for aromatic heterocyclic compounds.

  • Mobile Phase: A combination of acetonitrile (ACN) and a buffered aqueous phase is used. ACN serves as the organic modifier to elute the compound. The buffer (e.g., phosphate or acetate) is critical for maintaining a constant pH. Since imidazo[1,2-a]pyridines are basic, a slightly acidic pH (e.g., pH 3-4) ensures the amine functionalities are consistently protonated, leading to sharp, symmetrical peaks.[7]

  • Detector: A UV detector is ideal, as the fused aromatic ring system exhibits strong chromophoric properties. Analysis at a wavelength of maximum absorbance (λmax) ensures high sensitivity.

Protocol: Purity and Assay Determination

Objective: To quantify 6-Methylimidazo[1,2-a]pyridine HCl and determine the presence of any impurities using a gradient reversed-phase HPLC method.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reference Standard: 6-Methylimidazo[1,2-a]pyridine HCl (purity ≥ 99.5%).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Potassium phosphate monobasic (KH₂PO₄) and phosphoric acid.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water, and adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): Acetonitrile.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 6-Methylimidazo[1,2-a]pyridine HCl sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Set to λmax (approx. 245 nm, verify experimentally)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by the standard solution, and then the sample solution.

    • Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

    • Purity (%): Calculate the area percentage of the main peak relative to the total area of all peaks in the sample chromatogram.

Spectroscopic and Spectrometric Characterization

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy is a rapid and simple method for quantification and identity confirmation. The imidazo[1,2-a]pyridine core contains a π-electron system that absorbs UV radiation at characteristic wavelengths.[8][9]

Protocol:

  • Prepare a solution of known concentration (e.g., 10 µg/mL) in methanol or 0.1 M HCl.[10]

  • Scan the solution from 200 to 400 nm using a calibrated spectrophotometer with the solvent as a blank.

  • Determine the wavelength(s) of maximum absorbance (λmax). This λmax can be used for the HPLC detection wavelength and for quantitative analysis via Beer's Law.

  • The spectrum serves as a qualitative fingerprint for identity confirmation against a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides definitive structural information by probing the magnetic properties of atomic nuclei (¹H and ¹³C). For 6-Methylimidazo[1,2-a]pyridine HCl, NMR confirms the arrangement of protons and carbons and verifies the presence of the methyl group and the heterocyclic core. The hydrochloride salt form influences the chemical shifts, typically causing a downfield shift of ring protons due to the positive charge on the nitrogen atom.[11]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[12]

  • Data Interpretation:

    • ¹H NMR: Expect signals in the aromatic region (δ 7-9 ppm) corresponding to the protons on the fused ring system. A singlet in the aliphatic region (δ ~2.4 ppm) should correspond to the methyl group (CH₃). The number of protons, their splitting patterns (multiplicity), and coupling constants will confirm the substitution pattern.

    • ¹³C NMR: Expect signals corresponding to all eight unique carbon atoms in the structure. The chemical shifts will differentiate between the aromatic carbons and the aliphatic methyl carbon.

Mass Spectrometry (MS)

Principle: MS provides information about the mass-to-charge ratio (m/z) of the molecule, offering definitive confirmation of its molecular weight and elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[13][14]

Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water. A small amount of formic acid may be added to promote ionization.

  • Analysis: Infuse the sample directly into the ESI source of the mass spectrometer or analyze the eluent from an LC-MS system.

  • Data Interpretation:

    • In positive ion mode, expect to observe the molecular ion of the free base [M+H]⁺.

    • For C₈H₈N₂, the free base has a monoisotopic mass of 132.07 g/mol . The expected [M+H]⁺ ion would be at an m/z of approximately 133.08.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).

Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound and develop a stability-indicating analytical method, as mandated by ICH guidelines.[2][3] This involves subjecting the compound to harsh conditions to generate potential degradation products.[15]

Forced_Degradation_Workflow cluster_stress Stress Conditions start Drug Substance 6-Methylimidazo[1,2-a]pyridine HCl acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base ox Oxidative (e.g., 3% H₂O₂, RT) start->ox therm Thermal (Solid, 80°C) start->therm photo Photolytic (UV/Vis Light) start->photo analyze Analyze all samples by Developed HPLC Method acid->analyze base->analyze ox->analyze therm->analyze photo->analyze evaluate Evaluate Peak Purity (PDA Detector) & Mass Balance analyze->evaluate

Caption: Workflow for Forced Degradation Studies.

Protocol for Stress Testing
  • Preparation: Prepare stock solutions of the drug substance in a suitable solvent. For each condition, prepare a sample and a blank (placebo/solvent subjected to the same stress).

  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60 °C. Withdraw samples at various time points (e.g., 2, 8, 24 hours) and neutralize before HPLC analysis.

  • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and keep at room temperature or heat gently. Withdraw and neutralize samples at appropriate time points.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction and quench if necessary before analysis.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) for a set period. Dissolve the stressed solid for analysis.

  • Photolytic Degradation: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analysis and Method Validation

After stressing, analyze all samples using the HPLC method described in Section 2. The method is considered "stability-indicating" if:

  • The main peak for 6-Methylimidazo[1,2-a]pyridine HCl is well-resolved from all degradation product peaks.

  • Peak purity analysis (using a PDA detector) confirms that the main peak is spectrally pure under all stress conditions.

  • Mass balance is achieved, meaning the sum of the assay of the main peak and the levels of all impurities/degradants is close to 100%.

References

  • Prajapati, M., et al. (2016). Forced degradation studies. MedCrave online. [Link]

  • Pharmaffiliates. 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Al-Ghannam, S. M. Revised manuscript on photodegradation of midazolam. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Batts, B. D., & Spinner, E. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Australian Journal of Chemistry. [Link]

  • S. Ashutosh Kumar, et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Turteltaub, K. W., et al. (1993). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. Environmental Health Perspectives. [Link]

  • Belal, F., et al. (2009). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. [Link]

  • Turteltaub, K. W., et al. (1993). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. National Institutes of Health. [Link]

  • ResearchGate. 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. [Link]

  • Royal Society of Chemistry. Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. [Link]

  • Malfatti, M. A., et al. (2010). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. National Institutes of Health. [Link]

  • ResearchGate. (a) UV–Vis absorption spectra of compound (6–10) in DMSO solution. [Link]

  • Wang, G., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Nikolaychuk, E. (2022). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Pharmacia. [Link]

  • Di Nardo, G., et al. (2020). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal. [Link]

  • Gajecka, M. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Calbo, A. G., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. [Link]

  • ResearchGate. UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. [Link]

  • National Institutes of Health. Imidazo(1,2-a)pyridine. PubChem. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]

  • National Institutes of Health. 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. PubChem. [Link]

  • G. S. S. S. K. A. S. C. L. P. (2007). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]

Sources

Application Notes and Protocols: 6-Methylimidazo[1,2-a]pyridine Hydrochloride as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry and materials science, valued for its wide range of biological activities and unique photophysical properties.[1][2][3][4] Derivatives of this core structure are increasingly being recognized as powerful fluorescent probes for various analytes and cellular imaging.[5][6] This document provides detailed application notes and protocols for the use of 6-Methylimidazo[1,2-a]pyridine hydrochloride, a representative of this class, as a fluorescent probe. We will explore its potential applications in detecting metal ions and sensing pH, supported by insights from studies on closely related imidazo[1,2-a]pyridine derivatives. The protocols provided are designed to be robust and adaptable, serving as a comprehensive guide for researchers.

Introduction: The Imidazo[1,2-a]pyridine Fluorophore

Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that often exhibit strong fluorescence.[5][6] Their rigid, planar structure and extended π-conjugated system contribute to their favorable photophysical properties, including high quantum yields and significant Stokes shifts in some cases. The fluorescence of these compounds is highly sensitive to their chemical environment and can be modulated by introducing various substituents onto the heterocyclic core.[5][7] This tunability makes them excellent candidates for the rational design of fluorescent sensors for a wide range of applications, from bioimaging to environmental monitoring.[8][9]

The 6-methyl substituent on the imidazo[1,2-a]pyridine core is expected to influence its electronic properties and, consequently, its fluorescence characteristics. While specific data on the 6-methyl derivative is limited, research on similar substituted imidazo[1,2-a]pyridines suggests that it will serve as a valuable fluorescent probe.

Physicochemical Properties and Spectral Data

While detailed experimental data for this compound is not extensively published, we can infer its likely properties based on the broader class of imidazo[1,2-a]pyridines.

PropertyAnticipated Value/CharacteristicRationale / Reference
Molecular Formula C₈H₈N₂·HClBased on chemical structure.[10]
Molecular Weight 168.6 g/mol Based on chemical structure.[10]
Appearance White to off-white solidTypical for hydrochloride salts of organic bases.
Solubility Soluble in water and polar organic solvents (e.g., DMSO, Methanol, Ethanol)The hydrochloride salt form enhances aqueous solubility.
Excitation Max (λex) ~320-380 nmBased on spectral data of similar imidazo[1,2-a]pyridine derivatives.
Emission Max (λem) ~380-450 nmEmission is expected in the violet-blue region of the spectrum.[6][7]
Quantum Yield (ΦF) Moderate to HighThe rigid fused ring system generally leads to higher quantum yields.

Note: These are predicted values. Experimental verification is essential for precise characterization.

Core Application: Fluorescent Sensing of Metal Ions

Imidazo[1,2-a]pyridine derivatives have been successfully developed as "turn-on" or "turn-off" fluorescent probes for various metal ions, including Fe³⁺, Hg²⁺, and Zn²⁺.[8][9] The mechanism often involves the chelation of the metal ion by the nitrogen atoms in the imidazo[1,2-a]pyridine ring and potentially other coordinating groups, leading to a change in the fluorophore's electronic structure and a corresponding change in its fluorescence intensity.

Workflow for Metal Ion Detection

Metal_Ion_Detection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe_Prep Prepare Stock Solution of 6-Methylimidazo[1,2-a]pyridine HCl Incubation Incubate Probe with Sample Probe_Prep->Incubation Sample_Prep Prepare Aqueous Samples (with and without metal ions) Sample_Prep->Incubation Measurement Measure Fluorescence (Spectrofluorometer) Incubation->Measurement Data_Analysis Analyze Fluorescence Change (Intensity vs. Concentration) Measurement->Data_Analysis Conclusion Determine Selectivity and Sensitivity Data_Analysis->Conclusion

Caption: Workflow for detecting metal ions using a fluorescent probe.

Protocol 1: General Procedure for Metal Ion Sensing

Objective: To determine the selectivity and sensitivity of this compound for a specific metal ion.

Materials:

  • This compound

  • Deionized water or appropriate buffer (e.g., HEPES, pH 7.4)

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., FeCl₃, HgCl₂, ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Probe Stock Solution: Prepare a 1 mM stock solution of this compound in deionized water or DMSO.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µM in the chosen buffer.

  • Selectivity Assay: a. To a series of cuvettes containing the 10 µM probe solution, add a specific concentration (e.g., 10 equivalents) of different metal ion solutions. b. Incubate for a short period (e.g., 5-10 minutes) at room temperature. c. Measure the fluorescence emission spectrum (e.g., scan from 380 nm to 600 nm) with a fixed excitation wavelength (determined from the excitation scan). d. Compare the fluorescence intensity of the probe in the presence of different metal ions to a control sample (probe only).

  • Sensitivity (Titration) Assay: a. To a cuvette containing the 10 µM probe solution, add increasing concentrations of the target metal ion. b. After each addition, mix and record the fluorescence intensity at the emission maximum. c. Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit. The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Expected Outcome: A significant enhancement ("turn-on") or quenching ("turn-off") of fluorescence in the presence of a specific metal ion will indicate the probe's selectivity. The titration experiment will reveal the sensitivity and dynamic range of the probe for that ion.

Application in pH Sensing

The nitrogen atoms in the imidazo[1,2-a]pyridine ring can be protonated or deprotonated depending on the pH of the medium. This can alter the electronic properties of the fluorophore, leading to changes in its fluorescence. Some imidazo[1,5-a]pyridinium ions have been shown to act as ratiometric or "turn-on" pH sensors.[11]

Mechanism of pH Sensing

pH_Sensing_Mechanism cluster_states pH-Dependent States of the Fluorophore cluster_fluorescence Resulting Fluorescence Protonated Protonated Form (Low pH) Deprotonated Deprotonated Form (High pH) Protonated->Deprotonated Increase pH Fluo_State1 Fluorescence State 1 (e.g., High Emission) Protonated->Fluo_State1 Deprotonated->Protonated Decrease pH Fluo_State2 Fluorescence State 2 (e.g., Low Emission or Shifted λem) Deprotonated->Fluo_State2

Caption: Principle of pH sensing via protonation/deprotonation of the fluorophore.

Protocol 2: Characterization as a pH Probe

Objective: To evaluate the pH-dependent fluorescence response of this compound.

Materials:

  • This compound

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12)

  • pH meter

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Probe Stock Solution: Prepare a 1 mM stock solution of the probe in deionized water.

  • Sample Preparation: For each pH value to be tested, prepare a solution containing a final probe concentration of 10 µM in the corresponding buffer.

  • Fluorescence Measurement: a. Record the absorption and fluorescence emission spectra for each pH sample. b. Excite the samples at their absorption maximum and record the emission intensity at the emission maximum.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the pH value. b. If the emission wavelength shifts with pH, a ratiometric analysis can be performed by plotting the ratio of fluorescence intensities at two different wavelengths against pH. c. Determine the pKa of the probe by fitting the data to the Henderson-Hasselbalch equation.

Expected Outcome: The fluorescence intensity and/or the wavelength of maximum emission of this compound is expected to change with pH. This will allow for the determination of its useful range as a pH indicator.

Application in Cellular Imaging

Derivatives of imidazo[1,2-a]pyridine have demonstrated low cytotoxicity and have been successfully used for fluorescence imaging in living cells, such as detecting intracellular metal ions.[8]

Protocol 3: Live-Cell Imaging of Metal Ions

Objective: To visualize changes in intracellular metal ion concentrations using this compound.

Materials:

  • HeLa cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • Solution of the target metal ion (e.g., FeCl₃) and a chelator (e.g., EDTA)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes until they reach 60-70% confluency.

  • Probe Loading: a. Wash the cells with PBS. b. Incubate the cells with a low micromolar concentration (e.g., 1-10 µM) of the probe in serum-free medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Imaging: a. Add fresh PBS or medium to the cells. b. Image the cells using a fluorescence microscope. Acquire a baseline fluorescence image. c. To observe the response to the metal ion, treat the cells with a solution containing the target metal ion and acquire images over time. d. To confirm the specificity, subsequently treat the cells with a chelator for that metal ion and observe if the fluorescence returns to the baseline level.

Expected Outcome: An increase or decrease in intracellular fluorescence upon addition of the metal ion, which is reversible with a chelator, would demonstrate the probe's utility for live-cell imaging of that ion.

Trustworthiness and Self-Validation

The protocols described are designed with internal controls for self-validation:

  • Selectivity Assays: The inclusion of a panel of different metal ions allows for direct comparison and confirmation of the probe's selectivity for the target analyte.

  • Titration Experiments: These not only determine sensitivity but also demonstrate a dose-dependent response, a critical aspect of a reliable sensor.

  • pH Titration: A predictable sigmoidal response of fluorescence to pH, which can be fitted to the Henderson-Hasselbalch equation, validates the probe's behavior as a pH indicator.

  • Cellular Imaging Controls: The use of both the target analyte and a corresponding chelator allows for the confirmation that the observed fluorescence changes are indeed due to fluctuations in the analyte concentration.

Conclusion

This compound, as a member of the versatile imidazo[1,2-a]pyridine family of fluorophores, holds significant promise as a fluorescent probe. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore its potential in metal ion detection, pH sensing, and cellular imaging. While the specific performance characteristics of this particular derivative require experimental validation, the established utility of the core scaffold provides a strong foundation for its successful application in various research and development settings.

References

  • Singh, P., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(54), 31497-31502. [Link]

  • RSC Publishing. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. [Link]

  • Zhang, Y., et al. (2022). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 1(5), 1074-1080. [Link]

  • Li, S., et al. (2015). A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Advances, 5(76), 61945-61949. [Link]

  • An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe3+ and F−. Semantic Scholar. [Link]

  • Guchhait, G., & Guria, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35211–35233. [Link]

  • Rojas, D. A., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 81. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central. [Link]

  • O'Sullivan, S., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo [1,2-a]pyridine and pyrimidine derivatives. CORE. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • Hutt, J. T., et al. (2012). Fluorescence switching of imidazo[1,5-a]pyridinium ions: pH-sensors with dual emission pathways. Organic Letters, 14(12), 3162-3165. [Link]

Sources

The 6-Methylimidazo[1,2-a]pyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Core and the 6-Methyl Substituent

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This bicyclic aromatic system, consisting of a fused imidazole and pyridine ring, offers a unique combination of structural rigidity, synthetic tractability, and diverse biological activities. Its derivatives have found applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] Notably, this core is present in several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring its therapeutic relevance.[1][3]

Within this versatile scaffold, the substitution pattern on the pyridine ring plays a crucial role in modulating pharmacological activity, selectivity, and pharmacokinetic properties. The 6-methyl substitution, in particular, has emerged as a key feature in the design of highly potent and selective therapeutic agents. This application note will provide a detailed exploration of the utility of 6-methylimidazo[1,2-a]pyridine in medicinal chemistry, with a focus on its applications in oncology and neuroscience. We will delve into the synthetic methodologies, biological mechanisms, and structure-activity relationships (SAR) that underscore the importance of this specific structural motif.

I. Synthetic Strategies for 6-Methylimidazo[1,2-a]pyridine Derivatives

The construction of the 6-methylimidazo[1,2-a]pyridine core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern at other positions of the scaffold. A common and efficient approach is the condensation of 2-amino-5-methylpyridine with an α-halocarbonyl compound.

General Synthetic Workflow

The synthesis of 6-methylimidazo[1,2-a]pyridine derivatives typically follows a convergent strategy, as illustrated in the workflow below. This involves the preparation of the key 2-amino-5-methylpyridine precursor, followed by a cyclization reaction with a suitable carbonyl-containing partner.

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Purification & Characterization 2-amino-5-methylpyridine 2-amino-5-methylpyridine Cyclocondensation Cyclocondensation Reaction (e.g., Tschitschibabin reaction) 2-amino-5-methylpyridine->Cyclocondensation alpha-haloketone α-haloketone / α-haloaldehyde alpha-haloketone->Cyclocondensation Purification Purification (Recrystallization or Chromatography) Cyclocondensation->Purification Crude Product Characterization Characterization (NMR, MS, m.p.) Purification->Characterization Product 6-Methylimidazo[1,2-a]pyridine Derivative Characterization->Product Pure Product G HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds and Activates P Phosphorylation cMet->P Volitinib Volitinib (6-Methylimidazo[1,2-a]pyridine derivative) Volitinib->cMet Inhibition Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) P->Downstream CellResponse Cancer Cell Proliferation, Survival, and Metastasis Downstream->CellResponse G cluster_0 Oncology (Kinase Inhibition) cluster_1 Neuroscience (Aβ Imaging) Scaffold 6-Methylimidazo[1,2-a]pyridine Hydrophobic Hydrophobic Interactions (e.g., with non-polar residues in ATP-binding pocket) Scaffold->Hydrophobic Lipophilicity Modulation of Lipophilicity (affects brain penetration and non-specific binding) Scaffold->Lipophilicity Potency Increased Potency Hydrophobic->Potency Selectivity Enhanced Selectivity Hydrophobic->Selectivity BindingAffinity Altered Binding Affinity (may decrease affinity compared to larger substituents) Lipophilicity->BindingAffinity

Sources

Application Notes and Protocols for the Synthesis of 6-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] This bicyclic system, composed of a fused imidazole and pyridine ring, is a core component of numerous biologically active compounds. Marketed drugs such as zolpidem (an ambient sedative-hypnotic), alpidem (an anxiolytic), and saripidem (an anxiolytic) feature this versatile framework, underscoring its therapeutic importance. The broad spectrum of pharmacological activities associated with imidazo[1,2-a]pyridine derivatives includes anticancer, antitubercular, antiviral, and anti-inflammatory properties.

The synthesis of substituted imidazo[1,2-a]pyridines is a subject of ongoing research, with methodologies ranging from classical condensation reactions to modern, eco-friendly approaches. The Tschitschibabin (or Chichibabin) reaction, first described in the early 20th century, provides a foundational method for constructing this bicyclic system through the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This application note provides a detailed, step-by-step protocol for the synthesis of a specific analogue, 6-methylimidazo[1,2-a]pyridine, and its subsequent conversion to the hydrochloride salt, a form often preferred for its improved solubility and stability in pharmaceutical applications.

This guide is intended for researchers, scientists, and professionals in drug development, offering not only a procedural outline but also insights into the rationale behind the experimental choices, ensuring both scientific rigor and practical applicability.

Reaction Scheme

The synthesis of 6-methylimidazo[1,2-a]pyridine hydrochloride is a two-step process. The first step is the cyclocondensation of 2-amino-5-methylpyridine with chloroacetone to form the free base, 6-methylimidazo[1,2-a]pyridine. The second step involves the treatment of the free base with hydrochloric acid to yield the corresponding hydrochloride salt.

Reaction_Scheme cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Salt Formation 2-amino-5-methylpyridine 2-Amino-5-methylpyridine intermediate 6-Methylimidazo[1,2-a]pyridine 2-amino-5-methylpyridine->intermediate + chloroacetone Chloroacetone chloroacetone->intermediate Reflux, Ethanol intermediate_salt 6-Methylimidazo[1,2-a]pyridine product This compound intermediate_salt->product + hcl HCl in Diethyl Ether hcl->product Mechanism cluster_mechanism Reaction Mechanism start 2-Amino-5-methylpyridine step1 Nucleophilic Attack (SN2) start->step1 ketone Chloroacetone ketone->step1 intermediate1 N-Alkylated Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product 6-Methylimidazo[1,2-a]pyridine step3->product

Sources

Application Notes and Protocols for 6-Methylimidazo[1,2-a]pyridine hydrochloride in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for investigating the potential anticancer effects of 6-Methylimidazo[1,2-a]pyridine hydrochloride in various cancer cell lines. The protocols and mechanistic insights are based on the established activities of the broader class of 6-substituted imidazo[1,2-a]pyridines, a promising scaffold in oncology research. While direct experimental data for the 6-methyl variant is emerging, the information herein provides a robust framework for its evaluation.

Introduction and Mechanistic Overview

The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent anticancer properties.[1][2] Derivatives of this heterocyclic system have been shown to exert cytotoxic and antiproliferative effects across a range of human cancer cell lines, such as those from colon, breast, lung, and liver cancers.[3][4][5][6]

The proposed primary mechanism of action for many 6-substituted imidazo[1,2-a]pyridines is the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][7][8] A key signaling pathway often implicated in the anticancer effects of these compounds is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival, proliferation, and growth.[1][2][4][6] Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to the downstream activation of apoptotic cascades.

Hypothesized Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action for this compound, based on studies of related compounds. It is proposed that the compound may inhibit the PI3K/Akt/mTOR signaling axis, leading to a decrease in the phosphorylation of Akt and mTOR. This, in turn, can modulate the expression of Bcl-2 family proteins, promoting the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits apoptosis by sequestering Bax Bax Bax (Pro-apoptotic) Bcl2->Bax Mito_Cytochrome_c Cytochrome c Bax->Mito_Cytochrome_c Promotes release Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes 6_MIP_HCl 6-Methylimidazo[1,2-a]pyridine HCl 6_MIP_HCl->PI3K Inhibits (Hypothesized) Mito_Cytochrome_c->Cytochrome_c

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

The following protocols provide a starting point for evaluating the anticancer activity of this compound. Optimization may be required for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assessment

A primary step in characterizing a novel compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50).

Caption: Workflow for determining the IC50 of the compound.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions in culture medium to obtain a range of desired concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection

To confirm that the observed cytotoxicity is due to apoptosis, several assays can be performed.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

The activation of caspases, particularly caspase-3 and caspase-9, is a hallmark of apoptosis.[3]

Protocol:

  • Cell Lysate Preparation: Treat cells as described above. Lyse the cells and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Caspase Assay: Use a commercially available colorimetric or fluorometric caspase activity assay kit, following the manufacturer's instructions. This typically involves incubating the cell lysate with a caspase-specific substrate.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

Western Blot Analysis of Signaling Pathways

Western blotting is essential for investigating the molecular mechanisms underlying the compound's effects.

Caption: Standard workflow for Western blot analysis.

Protocol:

  • Protein Extraction: After treating cells with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Expected Outcomes

The following table provides a template for summarizing the cytotoxic activity of this compound across different cancer cell lines.

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
HT-29ColonTo be determined
Caco-2ColonTo be determined
A549LungTo be determined
HepG2LiverTo be determined
MCF-7BreastTo be determined
HCC827LungTo be determined

Note: The IC50 values for 6-substituted imidazo[1,2-a]pyridines can range from sub-micromolar to double-digit micromolar concentrations, depending on the specific derivative and cell line.[4][6]

Concluding Remarks

This compound belongs to a class of compounds with demonstrated anticancer potential. The protocols outlined in these application notes provide a comprehensive framework for its systematic evaluation in cancer cell lines. The investigation should focus on confirming its cytotoxic effects, elucidating its pro-apoptotic mechanism, and identifying the key molecular targets within relevant signaling pathways. Such studies will be crucial in determining its potential as a lead compound for future anticancer drug development.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573–4583. [Link]

  • Chen, J., Wang, Y., Ji, Y., Wang, X., & Liu, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. [Link]

  • Chen, J., Wang, Y., Ji, Y., Wang, X., & Liu, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. [Link]

  • Chen, J., Wang, Y., Ji, Y., Wang, X., & Liu, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PubMed. [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(5), 4937–4946. [Link]

  • Sadeghian, H., Jafari, S., Jafari, R., & Sarfallah, H. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Molecular and Cellular Biochemistry, 478(10), 2419-2436. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2011). ChemInform Abstract: 6-Substituted Imidazo[1,2-a]pyridines: Synthesis and Biological Activity Against Colon Cancer Cell Lines HT-29 and Caco-2. ResearchGate. [Link]

  • Al-Bahrani, H. A., Al-Sultani, A. A. K., & Al-Majidi, S. M. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]

  • Aliwaini, S., Ghunaim, M., Alqaddi, H., Abuhamad, A., & Awadallah, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Altaher, A. M. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79-88. [Link]

Sources

Application Notes and Protocols: Imidazo[1,2-a]pyridines in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, claiming 1.6 million lives in 2021.[1][2] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatments, creating an urgent need for novel therapeutics.[3][4] In this context, the imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising class of anti-TB agents.[1][2] Recognized as a "privileged scaffold" in medicinal chemistry for its wide range of biological activities, IPAs have demonstrated potent activity against both drug-susceptible and resistant strains of Mtb.[1][2][5]

One of the most advanced candidates from this class, Telacebec (Q203), is currently in Phase II clinical trials, highlighting the therapeutic potential of this chemical series.[1][2][6] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of imidazo[1,2-a]pyridines in TB research. It covers the fundamental mechanism of action, synthetic strategies, and detailed protocols for in vitro and in vivo evaluation, aiming to facilitate the discovery and development of the next generation of TB drugs.

Scientific Background and Mechanism of Action

The primary mechanism by which many potent imidazo[1,2-a]pyridines exert their anti-tubercular effect is through the inhibition of cellular respiration, a process critical for the survival and growth of Mtb.[6]

Targeting the Electron Transport Chain:

The main target of the IPA class, including the clinical candidate Telacebec (Q203), is the QcrB subunit of the cytochrome bcc complex (also known as Complex III) in the mycobacterial electron transport chain.[2][6][7][8][9] The cytochrome bcc complex is essential for oxidative phosphorylation (OxPhos), the process that generates the majority of the cell's adenosine triphosphate (ATP).[2][6]

By binding to QcrB, IPAs disrupt the electron flow from ubiquinol to cytochrome c. This inhibition halts the proton pumping across the inner membrane, collapsing the proton motive force required by ATP synthase to produce ATP.[6][10] The resulting depletion of cellular ATP levels leads to a bacteriostatic effect, effectively stopping the replication of Mtb.[10] This specific targeting of energy metabolism is a validated and attractive strategy in anti-TB drug discovery.[2][6]

While QcrB is the most prominent target, other imidazo[1,2-a]pyridine derivatives have been found to inhibit different key mycobacterial enzymes. Some imidazo[1,2-a]pyridine ethers have been identified as inhibitors of ATP synthase itself, and other derivatives have shown inhibitory activity against 2-trans-enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[6][11]

IPA_Mechanism_of_Action cluster_0 Mtb Electron Transport Chain cluster_1 ATP Synthesis ETC_Start Substrate Oxidation (e.g., NADH) Complex_I Complex I (NDH-2) ETC_Start->Complex_I UQ_pool Menaquinone Pool Complex_I->UQ_pool Proton_Motive_Force Proton Motive Force (H⁺ Gradient) Complex_I->Proton_Motive_Force H⁺ pump Complex_III Complex III (Cytochrome bcc) CytC Cytochrome c Complex_III->CytC Complex_III->Proton_Motive_Force H⁺ pump Complex_IV Complex IV (Cytochrome aa3) H2O H₂O Complex_IV->H2O Complex_IV->Proton_Motive_Force H⁺ pump Oxygen O₂ Oxygen->Complex_IV UQ_pool->Complex_III CytC->Complex_IV ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase IPA Imidazo[1,2-a]pyridine (e.g., Telacebec) IPA->Complex_III Inhibits QcrB subunit

IPA Mechanism: Inhibition of the Mtb Electron Transport Chain.

General Synthetic Approach

Imidazo[1,2-a]pyridine-3-carboxamides represent a synthetically accessible and highly potent subclass of IPAs.[9][12] The general synthesis is straightforward and allows for diverse modifications to explore the structure-activity relationship (SAR).[9]

The core scaffold is typically constructed via the condensation of a substituted 2-aminopyridine with an ethyl 2-chloroacetoacetate derivative. Subsequent hydrolysis of the resulting ester, followed by amide coupling with a desired amine, yields the final products.

IPA_Synthesis_Workflow Start Starting Materials: 1. Substituted 2-Aminopyridine 2. Ethyl 2-chloroacetoacetate Step1 Step 1: Cyclocondensation (Reflux in DME) Start->Step1 Intermediate1 Intermediate: Imidazo[1,2-a]pyridine-3-carboxylate Ester Step1->Intermediate1 Step2 Step 2: Hydrolysis (LiOH, EtOH) Intermediate1->Step2 Intermediate2 Intermediate: Imidazo[1,2-a]pyridine-3-carboxylic Acid Step2->Intermediate2 Step3 Step 3: Amide Coupling (EDC, DMAP, Amine) Intermediate2->Step3 FinalProduct Final Product: Imidazo[1,2-a]pyridine-3-carboxamide Derivatives Step3->FinalProduct

General workflow for the synthesis of IPA-3-carboxamides.

Causality in Synthesis: The choice of substituents on both the 2-aminopyridine starting material and the amine used in the final coupling step is critical. SAR studies have shown that bulky, lipophilic biaryl ethers on the carboxamide side chain can lead to nanomolar potency.[2] Modifications at the 2 and 7 positions of the imidazo[1,2-a]pyridine ring also significantly influence activity and pharmacokinetic properties.[2][12] This synthetic flexibility allows for the systematic optimization of lead compounds to enhance efficacy and drug-like properties.[2][9]

Application Protocols: In Vitro Evaluation

A tiered approach to in vitro screening is essential to identify promising IPA candidates. The workflow begins with assessing primary anti-tubercular activity, followed by evaluation of intracellular efficacy and host cell cytotoxicity to determine selectivity.

In_Vitro_Workflow Start Synthesized IPA Library Protocol1 Protocol 1: MIC Determination (vs. Mtb H37Rv, MDR/XDR strains) Start->Protocol1 Protocol2 Protocol 2: Cytotoxicity Assay (vs. Mammalian Cells, e.g., HepG2, Vero) Start->Protocol2 Data1 Data: Potency (MIC) Protocol1->Data1 Analysis1 Calculate Selectivity Index (SI) SI = IC₅₀ / MIC Data1->Analysis1 Data2 Data: Toxicity (IC₅₀) Protocol2->Data2 Data2->Analysis1 Decision1 Prioritize Compounds (High Potency & SI) Analysis1->Decision1 Protocol3 Protocol 3: Intracellular Activity (Macrophage Infection Model) Decision1->Protocol3 Data3 Data: Intracellular Efficacy (EC₉₀) Protocol3->Data3 End Lead Candidates for In Vivo Studies Data3->End

Workflow for the in vitro screening of IPA compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an IPA compound that inhibits 99% of Mtb growth.[9] The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method.[13][14]

Principle: Viable, metabolically active mycobacteria reduce the blue, non-fluorescent indicator dye resazurin (Alamar Blue) to the pink, fluorescent resorufin. Inhibition of growth is therefore indicated by the absence of a color change.

Step-by-Step Methodology:

  • Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to all wells.

  • Compound Dilution: Add 100 µL of the test IPA compound (dissolved in DMSO and diluted in broth) to the first column of wells. Perform a 2-fold serial dilution across the plate. The final DMSO concentration should not exceed 1%, which is non-toxic to the bacteria.

  • Controls: Include wells for a positive control (bacteria with no drug), a negative control (broth only), and a reference drug control (e.g., Isoniazid).

  • Inoculation: Add 100 µL of a prepared M. tuberculosis H37Rv suspension (or a resistant strain) to each well to achieve a final concentration of ~5 x 10⁴ CFU/mL.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Assay Development: Add 30 µL of Alamar Blue solution to each well and incubate for another 24 hours.

  • Data Reading: Visually inspect for color change (blue to pink) or measure fluorescence using a microplate reader. The MIC is defined as the lowest drug concentration that prevents the color change.

Protocol 2: Cytotoxicity Assessment against Mammalian Cells

This protocol evaluates the toxicity of the IPA compounds to host cells, which is crucial for determining the therapeutic window. The MTT assay is a standard colorimetric method for assessing cell metabolic activity.[15]

Principle: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2 human liver cells or Vero monkey kidney cells) in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[15][16][17]

  • Compound Treatment: Prepare serial dilutions of the IPA compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the compound-containing medium.

  • Controls: Include wells for untreated cells (vehicle control, e.g., 0.5% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the purple formazan crystals.

  • Data Reading: Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 3: Intracellular Activity Assay (Macrophage Infection Model)

Since Mtb is an intracellular pathogen, assessing a compound's ability to kill bacteria residing within macrophages is a critical step that better predicts in vivo success.[18]

Principle: This assay measures the reduction in bacterial load within infected macrophages after treatment with the test compound. Luminescence-based readouts using autoluminescent Mtb strains offer a rapid and non-destructive alternative to traditional CFU counting.[18][19][20]

Step-by-Step Methodology:

  • Macrophage Seeding: Seed a macrophage-like cell line (e.g., J774A.1 or THP-1) in a 96-well plate and allow them to adhere (for THP-1, differentiation with PMA is required).

  • Infection: Infect the macrophages with an autoluminescent M. tuberculosis H37Rv strain at a multiplicity of infection (MOI) of 1:1 to 10:1. Incubate for 4 hours to allow phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells three times with PBS or medium to remove extracellular bacteria.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test IPA compounds to the infected cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-7 days.

  • Data Reading: Measure the luminescence at various time points using a luminometer. A reduction in relative light units (RLU) compared to untreated controls indicates intracellular bactericidal or bacteriostatic activity.

  • Analysis: Calculate the EC₉₀, the effective concentration that reduces bacterial luminescence by 90%.[21]

Data Presentation and Interpretation

The data from in vitro assays should be systematically organized to facilitate the selection of lead candidates. The Selectivity Index (SI), calculated as IC₅₀ / MIC, is a critical parameter; a higher SI value indicates greater selectivity for the pathogen over host cells.

Compound IDMIC vs H37Rv (μM)[3][4]MIC vs XDR-TB (μM)[2][3]IC₅₀ vs Vero Cells (μM)[2][3]Selectivity Index (SI)
IPA-15 0.100.20102.07>1020
IPA-16 0.190.37>191.67>1008
Q203 0.00270.0027>30>11,111
Isoniazid 0.27>100>1000>3700 (for H37Rv)

Data in the table is representative and compiled from published studies for illustrative purposes.

Interpretation: Compounds like IPA-15 and IPA-16 show excellent potency against both drug-sensitive (H37Rv) and XDR strains.[3][4] Crucially, their high IC₅₀ values against Vero cells result in very high Selectivity Indices, making them strong candidates for further investigation.[3] A compound with nanomolar potency (like Q203) and an SI >100 is generally considered a promising hit for preclinical development.

Application Protocols: In Vivo Evaluation

Promising candidates identified from in vitro screening must be evaluated for efficacy in an animal model of tuberculosis. The mouse model is the most common for preclinical assessment.[22][23]

Protocol 4: Murine Model of Chronic TB Infection

This model assesses the ability of an IPA compound to reduce the bacterial burden in the lungs and spleen of mice with an established, chronic infection, which more closely mimics human disease.

Principle: Mice are infected with a low dose of aerosolized M. tuberculosis. After the infection is established over several weeks, treatment is initiated. Efficacy is measured by the reduction in bacterial CFU counts in the organs compared to untreated controls.[22]

In_Vivo_Timeline T0 T0 T21 T21 axis T₀ (Day 0)                                     T₂₁ (Day 21)                                     T₄₉ (Day 49) T49 T49 T_end T_end axis->T_end Infection Aerosol Infection (Low dose Mtb H37Rv) Infection->T0 Treatment Treatment Initiation (Daily oral gavage with IPA) Treatment->T21 Endpoint Endpoint Analysis - Lung & Spleen CFU counts - Histopathology Endpoint->T49

Timeline for a chronic murine TB infection model.

Step-by-Step Methodology:

  • Infection: Infect BALB/c or C57BL/6 mice via the aerosol route with a low dose of M. tuberculosis H37Rv (~50-100 CFU/lung).

  • Establishment of Chronic Infection: Allow the infection to establish for 3-4 weeks. At this stage, a stable bacterial load is present in the lungs and has disseminated to the spleen.

  • Treatment Groups: Randomize mice into treatment groups:

    • Vehicle Control (e.g., propylene glycol).[24]

    • Test IPA Compound (e.g., 30 mg/kg, daily oral gavage).[24]

    • Positive Control Drug (e.g., Isoniazid, 25 mg/kg).

  • Treatment Administration: Administer treatment for 4-8 weeks. Monitor mice daily for clinical signs of distress and record body weight.

  • Endpoint Analysis: At the end of the treatment period, humanely euthanize the mice.

  • Bacterial Load Determination: Aseptically remove the lungs and spleen. Homogenize the organs and plate serial dilutions onto Middlebrook 7H11 agar plates. Incubate for 3-4 weeks at 37°C and count the number of colonies to determine the CFU per organ.

  • Data Analysis: Efficacy is expressed as the log₁₀ reduction in CFU in treated groups compared to the vehicle control group at the end of therapy.

Causality in Model Choice: While standard mouse models are robust, they are time-consuming.[22][25] For higher throughput screening, rapid in vivo models using immunodeficient mice, such as gamma interferon gene-disrupted (GKO) mice, can be employed.[23][26] In these models, the infection progresses much faster, and statistically significant efficacy can be observed in as little as 8-10 days of treatment.[23]

Conclusion and Future Directions

Imidazo[1,2-a]pyridines are a clinically validated and highly promising class of compounds in the fight against tuberculosis.[1] Their potent activity against drug-resistant strains, coupled with a novel mechanism of action targeting cellular respiration, makes them a cornerstone of modern TB drug discovery pipelines.[2][6] The advancement of Telacebec (Q203) into clinical trials has paved the way for further exploration of this versatile scaffold.[1]

The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of novel IPA analogues. By systematically applying these methodologies—from initial MIC and cytotoxicity assessments to intracellular and whole-animal efficacy studies—researchers can effectively identify and optimize new lead candidates. A rigorous, well-structured approach is essential for translating the chemical promise of imidazo[1,2-a]pyridines into tangible clinical solutions that can shorten treatment regimens, overcome drug resistance, and ultimately alleviate the global burden of tuberculosis.

References

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
  • Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. National Institutes of Health (NIH). [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. [Link]

  • Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. [Link]

  • Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. PubMed. [Link]

  • Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. American Society for Microbiology. [Link]

  • A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. PubMed. [Link]

  • Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology. [Link]

  • Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. Aston University. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health (NIH). [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]

  • Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. Bentham Science. [Link]

  • Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. National Institutes of Health (NIH). [Link]

  • Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. PubMed. [Link]

  • a new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. National Institutes of Health (NIH). [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]

  • In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. PubMed. [Link]

  • Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. National Institutes of Health (NIH). [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. bioRxiv. [Link]

  • Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. National Institutes of Health (NIH). [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology. [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Semantic Scholar. [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. National Institutes of Health (NIH). [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

Sources

Application Notes and Protocols for In Vivo Imaging with 6-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Biological Processes with Imidazopyridine-Based Fluorophores

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and chemical biology, renowned for its diverse pharmacological activities and intriguing photophysical properties.[1][2][3][4][5] Derivatives of this core have been successfully developed as potent therapeutic agents and, increasingly, as versatile probes for biological imaging.[2][6][7] Their characteristic fluorescence, often in the blue-green region of the spectrum, combined with good cell permeability and biocompatibility, makes them excellent candidates for visualizing dynamic processes in living systems.[2]

This guide focuses on the application of 6-Methylimidazo[1,2-a]pyridine hydrochloride, a specific derivative of this class, for in vivo fluorescence imaging. While this particular molecule is emerging as a tool for research, its structural similarity to other well-characterized imidazopyridine probes suggests significant potential for in vivo applications. These notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of its proposed mechanism, key experimental protocols, and data analysis considerations.

Scientific Foundation: The Photophysical Properties of this compound

The fluorescence of imidazo[1,2-a]pyridine derivatives is attributed to their rigid, planar structure and extended π-conjugated system. The introduction of substituents, such as the methyl group at the 6-position, can modulate the electronic properties and, consequently, the photophysical characteristics of the molecule, including its absorption and emission spectra, quantum yield, and Stokes shift.[2][8]

It is hypothesized that this compound can act as a "turn-on" fluorescent probe in specific biological environments. In its native state, the fluorescence of the molecule may be quenched. Upon interaction with a specific biological target, such as an enzyme or a particular cellular compartment, a conformational change or chemical modification could occur, leading to a significant enhancement of its fluorescence signal. This "turn-on" mechanism is a desirable feature for imaging probes as it improves the signal-to-noise ratio by minimizing background fluorescence.[9][10]

Proposed Mechanism of Action: Imaging Enzyme Activity

A plausible application for this compound is the in vivo imaging of enzymatic activity.[11] Many pathological conditions, including cancer and inflammation, are associated with the dysregulation of specific enzymes. The development of probes that can visualize the activity of these enzymes in real-time within a living organism is of great interest for diagnostics and for monitoring therapeutic responses.

The workflow for using this compound as an enzyme-activated probe can be conceptualized as follows:

G cluster_0 In Vivo Administration cluster_1 Target Tissue Accumulation cluster_2 Enzymatic Activation cluster_3 Signal Generation & Detection A Systemic delivery of 6-Methylimidazo[1,2-a]pyridine HCl (low fluorescence) B Probe distributes and accumulates in tissue with high enzyme expression A->B Pharmacokinetics C Enzyme cleaves a quenching moiety or induces a conformational change B->C Enzyme-Substrate Interaction D Fluorescence 'Turn-On' C->D Signal Amplification E Detection by in vivo imaging system D->E Image Acquisition

Figure 1. Conceptual workflow for in vivo imaging of enzyme activity.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in preclinical in vivo imaging studies. These are generalized procedures and may require optimization based on the specific animal model and biological question.

Protocol 1: Preparation of this compound for Injection

Objective: To prepare a sterile, injectable solution of the imaging probe.

Materials:

  • This compound (MW: 168.62 g/mol )[12]

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes and 0.22 µm syringe filters

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 100 µL of DMSO to prepare a 10 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution. This stock solution can be stored at -20°C for short periods.

  • Working Solution Preparation (for a 10 mg/kg dose in a 20 g mouse):

    • The final injection volume should ideally be between 100-200 µL.

    • Calculate the required dose: 10 mg/kg * 0.02 kg = 0.2 mg of the compound.

    • Calculate the volume of stock solution needed: 0.2 mg / 10 mg/mL = 0.02 mL or 20 µL.

    • In a sterile microcentrifuge tube, add 20 µL of the stock solution to 180 µL of sterile saline or PBS. This results in a final injection volume of 200 µL with 10% DMSO.

    • Note: The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to avoid toxicity. A preliminary tolerability study is recommended.

    • Vortex the working solution gently.

  • Sterilization:

    • Draw the working solution into a sterile syringe.

    • Attach a 0.22 µm syringe filter and sterilize the solution by filtering it into a new sterile microcentrifuge tube. The solution is now ready for injection.

Protocol 2: In Vivo Fluorescence Imaging in a Murine Tumor Model

Objective: To visualize the accumulation and potential activation of this compound in a subcutaneous tumor model.

Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude or NSG) bearing subcutaneous tumors known to overexpress the target enzyme.

  • Animals should be housed in a controlled environment with free access to food and water. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Imaging System:

  • An in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for blue-green fluorescence.

  • Anesthesia system (e.g., isoflurane inhalation).

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Confirm proper anesthetization by toe-pinch reflex.

    • Place the mouse in the imaging chamber on a heated stage to maintain body temperature.

  • Baseline Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the probe. This is crucial for assessing autofluorescence.

    • Suggested Imaging Parameters (to be optimized):

      • Excitation: ~390 nm

      • Emission: ~450 nm

      • Exposure time: 1-5 seconds

      • Binning: Medium

  • Probe Administration:

    • Administer the prepared 200 µL working solution of this compound via tail vein injection.

  • Dynamic and Static Imaging:

    • Acquire a series of images at multiple time points post-injection (e.g., 5, 15, 30, 60 minutes, and 2, 4, 6, 24 hours) to assess the pharmacokinetics and tumor accumulation of the probe.

    • Maintain the animal under anesthesia for the initial dynamic imaging phase. For later time points, the animal can be recovered and re-anesthetized.

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the mouse according to approved institutional protocols.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, brain).

    • Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution of the probe.

Data Analysis and Interpretation

  • Region of Interest (ROI) Analysis:

    • Using the imaging system's software, draw ROIs around the tumor and a contralateral, non-tumor-bearing area (for background).

    • Measure the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI at each time point.

  • Quantification:

    • Calculate the tumor-to-background ratio (TBR) at each time point: TBR = (Average Radiant Efficiency in Tumor ROI) / (Average Radiant Efficiency in Background ROI)

    • Plot the TBR over time to visualize the kinetics of probe accumulation and retention in the tumor.

  • Ex Vivo Biodistribution:

    • Draw ROIs around each dissected organ and quantify the fluorescence intensity.

    • Express the data as a percentage of the total signal or as radiant efficiency per unit area.

Data Presentation

Quantitative data should be presented in a clear and organized manner.

Time PointTumor ROI (Avg. Radiant Efficiency)Background ROI (Avg. Radiant Efficiency)Tumor-to-Background Ratio (TBR)
Pre-injection1.2 x 10⁷1.1 x 10⁷1.09
30 min5.8 x 10⁷2.5 x 10⁷2.32
2 hours9.3 x 10⁷2.1 x 10⁷4.43
6 hours7.5 x 10⁷1.5 x 10⁷5.00
24 hours3.1 x 10⁷1.2 x 10⁷2.58

Table 1. Example of quantitative data from an in vivo imaging study.

Trustworthiness and Self-Validation

To ensure the reliability of the results, several validation steps should be integrated into the experimental design:

  • Blocking Study: Co-inject a high dose of a known inhibitor of the target enzyme along with the fluorescent probe. A significant reduction in the tumor-specific fluorescence signal would validate that the probe's activation is enzyme-dependent.

  • Histological Correlation: After the final imaging session, the tumor and organs should be processed for histology. Fluorescence microscopy of tissue sections can confirm the microscopic localization of the probe within the tumor tissue and its co-localization with the target enzyme (e.g., through immunohistochemistry).

  • Pharmacokinetic Analysis: Blood samples can be collected at various time points to determine the pharmacokinetic profile of the compound, which can help in optimizing the imaging window.[13]

Conclusion and Future Directions

This compound holds promise as a novel probe for in vivo fluorescence imaging. Its straightforward synthesis and the versatile nature of the imidazopyridine scaffold offer numerous possibilities for further development.[1][14] Future work could involve conjugating this fluorophore to tumor-targeting ligands (e.g., antibodies or peptides) to improve its specificity or modifying its structure to shift its emission to the near-infrared (NIR) region for deeper tissue penetration. The protocols and conceptual framework provided here serve as a robust starting point for researchers to explore the full potential of this intriguing class of imaging agents.

References

  • Thomson, D. S., et al. (2019). Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. PubMed. Available at: [Link]

  • Ghosh, A., et al. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. PubMed. Available at: [Link]

  • Yuan, L., Lin, W., Zheng, K., & He, L. (2011). Strategies for in vivo imaging of enzyme activity: an overview and recent advances. Chemical Society Reviews. Available at: [Link]

  • Ofori, L. O., et al. (2025). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. PubMed Central. Available at: [Link]

  • Li, J., et al. (2019). Recent progress in the imaging detection of enzyme activities in vivo. RSC Publishing. Available at: [Link]

  • Zhu, L., et al. (2011). Multicolor, One- And Two-Photon Imaging of Enzymatic Activities in Live Cells With Fluorescently Quenched Activity-Based Probes (qABPs). PubMed. Available at: [Link]

  • Ghosh, A., et al. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. ResearchGate. Available at: [Link]

  • Li, J., et al. (2019). Recent progress in the imaging detection of enzyme activities in vivo. ResearchGate. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. Available at: [Link]

  • Rangel, D. C., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for in Vivo Imaging in Mice. Creative Bioarray. Available at: [Link]

  • Ramirez-Rave, S., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. Available at: [Link]

  • Kelliher, J. M., & Hilderbrand, S. A. (2018). Bioluminescent probes for imaging biology beyond the culture dish. PMC - NIH. Available at: [Link]

  • Wang, Y., et al. (2022). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing). Available at: [Link]

  • Solomon, V. R., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]

  • Wiehr, S., et al. (2025). In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice. ResearchGate. Available at: [Link]

  • Mowbray, C. E., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. NIH. Available at: [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]

  • Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Kumar, A., et al. (2022). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]

  • Kung, M. P., et al. (2007). [S-methyl- 11 C]N,N-Dimethyl-4-(6-(methylthio)imidazo[1,2-a]pyridine-2-yl)aniline. NCBI. Available at: [Link]

  • Zhang, L., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]

  • Ono, M., et al. (2015). In vivo SPECT imaging of amyloid-β deposition with radioiodinated imidazo[1,2-a]pyridine derivative DRM106 in a mouse model of Alzheimer's disease. PubMed. Available at: [Link]

  • Malfatti, M. A., et al. (2005). Differential metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5- b ]pyridine in rat and human hepatocytes. Carcinogenesis. Available at: [Link]

  • Wang, C., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Li, Y., et al. (2006). Synthesis and Evaluation of Two 18F-labeled imidazo[1,2-a]pyridine Analogues as Potential Agents for Imaging Beta-Amyloid in Alzheimer's Disease. PubMed. Available at: [Link]

  • de Oliveira, C. S., et al. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, a designation earned due to its recurring presence in a multitude of biologically active compounds and functional materials.[1][2][3] From pharmaceuticals to organic light-emitting diodes (OLEDs), the unique electronic and structural properties of this fused bicyclic system have established it as a cornerstone in medicinal chemistry and materials science.[1][4] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities as antifungal, antiviral, anticancer, antibacterial, and anti-inflammatory agents.[4][5][6] This wide-ranging utility continually fuels the development of novel and efficient synthetic methodologies to access this versatile framework.

This technical guide provides an in-depth exploration of robust and field-proven experimental procedures for the synthesis of imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of key reactions, offer detailed step-by-step protocols, and present comparative data to empower researchers in their synthetic endeavors.

Pillar 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Workhorse for 3-Aminoimidazo[1,2-a]pyridine Synthesis

The Groebke-Blackburn-Bienaymé (GBB) reaction is a one-pot, three-component reaction that stands as one of the most efficient and atom-economical methods for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines.[2][4][5] This reaction convenes a 2-aminopyridine, an aldehyde, and an isocyanide, often under acidic catalysis, to rapidly construct the desired heterocyclic core.[2][7] The power of this multicomponent approach lies in its ability to generate molecular complexity from simple, readily available starting materials in a single synthetic operation.[4][8]

Mechanistic Rationale

The GBB reaction proceeds through a well-established cascade of events. Initially, the 2-aminopyridine and the aldehyde condense under acidic conditions to form a Schiff base (imine) intermediate. The isocyanide then undergoes a nucleophilic attack on the protonated Schiff base, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic imidazo[1,2-a]pyridine product. The use of a Lewis or Brønsted acid catalyst is crucial for the activation of the aldehyde and the resulting Schiff base towards nucleophilic attack.[2][7]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base (Imine) 2-Aminopyridine->Schiff_Base + Aldehyde, H+ Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrile_Adduct Nitrile Adduct Isocyanide->Nitrile_Adduct Schiff_Base->Nitrile_Adduct + Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrile_Adduct->Cyclized_Intermediate Intramolecular Cyclization Imidazopyridine 3-Aminoimidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazopyridine Tautomerization

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol: General Procedure for the GBB Reaction

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol, 1.0 equiv)

  • Aldehyde derivative (1.0 mmol, 1.0 equiv)

  • Isocyanide derivative (1.0 mmol, 1.0 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%) or another suitable Lewis/Brønsted acid

  • Methanol (MeOH) or Dichloromethane (DCM) (5-10 mL)

  • Round-bottom flask equipped with a magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and the chosen solvent (5-10 mL).

  • Stir the mixture at room temperature until the solids are dissolved.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Finally, add the catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Stir the reaction at room temperature or gently heat to 40-60 °C, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][5]

Data Summary: Scope of the GBB Reaction
2-AminopyridineAldehydeIsocyanideCatalyst/SolventYield (%)Reference
2-AminopyridineBenzaldehydetert-Butyl isocyanideSc(OTf)₃ / DCM95[2]
2-Amino-5-methylpyridine4-ChlorobenzaldehydeCyclohexyl isocyanideHClO₄ / MeOH88[2]
2-AminopyrimidineFurfuralBenzyl isocyanideZrCl₄ / MeCN82[2]
2-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanidePBA / Water (sonication)80[5]

Pillar 2: The Ortoleva-King and Related Condensation Reactions

A classical and highly effective route to imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones, a reaction often referred to as a variation of the Tschitschibabin synthesis.[1] A closely related and mechanistically insightful method is the Ortoleva-King reaction, which generates the α-halo ketone in situ.[9][10] These methods are particularly useful for accessing 2- and 2,3-substituted imidazo[1,2-a]pyridines.

Mechanistic Rationale

The reaction typically proceeds via an initial Sɴ2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, displacing the halide from the α-haloketone to form a pyridinium salt intermediate.[1] Subsequent intramolecular condensation between the exocyclic amine and the ketone, followed by dehydration, furnishes the final imidazo[1,2-a]pyridine product.[9] In the Ortoleva-King reaction, an acetophenone is reacted with iodine and a pyridine base (often 2-aminopyridine itself) to generate a pyridinium ylide intermediate, which then rearranges and cyclizes.[9][10][11]

Ortoleva_King_Workflow Start Start Reactants 2-Aminopyridine + α-Haloketone Start->Reactants SN2 Sɴ2 Reaction (N-Alkylation) Reactants->SN2 Pyridinium_Salt Pyridinium Salt Intermediate SN2->Pyridinium_Salt Condensation Intramolecular Condensation Pyridinium_Salt->Condensation Dehydration Dehydration Condensation->Dehydration Product Imidazo[1,2-a]pyridine Dehydration->Product

Caption: Experimental workflow for the synthesis via α-haloketone condensation.

Experimental Protocol: One-Pot Synthesis via an Ortoleva-King Reaction

This protocol is adapted from a literature procedure and is effective for a range of substituted acetophenones.[12]

Materials:

  • 2-Aminopyridine derivative (2.3 equiv)

  • Acetophenone derivative (1.0 equiv)

  • Iodine (I₂) (1.2 equiv)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Reaction vessel suitable for heating (e.g., sealed tube or round-bottom flask with condenser)

Procedure:

Step 1: Ortoleva-King Reaction

  • In a reaction vessel, combine the 2-aminopyridine (2.3 equiv) and the acetophenone (1.0 equiv). Note: 2-aminopyridine can act as both reactant and solvent in a neat reaction.[13]

  • Add iodine (1.2 equiv) to the mixture.

  • Seal the vessel (if appropriate) and heat the reaction mixture to 110 °C for 4 hours with stirring.

Step 2: Cyclization

  • Cool the reaction mixture to room temperature.

  • Carefully add aqueous NaOH solution (e.g., 2M) to the reaction mixture.

  • Heat the mixture to 100 °C for 1 hour to induce cyclization and formation of the imidazo[1,2-a]pyridine.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

  • Characterize the product using standard analytical techniques (NMR, MS).[12]

Pillar 3: Modern and Greener Synthetic Approaches

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for imidazo[1,2-a]pyridine synthesis. These include microwave-assisted reactions and the use of environmentally benign solvents like water.[5][14][15]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and improved product purity.[1][14] This technique has been successfully applied to various imidazo[1,2-a]pyridine syntheses, including the GBB reaction and condensations with α-haloketones.[14][16][17]

Experimental Protocol: Microwave-Assisted Synthesis from 2-Aminopyridines and α-Bromoacetophenones

This is a general protocol that highlights the benefits of microwave heating.[14][15]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • α-Bromoacetophenone (1.0 mmol)

  • Polyethylene glycol (PEG-400) and water (1:2 mixture) as a greener solvent system[15]

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the 2-aminopyridine (1.0 mmol), α-bromoacetophenone (1.0 mmol), and the PEG-400/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-20 minutes). Monitor the reaction pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with an organic solvent and purify as described in previous protocols.

Data Summary: Comparison of Conventional vs. Microwave-Assisted Synthesis
ReactionConditionsTimeYield (%)Reference
2-Aminopyridine + Phenacyl bromideReflux in Ethanol6 h75[14]
2-Aminopyridine + Phenacyl bromideMicrowave (100W)60 s92[14]

Characterization of Imidazo[1,2-a]pyridines

Unequivocal structure determination is paramount. A combination of spectroscopic techniques is essential for the complete characterization of the synthesized imidazo[1,2-a]pyridine derivatives.

  • ¹H NMR: The proton NMR spectrum provides crucial information about the substitution pattern on the heterocyclic core and any appended functional groups. Characteristic signals for the imidazo[1,2-a]pyridine protons are typically observed in the aromatic region (δ 7.0-8.5 ppm).[5]

  • ¹³C NMR: The carbon NMR spectrum confirms the number and types of carbon atoms in the molecule, aiding in the structural elucidation.[5]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the accurate mass of the synthesized compound, which allows for the determination of its elemental composition.[4][5]

Conclusion and Future Outlook

The synthesis of imidazo[1,2-a]pyridines is a mature yet continually evolving field of organic chemistry. While classical methods like the GBB and Ortoleva-King reactions remain highly relevant, the push towards greener and more efficient protocols is driving innovation. The adoption of microwave-assisted synthesis, multicomponent reactions in aqueous media, and novel catalytic systems will undoubtedly expand the accessibility and diversity of this important heterocyclic scaffold, paving the way for future discoveries in drug development and materials science.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: [Link])

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (URL: [Link])

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. (URL: [Link])

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (URL: [Link])

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Publishing. (URL: [Link])

  • Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives - ResearchGate. (URL: [Link])

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - NIH. (URL: [Link])

  • Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. (URL: [Link])

  • One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C–N, C–O, and C–S Bonds | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis of imidazo[1,2‐a]pyridines by microwave irradiation method. - ResearchGate. (URL: [Link])

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (URL: [Link])

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. (URL: [Link])

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - NIH. (URL: [Link])

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. (URL: [Link])

  • One-pot synthesis of imidazo[1,2-a]pyridine. - ResearchGate. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (URL: [Link])

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - Semantic Scholar. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])

  • On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Publishing. (URL: [Link])

  • Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols - ACS Publications. (URL: [Link])

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. (URL: [Link])

  • The Groebke-Blackburn-Bienaymé Reaction - PMC - PubMed Central - NIH. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (URL: [Link])

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction | Scilit. (URL: [Link])

  • ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. | Request PDF - ResearchGate. (URL: [Link])

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Methylimidazo[1,2-a]pyridine hydrochloride (CAS 10518-61-3). This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the solubility challenges associated with this compound. Our goal is to equip you with the foundational knowledge and practical techniques required for successful experimental outcomes.

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] However, like many heterocyclic compounds, derivatives of this scaffold can present solubility challenges that may impact experimental reproducibility and data quality.[3] This guide is structured to address these issues directly, moving from fundamental properties to advanced troubleshooting workflows.

Quick Reference: Solubility Profile

While specific experimental solubility data for this compound is not extensively published, we can establish a reliable expected profile based on the physicochemical properties of the imidazo[1,2-a]pyridine core, data from closely related analogues like Zolpidem, and the behavior of hydrochloride salts.[4][5][6]

Solvent / SystemExpected SolubilityRationale & Key Considerations
Water (pH 7) Slightly Soluble / LowThe compound is a hydrochloride salt, suggesting enhanced aqueous solubility over its free base. However, the parent imidazo[1,2-a]pyridine scaffold is only slightly soluble.[5] At neutral pH, some conversion to the less soluble free base may occur.
Aqueous Buffers (pH < 5) Moderately SolubleAs a salt of a basic compound, solubility is expected to increase significantly at acidic pH where the molecule is fully protonated.[7][8]
Phosphate-Buffered Saline (PBS, pH 7.4) Low to Very LowSimilar to water, but the higher pH and presence of other ions may further decrease solubility, leading to precipitation of the free base.
Dimethyl Sulfoxide (DMSO) SolublePolar aprotic solvents like DMSO are generally effective for this class of compounds. The related compound Zolpidem is highly soluble in DMSO (>10 mg/mL).[9]
Ethanol / Methanol SolubleZolpidem shows good solubility in these alcohols (~50 mg/mL), suggesting they are viable solvents for preparing stock solutions.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable solvent for preparing a high-concentration stock solution?

For maximum concentration and stability, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. The imidazo[1,2-a]pyridine core and its derivatives consistently show good solubility in DMSO.[4][9] Using an anhydrous grade is critical, as DMSO is highly hygroscopic; absorbed water can reduce the solubility of hydrophobic compounds and potentially promote hydrolysis over long-term storage.[10]

Q2: I'm trying to dissolve the compound directly in PBS (pH 7.4) and it's not working. Why?

This is a common and expected issue. The "hydrochloride" designation indicates that the compound is the salt of a basic parent molecule. Its aqueous solubility is therefore highly pH-dependent.[11]

  • Chemical Principle: At a low pH (acidic conditions), the nitrogen atom in the imidazopyridine ring system is protonated (positively charged). This charged species is more polar and thus more soluble in water.

  • The Problem at pH 7.4: At neutral or slightly basic pH, the compound can become deprotonated, converting to its neutral "free base" form. This free base is significantly less polar and, consequently, much less soluble in aqueous media, often leading to precipitation.[12]

The diagram below illustrates this fundamental pH-dependent equilibrium.

G cluster_0 pH-Solubility Equilibrium Protonated Protonated Form (Imidazopyridinium ion) HIGHLY SOLUBLE FreeBase Free Base Form (Neutral Molecule) POORLY SOLUBLE Protonated->FreeBase Increase pH (e.g., add base) FreeBase->Protonated Decrease pH (e.g., add acid)

Caption: Relationship between pH and the soluble/insoluble forms.

Q3: How can I prepare an aqueous working solution for my cell culture or in-vivo experiment?

Direct dissolution in aqueous buffers is often problematic. The standard and most reliable method is to first create a concentrated stock solution in DMSO and then perform a serial dilution into your aqueous experimental medium.[13]

Key Precaution: When diluting the DMSO stock into an aqueous buffer, the final concentration of DMSO should be kept to a minimum, typically below 0.5% , to avoid solvent-induced toxicity in cell-based assays.[13][14] Rapid dilution can cause the compound to precipitate out of solution due to the sudden solvent change. A stepwise dilution process is recommended.[13]

Q4: My compound initially dissolved in DMSO, but precipitated when I diluted it into my cell culture medium. What should I do?

This indicates that the final concentration in the aqueous medium exceeds the compound's solubility limit under those pH and temperature conditions. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest solution is to reduce the target concentration of the compound in your working solution.

  • Use a Co-Solvent: For animal experiments, co-solvents like PEG400, Tween 80, or carboxymethylcellulose (CMC-Na) can be used to create a stable formulation.[13]

  • pH Adjustment: If your experimental design allows, slightly acidifying the final aqueous medium can help maintain the compound in its protonated, more soluble state. However, this must be compatible with your biological system.

  • Check for Disproportionation: In some cases, a hydrochloride salt in a suspension can convert to its free base over time, a process known as disproportionation.[12] Preparing aqueous solutions fresh before each experiment is the best practice to avoid this.

Q5: Can I use heat or sonication to help dissolve the compound?

Yes, these are standard techniques to aid dissolution, but they must be used with caution.

  • Gentle Warming: Warming the solution to 30-40°C can increase the rate of dissolution. Avoid excessive heat, as it may degrade the compound. A short warming period is recommended.[15]

  • Sonication: Using an ultrasonic bath for 5-10 minutes is a very effective way to break up compound aggregates and accelerate dissolution without significant heating.[15]

Always visually inspect the solution after it cools to room temperature to ensure the compound does not precipitate back out.

Troubleshooting Guide: A Step-by-Step Workflow

If you encounter solubility issues, follow this systematic workflow to diagnose and solve the problem.

G cluster_aqueous For Aqueous Solvents start START: Compound Insoluble check_solvent Step 1: Verify Solvent Quality - Is DMSO anhydrous? - Is buffer pH correct? start->check_solvent physical_methods Step 2: Apply Physical Energy - Vortex vigorously (2-3 min) - Sonicate (5-15 min) - Warm gently (to 37°C) check_solvent->physical_methods observe1 Observe Solution (after cooling) physical_methods->observe1 ph_adjust Step 3 (Aqueous Only): Adjust pH - Lower pH to < 5 with dilute HCl - Check for dissolution observe1->ph_adjust Not Dissolved (Aqueous) consider_alt Step 4: Consider Alternatives - Lower the final concentration - Use a different solvent (e.g., Ethanol) - Use co-solvents (in-vivo) observe1->consider_alt Not Dissolved (Organic) success SUCCESS: Compound Dissolved observe1->success Dissolved observe2 Observe Solution ph_adjust->observe2 observe2->consider_alt Not Dissolved observe2->success Dissolved consider_alt->success Success fail PERSISTENT ISSUE: Consult Compound Supplier (Possible purity/stability problem) consider_alt->fail Failure

Caption: A workflow diagram for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is the recommended starting point for most applications.

Materials:

  • This compound (MW: 168.62 g/mol )[16]

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Allow the vial of the compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a desired amount of the compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 1.686 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1.0 mL of DMSO.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 2 minutes.

    • If solids remain, place the vial in a sonicator bath for 5-10 minutes.[15]

    • If necessary, warm the solution briefly to 37°C in a water bath, followed by vortexing.

  • Verification & Storage:

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When properly stored, DMSO stocks are typically stable for several months.

Protocol 2: Preparation of a 10 µM Aqueous Working Solution for Cell Culture

This protocol details the safe dilution of a DMSO stock into a typical cell culture medium.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile polypropylene tubes

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation from a large volume change, perform an intermediate dilution.

    • Add 2 µL of the 10 mM stock solution to 198 µL of sterile culture medium. This creates a 100 µM intermediate solution in 1% DMSO. Mix gently but thoroughly by flicking the tube.

  • Final Dilution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium. This yields a final concentration of 10 µM.

    • The final DMSO concentration will be 0.1%, which is well below the toxicity threshold for most cell lines.[13]

  • Application: Use this final working solution immediately. Do not store diluted aqueous solutions, as the compound may be less stable and prone to precipitation.

  • Control: Always prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in your culture medium to account for any effects of the solvent itself.[14]

References

  • Song, Q., Zhang, Q., Fan, X., Kaya, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]

  • Chopra, B., & Dhingra, A. K. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • BioCrick. (n.d.). Zolpidem | CAS:82626-48-0. BioCrick. [Link]

  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [https://www.researchgate.net/publication/369004550_Recent_Developments_of_Imidazo12-a]pyridine_Analogues_as_Antituberculosis_Agents]([Link])

  • Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine. Pipzine Chemicals. [Link]

  • Sharma, V., & Kumar, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Zolpidem. PubChem Compound Database. [Link]

  • Cozzella, L., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(14), 5399. [Link]

  • National Center for Biotechnology Information. (n.d.). Zolpidem Tartrate. PubChem Compound Database. [Link]

  • Dardenne, F. (2014). Response to "DMSO wont dilute my pure compound. How to solve this?". ResearchGate. [Link]

  • Abrahams, K. A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 593-619. [Link]

  • Wallace, O. B., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(9), 832-836. [Link]

  • Heinrich, P. (2018). Response to "Can someone please help! My drug is dissolve in 100% DMSO...". ResearchGate. [Link]

  • Abrahams, K. A., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 55(15), 6859-6875. [Link]

  • Google Patents. (2010). US20100204470A1 - Method for salt preparation.
  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. [Link]

  • Jack, M. (2017). Response to "Purification of organic hydrochloride salt?". ResearchGate. [Link]

  • Tunturi, S., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120894. [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Bassi, P., & Kaur, G. (2018). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. ResearchGate. [Link]

  • O'Brien, M. A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]

  • S. A. M. T., et al. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(45), 10584-10603. [Link]

  • Khan, I., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 28(3), 1149. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

Sources

Technical Support Center: Purification of 6-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Methylimidazo[1,2-a]pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot and optimize your purification process effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and purification of this compound.

Q1: How do I perform a preliminary purity assessment of my crude product?

A1: Before attempting purification, a rapid assessment of your crude material is critical for selecting the appropriate strategy.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Since the hydrochloride salt is quite polar, a polar mobile phase is required. Start with a system like 10-20% Methanol in Dichloromethane (DCM). The presence of multiple spots indicates impurities. A single spot is encouraging but not a definitive proof of purity; co-eluting impurities may be present.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A crude ¹H NMR spectrum provides invaluable information. Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). You can identify the characteristic peaks of your product and compare their integration to unexpected peaks, which represent impurities. This can give a rough quantitative estimate of purity.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point. The relative peak area of your product will give a good indication of its purity percentage.[1]

Q2: What are the most likely impurities in my crude this compound?

A2: Impurities are almost always related to the synthetic route used. The most common synthesis for imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[2]

  • Unreacted Starting Materials: The most common impurities are unreacted 2-amino-5-methylpyridine and the α-haloketone reagent (e.g., chloroacetone or bromoacetone).

  • Side-Products: Polymerization or self-condensation of the α-haloketone can occur under basic or heated conditions. Additionally, regioisomers can sometimes form, although this is less common for this specific scaffold.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., ethanol, DMF, toluene) are common. These are typically identified by ¹H NMR.

Q3: What is the most effective purification method for this compound?

A3: For this compound, recrystallization is often the most efficient and scalable method, especially for removing minor impurities and achieving high crystalline purity. If the crude product is heavily contaminated with multiple byproducts of similar polarity, flash column chromatography may be necessary first, followed by a final recrystallization step.

Q4: How do I confirm the identity and final purity of my purified product?

A4: A combination of analytical techniques is essential for unequivocally confirming the structure and purity of your final compound.

  • ¹H NMR and ¹³C NMR Spectroscopy: Provides the definitive structural confirmation. The spectra should be clean, with all peaks correctly assigned to the protons and carbons of the this compound structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. You should observe the molecular ion for the free base (C₈H₈N₂) at m/z ≈ 132.17.

  • HPLC/UPLC: Should show a single, sharp peak, ideally >98% purity by peak area integration.[1]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity. Compare the observed value to literature values if available.

Section 2: Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is effective when impurities have different solubility profiles from the desired compound. The key is to find a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Step-by-Step Methodology:
  • Solvent Screening: In parallel small test tubes, test the solubility of ~10-20 mg of your crude material in various solvents from the table below. Heat the soluble samples and cool them to see if crystals form. A good solvent system is one where the compound dissolves when hot and precipitates upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or primary solvent) to completely dissolve the solid. Use a magnetic stir bar and hot plate.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least one hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Data Presentation: Recommended Solvent Systems for Recrystallization
Solvent SystemTypePolarityRationale & Comments
Ethanol / Diethyl EtherBinary (Solvent/Anti-solvent)High / LowDissolve in a minimum of hot ethanol. While still warm, slowly add diethyl ether until the solution becomes faintly cloudy. Allow to cool. Excellent for generating high-purity crystals.
Methanol / Ethyl AcetateBinary (Solvent/Anti-solvent)High / MediumSimilar to the ethanol/ether system but uses less volatile components. Dissolve in hot methanol and add ethyl acetate as the anti-solvent.
Isopropanol (IPA)Single SolventHighA good single-solvent option. 6-Methylimidazo[1,2-a]pyridine HCl may have ideal solubility in IPA (soluble hot, less soluble cold).
AcetonitrileSingle SolventHighCan be effective but is aprotic. May yield different crystal forms.
Protocol 2: Flash Column Chromatography

This method is used for separating compounds with different polarities and is necessary when recrystallization fails to remove significant impurities. Purifying a polar hydrochloride salt on standard silica gel can be challenging due to strong interactions, leading to peak tailing.

Step-by-Step Methodology:
  • Adsorbent and Eluent Selection:

    • Stationary Phase: Standard silica gel (40-63 µm).

    • Mobile Phase (Eluent): Start with a TLC-validated system. A gradient of 5% to 20% Methanol in Dichloromethane is a common starting point. To improve peak shape , add a small amount of an acid (e.g., 0.5-1% acetic acid) or a base (e.g., 0.5-1% triethylamine, after neutralizing the HCl salt to the free base) to the eluent. For the hydrochloride salt, an acidic modifier is generally not needed.

  • Column Packing: Pack the column with silica gel as a slurry in the least polar starting eluent.

  • Sample Loading:

    • Dry Loading (Recommended): Pre-adsorb the crude compound onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a solvent it is very soluble in (like methanol), add silica gel, and evaporate the solvent under vacuum until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude compound in the minimum possible volume of the starting eluent or another strong solvent and inject it onto the column. This is less ideal as it can disturb the column bed.

  • Elution: Start running the column with the initial low-polarity eluent. Gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Step: The product will be isolated as the free base if a basic modifier was used. It will need to be re-converted to the hydrochloride salt by dissolving in a suitable solvent (like ether or DCM) and adding a stoichiometric amount of HCl (e.g., 2M HCl in ether). If no basic modifier was used, the product should be the HCl salt, but a final recrystallization is often recommended to obtain a crystalline solid.

Section 3: Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Compound "oils out" during recrystallization. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated, causing rapid precipitation. 3. High concentration of impurities depressing the melting point.1. Switch to a lower-boiling point solvent. 2. Re-heat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. 3. Consider a pre-purification step with column chromatography.
No crystals form upon cooling. 1. The compound is too soluble in the chosen solvent, even when cold. 2. The solution is not sufficiently concentrated. 3. The flask is too clean, lacking nucleation sites.1. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists. 2. Reduce the solvent volume by gentle heating or under a stream of nitrogen. 3. Scratch the inside of the flask with a glass rod at the solvent-air interface. 4. Add a "seed crystal" from a previous successful batch.
Compound streaks badly on TLC/Column. 1. The compound is highly polar and interacting strongly with the acidic silica gel. 2. The sample is overloaded on the TLC plate or column. 3. The compound is not fully dissolved in the eluent.1. Add a polar modifier to the eluent (e.g., 5-10% methanol). If streaking persists, consider using a different stationary phase like alumina or reverse-phase silica. 2. Use a more dilute sample for TLC spotting or load less material onto the column.
Final product is still impure after purification. 1. The chosen purification method is not suitable for the specific impurities present (e.g., impurities with very similar solubility or polarity). 2. Incomplete drying, leaving residual solvent.1. Use an orthogonal purification method. If you recrystallized, try column chromatography, or vice-versa. 2. Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

Section 4: Visual Workflows & Diagrams

The following diagrams illustrate the decision-making process for purification and troubleshooting.

PurificationWorkflow cluster_start Start & Assess cluster_purify Purification Path cluster_end Finalize Start Crude Product Assess Purity Assessment (TLC, ¹H NMR, HPLC) Start->Assess Decision Purity > 95%? Assess->Decision Recrystal Recrystallization Decision->Recrystal  Yes Column Flash Column Chromatography Decision->Column  No FinalCheck Final Purity & Identity Check (NMR, MS, HPLC) Recrystal->FinalCheck Column->Recrystal Optional Polishing PureProduct Pure Product (>98%) FinalCheck->PureProduct

Caption: General purification workflow for 6-Methylimidazo[1,2-a]pyridine HCl.

TroubleshootingRecrystallization cluster_solutions_oil Solutions for Oiling Out cluster_solutions_nocrystals Solutions for No Crystals cluster_solutions_lowyield Solutions for Low Yield Problem Recrystallization Issue OilingOut Compound Oils Out Problem->OilingOut Observation NoCrystals No Crystals Form Problem->NoCrystals Observation LowYield Low Recovery / Yield Problem->LowYield Observation Sol1_Oil Add more solvent & cool slowly OilingOut->Sol1_Oil Sol2_Oil Change to a lower boiling point solvent OilingOut->Sol2_Oil Sol1_NoCry Scratch flask / Add seed crystal NoCrystals->Sol1_NoCry Sol2_NoCry Add anti-solvent (e.g., ether) NoCrystals->Sol2_NoCry Sol3_NoCry Concentrate solution NoCrystals->Sol3_NoCry Sol1_LowY Cool for longer time / at lower temp LowYield->Sol1_LowY Sol2_LowY Re-work mother liquor LowYield->Sol2_LowY

Caption: Troubleshooting decision tree for common recrystallization problems.

References

  • Skała, E., et al. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Journal of Organic Chemistry. Retrieved from [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Retrieved from [Link]

  • Gaida, A. V., et al. (2004). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Retrieved from [Link]

  • Paudler, W. W., & Kuder, J. E. (1966). Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. Retrieved from [Link]

  • Gioiello, A., et al. (2021). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. ResearchGate. Retrieved from [Link]

  • Google Patents. (2006). US20060084806A1 - Processes for the preparation of imidazo[1,2-a] pyridine derivatives.
  • Apicule. (n.d.). 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine (CAS No: 88965-00-8). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Kataoka, H., et al. (2004). Analytical method of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in human hair by column-switching liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Costantino, G., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]

  • PubMed Central. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Imidazo[1,2-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Modern Research Scientist

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and a logical framework for troubleshooting. This guide is designed to address the common challenges encountered in the lab, transforming potential setbacks into successful outcomes. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is a valuable skill for any drug development professional.[1][2]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format. We will explore the probable causes for each problem and provide actionable solutions grounded in established chemical principles.

Q1: My reaction yield is very low or I'm getting no product at all. What are the first things I should check?

This is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

Probable Cause 1: Suboptimal Catalysis The choice of catalyst is critical and highly dependent on the specific reaction pathway you are employing. Many methods that appear simple can be inefficient without the correct promoter.

  • Analysis: For multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction, both Brønsted and Lewis acids are commonly used to activate the aldehyde and facilitate cyclization.[3] Iodine has emerged as a cost-effective, readily available, and environmentally benign catalyst that can provide excellent yields at room temperature.[4][5] In other routes, such as oxidative cyclizations, copper salts (e.g., CuI, CuBr) are often essential.[6][7]

  • Solution:

    • Catalyst Screening: If using a previously untested substrate combination, screen a panel of catalysts. For a GBB-type reaction, consider starting with 5-10 mol% of I₂, Sc(OTf)₃, or even a simple Brønsted acid like p-toluenesulfonic acid (p-TsOH).[3][4]

    • Catalyst Loading: Ensure you are using the correct catalyst loading. While 5 mol% is often sufficient for iodine, some Lewis acids may require higher loadings (up to 20 mol%).[3][4]

    • Catalyst Quality: Ensure your catalyst has not degraded. Lewis acids can be sensitive to atmospheric moisture.

Probable Cause 2: Incorrect Solvent or Temperature The reaction medium and energy input dictate reaction kinetics and can influence pathway selection.

  • Analysis: Solvents like ethanol and methanol are common for acid-catalyzed MCRs and often give good results.[4] However, for copper-catalyzed oxidative reactions, a polar aprotic solvent like DMF may be superior, with an optimal temperature around 80°C.[7] Some modern protocols even utilize water, often with a surfactant, or proceed under solvent-free conditions.[3][8]

  • Solution:

    • Solvent Choice: If yields are low in a standard solvent like ethanol, consider switching. A screen of MeOH, ACN, and DMF is a good starting point.[4][7]

    • Temperature Adjustment: Many modern iodine-catalyzed procedures work well at room temperature.[5] However, if the reaction is sluggish, increasing the temperature to 60-80°C can significantly improve the rate and yield.[7][9]

    • Microwave Irradiation: For rapid optimization, microwave-assisted synthesis is an excellent choice. It can dramatically reduce reaction times from hours to minutes and often improves yields.[9][10]

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose and solve low-yield issues.

G cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization start Low / No Yield Observed reagents Verify Reagent Purity & Stoichiometry (Aldehyde, Amine, Isocyanide, etc.) start->reagents catalyst Optimize Catalyst System reagents->catalyst Reagents OK workup Analyze Workup & Purification reagents->workup If crude shows product success Improved Yield catalyst->success catalyst_type Screen Catalyst Type (I₂, CuBr, Sc(OTf)₃, p-TsOH) catalyst->catalyst_type conditions Adjust Reaction Conditions conditions->success solvent Screen Solvents (EtOH, MeOH, DMF, Water, Solvent-free) conditions->solvent workup->success Product Loss Minimized catalyst_load Vary Catalyst Loading (5-20 mol%) catalyst_type->catalyst_load catalyst_load->conditions Catalyst Optimized temperature Adjust Temperature (RT, 60°C, 80°C, MW) solvent->temperature temperature->workup Conditions Optimized

Caption: A decision tree for troubleshooting low product yield.

Q2: My reaction is messy, with multiple side products that are difficult to separate. How can I improve the purity?

Reaction cleanliness is a function of selectivity. Side products often arise from competing, kinetically viable pathways.

Probable Cause 1: Water in the Reaction The key step in many imidazo[1,2-a]pyridine syntheses, particularly the GBB reaction, is the formation of an imine from the aldehyde and the 2-aminopyridine.[4] This is a condensation reaction that releases water. Excess water can hydrolyze the imine intermediate or lead to other undesired pathways.

  • Solution: Add a dehydrating agent. Trimethyl orthoformate is an excellent choice as it reacts with water to form volatile byproducts.[11] Using anhydrous solvents and properly dried glassware is also crucial.

Probable Cause 2: Competing Reaction Pathways In isocyanide-based MCRs, if the initial cyclization is slow, the isocyanide can participate in other reactions, such as the classic Ugi reaction, leading to linear adducts instead of the desired heterocycle.[3]

  • Solution: This issue often circles back to optimizing the catalyst and conditions to favor the desired GBB pathway. A more active Lewis acid or higher temperatures can accelerate the cyclization, outcompeting side reactions.[3][11]

Probable Cause 3: Inefficient Purification The polarity of imidazo[1,2-a]pyridines can make them challenging to purify via standard silica gel chromatography, sometimes leading to streaking and poor separation from closely related impurities.

  • Solution:

    • Chromatography Optimization: If using flash chromatography, try different solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) or switch to a different stationary phase like alumina.[9][12]

    • Salt Formation: For basic products, purification can sometimes be achieved by forming a salt (e.g., a sulfate salt), precipitating it, and then neutralizing to recover the pure free base.[11]

    • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity.

Frequently Asked Questions (FAQs)

What are the most common and reliable methods for synthesizing imidazo[1,2-a]pyridines?

There are several robust methods, with the choice depending on the desired substitution pattern and available starting materials.[2][13]

  • Condensation Reactions: The classic approach involves the reaction of a 2-aminopyridine with an α-haloketone.[8][14] This method is straightforward but the α-haloketones can be lachrymatory and require careful handling.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[15] It is highly efficient for generating 3-aminoimidazo[1,2-a]pyridine derivatives and offers significant molecular diversity.[3][9]

  • Oxidative Coupling/Cyclization: More recent methods involve the coupling of 2-aminopyridines with ketones, nitroolefins, or alkynes, often using a copper or iodine catalyst and an oxidant like air.[6][7][16] These methods are attractive from a green chemistry perspective.

How does the Groebke-Blackburn-Bienaymé (GBB) reaction work?

Understanding the mechanism is key to troubleshooting. It proceeds through a well-defined sequence of steps.

G Amine 2-Aminopyridine Imine Imine Intermediate Amine->Imine Condensation (-H₂O) Aldehyde Aldehyde (R¹CHO) Aldehyde->Imine Condensation (-H₂O) Isocyanide Isocyanide (R²NC) Nitrile_Ylide Nitrile Ylide-like Adduct Isocyanide->Nitrile_Ylide Imine->Nitrile_Ylide Nucleophilic attack by Isocyanide Catalyst [Catalyst, e.g., I₂] Product Imidazo[1,2-a]pyridine Nitrile_Ylide->Product [1,5]-Dipolar Cyclization

Caption: Simplified mechanism of the GBB reaction.

The reaction begins with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine).[4] The isocyanide then attacks the iminium ion, followed by an intramolecular[6][9]-dipolar cyclization to form the fused heterocyclic ring system.[4]

Can I run these reactions under green or sustainable conditions?

Absolutely. There is a strong trend towards developing more environmentally friendly protocols.

  • Green Solvents: Water has been successfully used as a solvent, sometimes with surfactants like SDS to aid solubility.[3][17]

  • Catalyst-Free: Some condensation reactions between 2-aminopyridines and α-haloketones can proceed efficiently at moderate temperatures without any catalyst, sometimes even in water or under solvent-free conditions.[8][14]

  • Atom Economy: Multicomponent reactions like the GBB are inherently atom-economical, as most of the atoms from the starting materials are incorporated into the final product.[15]

Data & Protocols

Table 1: Comparison of Optimized Conditions for GBB-type Reactions

This table summarizes conditions from various literature reports, highlighting the flexibility of the synthesis.

Catalyst (mol%)ReactantsSolventTemperatureTimeYield (%)Reference
NH₄Cl (20)2-azidobenzaldehyde, 2-aminopyridine, t-BuNCEtOH60°C (MW)30 min89%[9]
Iodine (5)Aryl aldehyde, 2-aminopyrazine, t-BuNCEtOHRoom Temp~1 hExcellent[4]
Sc(OTf)₃ (10)Aldehyde, 2-aminopyridine, IsocyanideMeOHRoom Temp8 hup to 95%[18]
CuBr (10)Aminopyridine, NitroolefinDMF80°C10 h90%[7]
None2-aminopyridine, α-bromoacetoneWater70°C1-2 h>90%[8]
Experimental Protocol: Iodine-Catalyzed Synthesis of 3-Amino-Imidazo[1,2-a]pyridines

This protocol is a representative example of a modern, efficient GBB reaction.[4][5]

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Aryl aldehyde (1.0 mmol, 1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol, 1.0 equiv)

  • Iodine (I₂) (0.05 mmol, 0.05 equiv)

  • Ethanol (3-5 mL)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the aryl aldehyde (1.0 mmol), and ethanol (3 mL).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the isocyanide (1.0 mmol) to the mixture, followed by the iodine catalyst (0.05 mmol).

  • Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with a saturated solution of sodium thiosulfate (to quench excess iodine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.[9]

References

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Available at: [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49, 2266-2274. Available at: [Link]

  • Jana, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Bortoluzzi, M. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Available at: [Link]

  • He, X., et al. (2012). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH Public Access. Available at: [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Journal of Organic Chemistry, 77, 2024-2028. Available at: [Link]

  • Guchhait, S. K., & Sureshbabu, P. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Gámez-Montaño, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. Available at: [Link]

  • Gioiello, A., et al. (2020). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine. ResearchGate. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. Available at: [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]

  • Silva, A. R., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Jana, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Hajra, A., & Ghosh, M. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]

  • Gámez-Montaño, R., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules. Available at: [Link]

  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. Available at: [Link]

  • S. K. Guchhait, et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gámez-Montaño, R., et al. (2021). Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. ResearchGate. Available at: [Link]

  • Carradori, S., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]

Sources

Technical Support Center: 6-Methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Methylimidazo[1,2-a]pyridine hydrochloride (CAS No. 10518-61-3)[1]. This document provides in-depth guidance on the stability and storage of this compound, designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of your materials. The imidazo[1,2-a]pyridine scaffold is known for its robust nature and wide application in medicinal chemistry, making proper handling critical for reproducible results.[2][3][4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the handling and use of this compound.

Question: My solid this compound has changed color (e.g., from white/off-white to yellow or brown). What should I do?

Answer: A change in color is a primary indicator of potential chemical degradation.

  • Probable Cause: The imidazopyridine core, while generally stable, can be susceptible to oxidation or reaction with trace impurities, especially with prolonged exposure to air and light. The hydrochloride salt form can also interact with atmospheric moisture.

  • Recommended Action:

    • Do not use for sensitive applications. The observed color change signifies the presence of impurities that could compromise your experimental outcome.

    • Perform a Purity Check. Before discarding, it is advisable to assess the compound's purity. A simple method is to run a High-Performance Liquid Chromatography (HPLC) analysis and compare it to the chromatogram from a fresh or properly stored sample. A significant change in the peak profile or the appearance of new peaks confirms degradation.

    • Review Storage Conditions. This issue almost always points to improper storage. Ensure the compound is stored under the recommended conditions outlined in the table below. Moving forward, store all new batches in a desiccator under an inert atmosphere (argon or nitrogen) and protect them from light.

Question: I've observed a decrease in the solubility of my compound in my usual solvent system. What could be the reason?

Answer: Reduced solubility can be frustrating and often indicates a change in the material's physical or chemical state.

  • Probable Cause:

    • Hygroscopicity & Clumping: As a hydrochloride salt, the compound is potentially hygroscopic, similar to related compounds like pyridine hydrochloride.[5] Absorbed moisture can cause the powder to clump, making it difficult to dissolve and altering its effective concentration.

    • Degradation: The degradation products may be less soluble in your chosen solvent than the parent compound.

    • Polymorphism: While less common, changes in storage temperature could potentially induce a polymorphic transition to a less soluble crystal form.

  • Recommended Action:

    • Dry the Sample: Gently dry a small aliquot of the material under a high vacuum for a few hours (do not heat unless you have verified the compound's thermal stability). Attempt to dissolve the dried sample. If it dissolves readily, moisture was the culprit.

    • Use Sonication: Gentle sonication can help break up aggregates and improve the dissolution of partially insoluble material.

    • Verify Purity: If drying and sonication do not resolve the issue, perform an analytical check (HPLC, LC-MS) to test for degradation.

Question: My analytical results (NMR, LC-MS) show unexpected peaks that were not present when the vial was first opened. Is the compound unstable?

Answer: The appearance of new signals in analytical data is a definitive sign of chemical change.

  • Probable Cause: The compound is degrading. The imidazo[1,2-a]pyridine ring system is generally stable, but like many nitrogen-containing heterocycles, it can be sensitive to strong oxidizing agents, acids, or bases, and potentially light over long periods.[2][6]

  • Recommended Action:

    • Cease Use: Immediately quarantine the affected batch to prevent its use in further experiments.

    • Attempt to Identify Impurities: If you have the capability, use mass spectrometry (MS) to get a molecular weight for the new peaks. This may provide clues about the degradation pathway (e.g., an increase of 16 amu could suggest oxidation).

    • Procure Fresh Material: It is highly recommended to purchase a new batch of the compound and strictly adhere to the recommended storage protocols from the moment it arrives.

Stability & Storage Quick Reference

ParameterRecommendationRationale & Expert Insights
Storage Temperature 2-8°C (Refrigerated)While some related compounds are stored at ambient temperature, refrigeration minimizes the rate of potential decomposition reactions. Some suppliers recommend 0-5°C for similar structures.[7]
Atmosphere Store under an inert gas (Argon or Nitrogen) in a desiccator.The hydrochloride salt is potentially hygroscopic.[5] A dry, inert atmosphere prevents moisture absorption and potential oxidation, ensuring long-term stability.
Container Tightly sealed amber glass vial.Prevents exposure to air and moisture.[8][9] Amber glass protects the compound from light, which can catalyze degradation in some organic molecules.
Handling Use in a well-ventilated area or fume hood. Wear standard PPE (gloves, lab coat, safety glasses).Avoid inhalation of the powder and direct contact with skin or eyes.[8][10][11] Imidazopyridine derivatives and hydrochloride salts can be irritants.[6][8]
Incompatibilities Strong oxidizing agents, strong bases, amines.[6][10]Avoid storing near these chemical classes to prevent vigorous and unwanted reactions.

Workflow for Investigating Suspected Degradation

The following workflow provides a logical sequence of steps to take when you suspect your sample of this compound may be compromised.

G cluster_0 Degradation Troubleshooting Workflow A Suspicion of Degradation (e.g., color change, poor solubility) B Visual Inspection (Check for clumping, discoloration) A->B C Solubility Test (Dissolve in standard solvent) B->C D Analytical Purity Check (HPLC or LC-MS) C->D E Compare to Reference Data (Original CoA or fresh sample) D->E F Decision Point E->F G Compound is Usable (Review storage to prevent future issues) F->G Purity is acceptable H Compound is Degraded (Quarantine and discard) F->H Purity is compromised

Caption: A step-by-step workflow for troubleshooting suspected compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound? A1: For long-term storage (>6 months), we strongly recommend storing the solid compound at 2-8°C in a desiccator under an inert atmosphere (argon or nitrogen). The container should be an amber glass vial with a tightly sealed cap to protect from light and moisture.[8][9]

Q2: Is this compound hygroscopic? A2: While specific data for this exact molecule is not readily available, hydrochloride salts of nitrogenous bases (like pyridine hydrochloride) are often hygroscopic.[5] It is best practice to assume it is and handle it accordingly in a low-humidity environment (e.g., in a glove box or by minimizing time open to the atmosphere).

Q3: What solvents should I use to prepare stock solutions? And how should I store them? A3: Imidazopyridine derivatives generally show good solubility in polar aprotic solvents.[2] For stock solutions, we recommend using anhydrous DMSO or DMF. Based on related pyridine salts, solubility in water is also likely.[5] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: How can I check the purity of my sample if I don't have a reference standard? A4: If you lack a certified reference standard, you can perform a baseline analysis when you first receive a new batch. Run an HPLC-UV and an LC-MS analysis and record the results. This initial data will serve as your "time-zero" reference. Any deviation in future analyses, such as the appearance of new peaks or a change in the ratio of existing peaks, will indicate instability.

Q5: What are the primary safety precautions for handling this compound? A5: Always handle this compound in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[8][10][11] Avoid creating dust.[8][11] In case of accidental contact, wash skin thoroughly with soap and water.[11] If inhaled, move to fresh air.[11]

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrumentation and requirements. This method is based on standard practices for analyzing similar heterocyclic compounds.[12]

  • Instrumentation & Columns:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[12]

  • Reagents and Standards:

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Sample Solvent: 50:50 Acetonitrile:Water mixture.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve it in 1 mL of the sample solvent to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/minute.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: Scan from 210-400 nm and select the wavelength of maximum absorbance for quantification. Imidazopyridine systems often absorb strongly in the UV range.

    • Column Temperature: 30°C.

    • Gradient Elution (Example):

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: Hold at 10% B (re-equilibration)

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks in the chromatogram.[12]

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

References

  • Apollo Scientific. (2023, July 7).
  • Puglisi, A., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Pathania, P., et al. (2022, June 17). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2025, August 6). Advances in Synthesis and Application of Imidazopyridine Derivatives. Available at: [Link]

  • MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available at: [Link]

Sources

Technisches Support-Center: Überwindung geringer Ausbeuten bei der Synthese von 6-Methylimidazo[1,2-a]pyridin

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses technische Handbuch dient als Ressource zur Fehlerbehebung und Optimierung der Synthese von 6-Methylimidazo[1,2-a]pyridin, einem wichtigen Baustein in der medizinischen Chemie.[1][2][3] Geringe Ausbeuten sind eine häufige Herausforderung bei der Synthese dieses Heterocyclus. Dieser Leitfaden bietet detaillierte, forschungsbasierte Lösungen für häufig auftretende Probleme und soll Wissenschaftlern helfen, ihre synthetischen Ergebnisse zu verbessern.

Abschnitt 1: Fehlerbehebung bei gängigen Syntheserouten

Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei den gängigsten Synthesemethoden für 6-Methylimidazo[1,2-a]pyridin auftreten, und bietet praktische Lösungen.

Frage 1: Geringe Ausbeute bei der Tschitschibabin-Reaktion zur Synthese von 6-Methylimidazo[1,2-a]pyridin: Was sind die möglichen Ursachen und wie kann ich die Reaktion optimieren?

Die Tschitschibabin-Reaktion, eine klassische Methode zur Synthese von Imidazo[1,2-a]pyridinen, leidet oft unter geringen Ausbeuten, insbesondere bei substituierten Pyridinen.[4] Die Hauptursachen für geringe Ausbeuten bei der Synthese von 6-Methylimidazo[1,2-a]pyridin sind unvollständige Kondensation, Nebenreaktionen und die Bildung von teerartigen Substanzen bei hohen Temperaturen.

Lösungsansätze und Optimierungsstrategien:

  • Reaktionstemperatur und -zeit: Eine sorgfältige Kontrolle der Reaktionstemperatur ist entscheidend. Während die klassische Tschitschibabin-Reaktion hohe Temperaturen erfordert, kann eine zu hohe Temperatur zur Zersetzung des Produkts und zur Bildung von Nebenprodukten führen.[5] Es wird empfohlen, die Reaktion bei der niedrigstmöglichen Temperatur zu starten und diese schrittweise zu erhöhen, während der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) überwacht wird.

  • Lösungsmittelauswahl: Die Wahl des Lösungsmittels kann die Ausbeute erheblich beeinflussen. Hochsiedende, inerte Lösungsmittel wie Xylol oder N,N-Dimethylformamid (DMF) sind oft wirksam. In einigen Fällen kann die Durchführung der Reaktion ohne Lösungsmittel unter Verwendung eines Überschusses an 2-Amino-5-methylpyridin vorteilhaft sein, um die Konzentration der Reaktanten zu erhöhen und die Reaktion voranzutreiben.[6]

  • Katalysatoren: Obwohl die traditionelle Tschitschibabin-Reaktion oft ohne Katalysator durchgeführt wird, kann die Zugabe einer katalytischen Menge einer Lewis-Säure wie Zinkchlorid (ZnCl₂) oder Eisen(III)-chlorid (FeCl₃) die Cyclisierung fördern und die Ausbeute verbessern.[6]

  • Entfernung von Wasser: Das während der Kondensationsreaktion gebildete Wasser kann die Reaktion hemmen. Die Verwendung eines Dean-Stark-Apparates zur azeotropen Entfernung von Wasser kann die Ausbeute signifikant steigern.

Tabelle 1: Optimierte Reaktionsbedingungen für die Tschitschibabin-Reaktion

ParameterEmpfohlene BedingungAnmerkungen
Reaktanten 2-Amino-5-methylpyridin, α-HalogenketonStöchiometrisches Verhältnis oder leichter Überschuss des Amins
Lösungsmittel Xylol, Toluol oder lösungsmittelfreiDie Wahl hängt von den spezifischen Reaktanten ab.
Temperatur 120-160 °COptimierung ist entscheidend; schrittweise Erhöhung.
Katalysator Keiner, oder katalytische Mengen FeCl₃, ZnCl₂Kann die Reaktionsgeschwindigkeit und Ausbeute verbessern.[6]
Wasserentfernung Dean-Stark-ApparatEmpfohlen zur Verschiebung des Gleichgewichts.
Frage 2: Bei der Groebke-Blackburn-Bienaymé (GBB)-Reaktion zur Herstellung von 6-Methylimidazo[1,2-a]pyridin-Derivaten beobachte ich die Bildung signifikanter Nebenprodukte. Wie kann ich diese minimieren?

Die Groebke-Blackburn-Bienaymé (GBB)-Reaktion ist eine leistungsstarke Dreikomponentenreaktion zur Synthese von Imidazo[1,2-a]pyridinen.[2][7][8] Ein häufiges Problem ist jedoch die Bildung von Nebenprodukten, insbesondere des Schiff-Base-Zwischenprodukts, das aus der Kondensation des Aldehyds und des 2-Aminopyridins resultiert.[9]

Lösungsansätze und Optimierungsstrategien:

  • Molverhältnis der Reaktanten: Ein leichter Überschuss des 2-Amino-5-methylpyridins (z. B. 1,2 Äquivalente) kann das Gleichgewicht in Richtung des gewünschten Produkts verschieben und die Bildung des Schiff-Base-Nebenprodukts minimieren.[9]

  • Katalysatorwahl: Die GBB-Reaktion wird typischerweise durch Lewis- oder Brønsted-Säuren katalysiert. Scandiumtriflat (Sc(OTf)₃) hat sich als hochwirksamer Katalysator erwiesen, der oft zu höheren Ausbeuten und saubereren Reaktionen führt.[8][9] Alternativ können auch mildere Säuren wie p-Toluolsulfonsäure (p-TsOH) oder sogar Ammoniumchlorid verwendet werden.[10][11]

  • Lösungsmittelauswahl: Die Verwendung von wenig nukleophilen Lösungsmitteln kann die Bildung von Lösungsmitteladdukten als Nebenprodukte verhindern. Trifluorethanol hat sich als vorteilhaft erwiesen, um die Ausbeute des gewünschten Imidazo[1,2-a]pyridins zu verbessern.[9] Auch die Durchführung der Reaktion in Wasser unter Ultraschallbestrahlung wurde als umweltfreundliche und effiziente Methode beschrieben.[7]

  • Reihenfolge der Zugabe: Die schrittweise Zugabe der Reaktanten kann die Bildung von Nebenprodukten kontrollieren. Es wird empfohlen, zunächst das 2-Amino-5-methylpyridin und den Aldehyd in Gegenwart des Katalysators zu mischen, um die Bildung des Imin-Zwischenprodukts zu ermöglichen, bevor das Isocyanid zugegeben wird.

Frage 3: Die Aufreinigung meines 6-Methylimidazo[1,2-a]pyridin-Produkts ist schwierig und führt zu erheblichen Verlusten. Welche Aufreinigungstechniken werden empfohlen?

Die Aufreinigung von Imidazo[1,2-a]pyridinen kann aufgrund ihrer basischen Natur und ihrer Tendenz, an Silicagel zu adsorbieren, eine Herausforderung darstellen.

Empfohlene Aufreinigungstechniken:

  • Säulenchromatographie:

    • Desaktivierung des Silicagels: Um die Adsorption des basischen Produkts zu minimieren, kann das Silicagel vor der Verwendung mit einem Lösungsmittelgemisch, das eine kleine Menge eines Amins (z. B. 1-2 % Triethylamin in der mobilen Phase) enthält, desaktiviert werden.

    • Wahl der mobilen Phase: Ein Gradientenelutionssystem, beginnend mit einem unpolaren Lösungsmittel (z. B. Hexan oder Petrolether) und schrittweiser Erhöhung der Polarität durch Zugabe von Ethylacetat oder Dichlormethan, ist oft effektiv.

  • Kristallisation: Wenn das Produkt ein Feststoff ist, ist die Kristallisation eine ausgezeichnete Methode zur Aufreinigung. Geeignete Lösungsmittel für die Kristallisation sind unter anderem Ethanol, Isopropanol oder Gemische aus Ethylacetat und Hexan.

  • Säure-Base-Extraktion: Aufgrund des basischen Charakters des Imidazo[1,2-a]pyridin-Kerns kann eine Säure-Base-Extraktion zur Entfernung von nicht-basischen Verunreinigungen eingesetzt werden. Das Rohprodukt wird in einem organischen Lösungsmittel gelöst und mit einer verdünnten wässrigen Säure (z. B. 1 M HCl) extrahiert. Die wässrige Phase, die das protonierte Produkt enthält, wird dann mit einer Base (z. B. NaOH) neutralisiert und das Produkt wieder in ein organisches Lösungsmittel extrahiert.

Abschnitt 2: Häufig gestellte Fragen (FAQs)

  • FAQ 1: Welchen Einfluss hat die Methylgruppe in Position 6 auf die Reaktivität des Pyridinrings? Die Methylgruppe in Position 6 ist eine elektronenschiebende Gruppe, die die Elektronendichte im Pyridinring erhöht. Dies kann die Nukleophilie des Ringstickstoffs leicht erhöhen und somit die anfängliche Reaktion mit dem Elektrophil (z. B. dem α-Halogenketon in der Tschitschibabin-Reaktion) begünstigen.

  • FAQ 2: Gibt es alternative, metallfreie Synthesemethoden für 6-Methylimidazo[1,2-a]pyridin mit hoher Ausbeute? Ja, es wurden mehrere metallfreie Synthesemethoden entwickelt. Dazu gehören Reaktionen, die durch Jod katalysiert werden, sowie lösungsmittelfreie Methoden.[6][11][12][13] Diese Ansätze sind oft umweltfreundlicher und können in einigen Fällen höhere Ausbeuten liefern.

  • FAQ 3: Wie kann ich die Bildung von teerartigen Nebenprodukten bei hohen Reaktionstemperaturen verhindern? Die Bildung von Teer kann durch eine sorgfältige Temperaturkontrolle, die Verwendung des optimalen Lösungsmittels und die Minimierung der Reaktionszeit reduziert werden. Die Überwachung der Reaktion mittels DC ist entscheidend, um die Reaktion zum richtigen Zeitpunkt zu beenden.

  • FAQ 4: Welches sind die besten analytischen Techniken zur Überwachung des Reaktionsfortschritts? Die Dünnschichtchromatographie (DC) ist die einfachste und schnellste Methode zur Überwachung des Reaktionsfortschritts. Für eine detailliertere Analyse können die Hochleistungsflüssigkeitschromatographie (HPLC) und die Gaschromatographie-Massenspektrometrie (GC-MS) eingesetzt werden, um die Bildung von Produkten und Nebenprodukten quantitativ zu verfolgen.

Abschnitt 3: Detaillierte experimentelle Protokolle

Protokoll 1: Optimiertes Protokoll für die Tschitschibabin-Reaktion
  • In einem Rundkolben, der mit einem Rückflusskühler und einem Dean-Stark-Apparat ausgestattet ist, werden 2-Amino-5-methylpyridin (1,0 Äquiv.) und ein α-Bromketon (1,1 Äquiv.) in Toluol gelöst.

  • Die Reaktionsmischung wird unter Rühren zum Rückfluss erhitzt.

  • Der Reaktionsfortschritt wird alle 30 Minuten mittels DC überwacht.

  • Nach Abschluss der Reaktion (typischerweise 2-4 Stunden) wird die Mischung auf Raumtemperatur abgekühlt.

  • Das Lösungsmittel wird unter reduziertem Druck entfernt.

  • Der Rückstand wird mittels Säulenchromatographie auf desaktiviertem Silicagel (Hexan/Ethylacetat-Gradient mit 1 % Triethylamin) aufgereinigt, um das reine 6-Methylimidazo[1,2-a]pyridin zu erhalten.

Protokoll 2: Optimiertes Protokoll für die GBB-Reaktion
  • In einem trockenen Rundkolben werden 2-Amino-5-methylpyridin (1,2 Äquiv.), ein Aldehyd (1,0 Äquiv.) und Scandiumtriflat (0,1 Äquiv.) in Trifluorethanol gelöst.

  • Die Mischung wird bei Raumtemperatur 30 Minuten lang gerührt.

  • Ein Isocyanid (1,1 Äquiv.) wird zu der Mischung gegeben.

  • Die Reaktion wird bei Raumtemperatur gerührt und der Fortschritt mittels DC überwacht.

  • Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.

  • Der Rückstand wird in Dichlormethan gelöst und mit gesättigter Natriumbicarbonatlösung gewaschen.

  • Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie oder Kristallisation aufgereinigt.

Abschnitt 4: Visualisierungen

Tschitschibabin_Reaction 2-Amino-5-methylpyridin 2-Amino-5-methylpyridin Intermediat_1 N-Alkylierung 2-Amino-5-methylpyridin->Intermediat_1 α-Halogenketon α-Halogenketon α-Halogenketon->Intermediat_1 Intermediat_2 Intramolekulare Kondensation Intermediat_1->Intermediat_2 - HBr Produkt 6-Methylimidazo[1,2-a]pyridin Intermediat_2->Produkt - H₂O - H₂O - H₂O - HBr - HBr

GBB_Reaction 2-Amino-5-methylpyridin 2-Amino-5-methylpyridin Schiff-Base Schiff-Base- Intermediat 2-Amino-5-methylpyridin->Schiff-Base Aldehyd Aldehyd Aldehyd->Schiff-Base Isocyanid Isocyanid Cycloaddition [4+1] Cycloaddition Isocyanid->Cycloaddition Katalysator Sc(OTf)₃ Katalysator->Schiff-Base Schiff-Base->Cycloaddition Produkt Substituiertes 6-Methylimidazo[1,2-a]pyridin Cycloaddition->Produkt

Troubleshooting_Workflow Start Geringe Ausbeute festgestellt Check_Purity Reinheit der Ausgangsmaterialien überprüfen Start->Check_Purity Check_Conditions Reaktionsbedingungen analysieren Check_Purity->Check_Conditions Rein Optimize_Temp Temperatur optimieren Check_Conditions->Optimize_Temp Optimize_Solvent Lösungsmittel wechseln Check_Conditions->Optimize_Solvent Optimize_Catalyst Katalysator variieren/hinzufügen Check_Conditions->Optimize_Catalyst Purification Aufreinigungsmethode überprüfen Optimize_Temp->Purification Optimize_Solvent->Purification Optimize_Catalyst->Purification Result Verbesserte Ausbeute Purification->Result

Referenzen

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. DOI:10.1039/D3RA07842F

  • ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.

  • PubMed. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry.

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Derivatives.

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.

  • ResearchGate. (n.d.). Chichibabin (Tschitschibabin) Pyridin Synthese.

  • PubMed Central. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).

  • Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis.

  • PubMed. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry.

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.

  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.

  • PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.

  • PubMed. (n.d.). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.

  • ResearchGate. (n.d.). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis.

  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.

  • DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.

  • Scientific Update. (2018). The Chichibabin amination reaction.

  • PubMed Central. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.

  • Cambridge University Press. (n.d.). Chichibabin Reaction.

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.

  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.

Sources

Technical Support Center: 6-Methylimidazo[1,2-a]pyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methylimidazo[1,2-a]pyridine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, ensure the purity of your final product, and confidently navigate potential experimental hurdles.

Introduction to Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The synthesis of this compound, a key intermediate and research compound, typically involves the condensation of 2-amino-5-methylpyridine with a suitable α-halocarbonyl compound, followed by cyclization. While seemingly straightforward, this process can be prone to side reactions, leading to a variety of impurities that can complicate purification and compromise the integrity of the final product. Understanding the mechanistic origins of these side products is paramount for developing robust and reproducible synthetic procedures.

This guide draws upon established knowledge of imidazo[1,2-a]pyridine synthesis and parallels from the well-documented synthesis of structurally similar compounds, such as Zolpidem, to provide a comprehensive troubleshooting resource.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities observed in the synthesis of this compound?

A1: Impurities in the synthesis of this compound can be broadly categorized into four main types:

  • Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates that failed to convert to the final product, and byproducts from competing side reactions.[3][4]

  • Degradation Products: The imidazo[1,2-a]pyridine scaffold can be susceptible to degradation under certain conditions, such as exposure to light, heat, moisture, or oxidative environments.[3]

  • Residual Solvents: Solvents used during the reaction or purification steps may not be completely removed from the final product.[3][4]

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents can be carried through the synthesis and contaminate the final product.

Q2: I am observing a byproduct with a mass corresponding to a dimer of my starting materials. What could be the cause?

A2: Dimerization of starting materials or intermediates is a known side reaction in imidazo[1,2-a]pyridine synthesis, particularly under harsh reaction conditions or in the presence of certain catalysts. For instance, self-condensation of the α-haloketone starting material can occur, or two molecules of the 2-amino-5-methylpyridine can react with a single α-haloketone molecule in a more complex pathway. Optimizing reaction temperature, stoichiometry, and the rate of addition of reagents can help minimize the formation of these dimeric impurities.[1]

Q3: My final product is showing signs of oxidation. What are the likely oxidative degradation products and how can I prevent their formation?

A3: The imidazo[1,2-a]pyridine ring can be susceptible to oxidation, especially at the electron-rich imidazole ring. Common oxidative degradation products for structurally similar compounds like Zolpidem include N-oxides and hydroxylated derivatives.[5] To prevent oxidation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Additionally, avoiding exposure of the product to air and light during workup and storage is recommended. The use of antioxidants in the formulation, if applicable, can also be considered.

Q4: How can I effectively remove unreacted 2-amino-5-methylpyridine from my final product?

A4: Unreacted 2-amino-5-methylpyridine is a common process-related impurity. Due to its basic nature, it can often be removed by an acidic wash during the workup procedure. For example, washing the organic extract with a dilute solution of hydrochloric acid or another suitable acid can protonate the aminopyridine, rendering it water-soluble and facilitating its removal into the aqueous phase. Subsequent purification by column chromatography or recrystallization should then effectively remove any remaining traces.

Troubleshooting Guide: Common Side Reaction Products and Their Mitigation

This section provides a detailed guide to identifying and addressing specific side reaction products that may be encountered during the synthesis of this compound.

Issue 1: Formation of Regioisomers

Symptoms:

  • Presence of an unexpected peak in the HPLC chromatogram with the same mass-to-charge ratio (m/z) as the desired product.

  • Complex NMR spectrum with overlapping signals, suggesting the presence of more than one isomeric species.

Causality: The reaction between 2-amino-5-methylpyridine and an unsymmetrical α-haloketone can potentially lead to the formation of two regioisomers: the desired 6-methylimidazo[1,2-a]pyridine and the undesired 7-methylimidazo[1,2-a]pyridine. The initial nucleophilic attack can occur from either the endocyclic or exocyclic nitrogen of the 2-aminopyridine, leading to different cyclization precursors. While the formation of the imidazo[1,2-a]pyridine core is generally favored, the reaction conditions can influence the regioselectivity.

Troubleshooting Protocol:

  • Reaction Condition Optimization:

    • Solvent: The choice of solvent can influence the regioselectivity. Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, DMF).

    • Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product and improve regioselectivity.

    • Base: If a base is used to scavenge the hydrohalic acid formed during the reaction, its nature and strength can impact the outcome. Weaker, non-nucleophilic bases are often preferred.

  • Analytical Characterization:

    • Utilize 2D NMR techniques (e.g., COSY, HMBC, NOESY) to definitively assign the structure of the major and minor isomers. The coupling patterns and through-space correlations of the aromatic protons will be distinct for each regioisomer.

    • Careful analysis of the mass spectrometry fragmentation pattern may also provide clues to differentiate the isomers.

  • Purification:

    • If regioisomers are formed, they can often be separated by careful column chromatography on silica gel using an optimized solvent system.

    • Recrystallization from a suitable solvent may also be effective in isolating the desired isomer if there is a significant difference in solubility.

Issue 2: Incomplete Cyclization and Formation of Intermediates

Symptoms:

  • A significant peak in the HPLC corresponding to an intermediate, often with a mass that reflects the addition of the two starting materials without the loss of water.

  • Lower than expected yield of the final product.

Causality: The formation of the imidazo[1,2-a]pyridine ring proceeds through an initial alkylation of the 2-aminopyridine followed by an intramolecular condensation and dehydration.[6] Incomplete reaction can lead to the accumulation of the intermediate acyclic adduct. This can be due to insufficient reaction time, inadequate temperature, or the presence of excess water which can hinder the final dehydration step.

Troubleshooting Workflow:

Caption: Workflow for addressing incomplete cyclization.

Detailed Protocol:

  • Reaction Monitoring: Closely monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the intermediate and final product.

  • Extended Reaction Time: If the reaction appears to be proceeding slowly, extend the reaction time and continue monitoring until the intermediate is fully consumed.

  • Temperature Adjustment: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to facilitate the cyclization and dehydration steps. Be cautious, as excessive heat can lead to the formation of other side products.

  • Use of Dehydrating Agents: In cases where the final dehydration step is sluggish, the addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can be beneficial.

  • Catalyst Optimization: If an acid or base catalyst is employed, its concentration and nature can be optimized to promote efficient cyclization.

Issue 3: Formation of Byproducts from Side Reactions of the α-Haloketone

Symptoms:

  • Presence of multiple unknown peaks in the chromatogram.

  • Difficulty in purifying the desired product.

Causality: α-Haloketones are reactive species that can undergo various side reactions, including self-condensation, Favorskii rearrangement (especially with α-halo ketones bearing α'-protons), or reaction with the solvent (if nucleophilic). These side reactions compete with the desired reaction with 2-amino-5-methylpyridine, leading to a complex mixture of byproducts.

Mitigation Strategies:

Side Product ClassPotential CauseRecommended Action
Self-Condensation Products High concentration of α-haloketone, elevated temperature.Add the α-haloketone slowly to the reaction mixture containing the 2-amino-5-methylpyridine. Maintain a lower reaction temperature.
Favorskii Rearrangement Products Use of a strong base with an α-haloketone having α'-protons.Employ a weaker, non-nucleophilic base. Alternatively, use an α-haloketone that lacks α'-protons if the synthesis allows.
Solvent Adducts Use of a nucleophilic solvent (e.g., methanol, ethanol).Switch to a non-nucleophilic solvent such as acetonitrile, dioxane, or toluene.
Issue 4: Degradation of the Imidazo[1,2-a]pyridine Ring

Symptoms:

  • Appearance of new impurities during workup or upon storage.

  • Discoloration of the product (e.g., turning yellow or brown).

Causality: The imidazo[1,2-a]pyridine ring system, while generally stable, can degrade under certain conditions. As observed in studies of the related compound Zolpidem, degradation can be induced by acidic or basic hydrolysis, oxidation, and photolysis.[5] This can lead to the formation of products such as the corresponding carboxylic acid ("zolpacid" analogue), aldehyde ("zolpaldehyde" analogue), or even cleavage of the imidazole ring.[5]

Preventative Measures:

  • pH Control: During aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture promptly.

  • Inert Atmosphere: As mentioned previously, conduct the reaction and handle the product under an inert atmosphere to minimize oxidation.

  • Light Protection: Store the final product in amber vials or otherwise protected from light to prevent photodegradation.

  • Temperature Control: Store the product at the recommended temperature to minimize thermal degradation.

Identification and Characterization of Side Products

The unambiguous identification of side products is crucial for process optimization and ensuring the quality of the final compound. A combination of analytical techniques is typically employed.

Analytical Workflow:

AnalyticalWorkflow Crude Crude Reaction Mixture HPLC HPLC Analysis (Purity Assessment) Crude->HPLC LCMS LC-MS Analysis (Mass Identification) HPLC->LCMS Impurity detected Isolation Isolation of Impurity (Prep-HPLC or Column Chromatography) LCMS->Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structure Elucidation) Isolation->NMR HRMS High-Resolution MS (Elemental Composition) Isolation->HRMS Structure Structure Confirmed NMR->Structure HRMS->Structure

Caption: Analytical workflow for impurity identification.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the product and quantifying impurities. A well-developed HPLC method is essential for separating the desired product from its potential side products.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the various components in the reaction mixture, which is invaluable for proposing the structures of unknown impurities.[5][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the desired product. For unknown impurities, isolation followed by 1D and 2D NMR experiments (COSY, HSQC, HMBC) is the gold standard for complete structure elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity, which greatly aids in its identification.

By systematically applying these troubleshooting strategies and analytical techniques, researchers can effectively identify, control, and minimize the formation of side reaction products in the synthesis of this compound, leading to a more efficient and robust synthetic process.

References

  • Zolpidem. In: Wikipedia. ; 2024. Accessed January 15, 2026. [Link]

  • Zolpidem Impurity. Alentris Research Pvt. Ltd. Published August 28, 2024. Accessed January 15, 2026. [Link]

  • Zolpidem Impurities and Related Compound. Veeprho. Accessed January 15, 2026. [Link]

  • Synthesis method of zolpidem tartrate impurities. Patsnap. Accessed January 15, 2026. [Link]

  • Zolpidem Uses, Dosage & Side Effects. Drugs.com. Published September 22, 2023. Accessed January 15, 2026. [Link]

  • A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc. Published 2009. Accessed January 15, 2026. [Link]

  • Zolpidem Impurities. SynZeal. Accessed January 15, 2026. [Link]

  • Zolpidem EP Impurities & USP Related Compounds. SynThink Research Chemicals. Accessed January 15, 2026. [Link]

  • CONFIRMATION OF ZOLPIDEM BY LIQUID CHROMATOGRAPHY- MASS SPECTROMETRY. Washington State Patrol. Published May 16, 2020. Accessed January 15, 2026. [Link]

  • Zolpidem. PubChem. Accessed January 15, 2026. [Link]

  • Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis. RSC Advances. 2022. Accessed January 15, 2026. [Link]

  • Malesevic M, Radulovic D, Vegvari A, et al. Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Journal of the Serbian Chemical Society. 2014;79(1):79-91.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Accessed January 15, 2026. [Link]

  • Spectrophotometric methods for determination of zolpidem tartrate in tablet formulation. International Journal of ChemTech Research. 2010;2(1):344-347.
  • Chernyak N, Gevorgyan V. General and Efficient Copper-Catalyzed Three-Component Coupling Reaction towards Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem.
  • Analysis of Zolpidem in Postmortem Fluids and Tissues Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. ResearchGate. Published January 2011. Accessed January 15, 2026. [Link]

  • Determination of zaleplon and zolpidem by liquid chromatography-turbo-ionspray mass spectrometry: Application to forensic cases. ResearchGate. Published July 2003. Accessed January 15, 2026. [Link]

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules. 2020;25(14):3168.
  • Synthesis of zolpidem in different routes. ResearchGate. Accessed January 15, 2026. [Link]

  • Process for preparing zolpidem and its intermediate.
  • Development and validation of a practical analytical method for Zolpidem as a drug facilitated crime tool.
  • The Value of High-Purity Intermediates: A Focus on Zolpidem Synthesis. OK-VISE. Published January 5, 2026. Accessed January 15, 2026. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Accessed January 15, 2026. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. 2019;2019(42):7007-7049.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021;6(51):35235-35253.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. 2023;13(54):38253-38264.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. 2017;49(10):2266-2274.
  • Most significant examples of Zolpidem synthesis. ResearchGate. Accessed January 15, 2026. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. 2022;7(4):e202103987.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry. 2021;3(3):888-898.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. 2024;20:844-866.
  • Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry. 2020;44(39):16873-16881.

Sources

Technical Support Center: Improving the Purity of 6-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals working with 6-Methylimidazo[1,2-a]pyridine hydrochloride. Achieving high purity is critical for reliable biological data and successful drug development campaigns. This document provides direct answers to common purification challenges, troubleshooting strategies based on mechanistic principles, and detailed, field-tested protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 6-Methylimidazo[1,2-a]pyridine?

A: Impurities are typically byproducts of the specific synthetic route used. Most syntheses involve the condensation of a 2-aminopyridine derivative with a carbonyl compound.[1][2] Therefore, the most common impurities include:

  • Unreacted Starting Materials: Residual 5-methyl-2-aminopyridine and the corresponding α-haloketone (e.g., chloroacetone or bromoacetone).

  • Side-Products: Polymeric materials or products from self-condensation of the carbonyl reagent.

  • Regioisomers: If an unsymmetrical carbonyl partner is used, isomeric products can form, although this is less common for the parent 6-methyl structure.[3]

  • Catalyst Residues: Residual acid or metal catalysts used in the cyclization step.[4][5]

Q2: Which analytical techniques are essential for accurately assessing the purity of the hydrochloride salt?

A: A combination of methods is crucial for a comprehensive purity assessment.

  • 1H NMR Spectroscopy: Provides structural confirmation and reveals the presence of organic impurities. Integration of signals can be used for quantitative analysis against a known internal standard.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for identifying and quantifying impurities. It is highly sensitive and can detect trace-level contaminants that NMR might miss. A purity level of >95% is a standard requirement for many biological assays.[6]

  • High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector (e.g., at 254 nm), HPLC is the gold standard for quantitative purity determination.[3][7]

Q3: My final product is a brownish or yellowish powder, not the expected white solid. What causes this discoloration?

A: Discoloration is a common issue and typically points to high-molecular-weight byproducts or oxidation. The formation of N-oxides or other colored impurities can occur, especially if the reaction is exposed to air at high temperatures.[5] Residual catalysts or trace metal impurities can also contribute to color.

Q4: When is recrystallization a better choice than column chromatography?

A: The choice depends on the nature of the impurities and the scale of the purification.

  • Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from the main product. It is highly effective for increasing the purity of an already >90% pure solid product and is easily scalable.[8] As a hydrochloride salt, the product is ionic, making recrystallization from polar solvents like ethanol or isopropanol particularly effective.

  • Column Chromatography is necessary when impurities have very similar solubility and polarity to the product, or when the crude product is a complex mixture with multiple components.[9] It is typically performed on the free base form of the compound, which is less polar than the hydrochloride salt, before conversion to the final salt.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a systematic format.

Problem 1: Low Purity (<85%) After Initial Synthesis and Work-up
  • Symptom: The 1H NMR spectrum shows multiple sets of unfamiliar peaks, and LC-MS analysis reveals several significant impurities (>2%).

  • Potential Cause: This often indicates an incomplete reaction or the prevalence of side reactions. Many modern syntheses of imidazo[1,2-a]pyridines are multicomponent reactions, where precise control of stoichiometry and conditions is critical to minimize side products.[10][11]

  • Troubleshooting Workflow:

    start Low Purity (<85%) Detected check_sm Step 1: Verify Starting Materials Purity Check (NMR/GC) Confirm Stoichiometry start->check_sm check_rxn Step 2: Optimize Reaction Monitor by TLC/LCMS Adjust Temp/Time Test Alternative Catalysts[4] check_sm->check_rxn check_workup Step 3: Refine Work-up Ensure complete extraction Use appropriate pH washes check_rxn->check_workup purify Step 4: Advanced Purification Proceed to Column Chromatography Followed by Recrystallization check_workup->purify end Purity >95% Achieved purify->end

    Caption: Troubleshooting workflow for low initial purity.

    Solution:

    • Re-evaluate Starting Materials: Ensure the 5-methyl-2-aminopyridine is pure. Aminopyridines can degrade upon storage.

    • Reaction Monitoring: Track the reaction's progress using TLC or LC-MS every hour. An incomplete reaction is a common source of impurities.

    • Purification of the Free Base: Before forming the hydrochloride salt, purify the crude 6-Methylimidazo[1,2-a]pyridine free base using silica gel column chromatography. This is highly effective at removing both more polar and less polar impurities.[9][12]

Problem 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
  • Symptom: Upon cooling the recrystallization solvent, a liquid/oily phase separates instead of solid crystals.

  • Potential Cause: The presence of impurities is inhibiting the crystal lattice formation. Alternatively, the solvent system may be inappropriate, or the solution is too concentrated, leading to precipitation rather than crystallization.[13]

  • Decision Pathway for Recrystallization:

    start Product Oils Out cause1 Impurity Level High? start->cause1 cause2 Solvent System Correct? cause1->cause2 No sol1 Pre-purify via Silica Plug Filtration cause1->sol1 Yes cause3 Cooling Rate Too Fast? cause2->cause3 Yes sol2 Screen Solvents (See Table 1) cause2->sol2 No sol3 Slow Cooling (Dewar or Insulated Bath) cause3->sol3 Yes end Crystals Formed cause3->end No sol1->cause2 sol4 Add Anti-Solvent Slowly at Elevated Temperature sol2->sol4 sol3->end sol4->cause3

    Caption: Decision-making process for failed recrystallization.

    Solutions:

    • Solvent System Screening: The hydrochloride salt requires polar solvents. A co-solvent system (an "anti-solvent") is often effective. For example, dissolve the compound in a minimal amount of hot methanol or ethanol, then slowly add a less polar solvent like ethyl acetate or diethyl ether until turbidity appears.[8][13]

    • Control Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer it to a 0-4 °C refrigerator. Rapid cooling promotes precipitation over crystallization.[13]

    • Induce Crystallization: If the solution remains clear upon cooling (supersaturated), try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal of pure product.

Table 1: Comparison of Recrystallization Solvent Systems
Solvent SystemRatio (v/v)Typical RecoveryKey AdvantagePotential Issue
Isopropanol (IPA) / Diethyl Ether~1:580-90%Forms well-defined crystals; ether is volatile and easily removed.Diethyl ether is highly flammable.
Ethanol / Ethyl Acetate~1:385-95%Higher boiling point of ethyl acetate allows for better control.May form solvates if not dried properly.
Methanol / Dichloromethane (DCM)~1:475-85%Good for removing highly polar impurities.DCM is a regulated solvent.
WaterN/AVariableExcellent for removing non-polar, organic-soluble impurities.Product may be too soluble; recovery can be low.
Section 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography (Purification of Free Base)

This protocol should be performed on the crude product before salt formation.

  • Preparation: Dry the crude reaction mixture onto a small amount of silica gel (~3x the mass of the crude product) to create a solid load. This prevents band broadening.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.[9] A common starting point is 10% ethyl acetate in hexanes.

  • Loading: Carefully add the solid-loaded sample to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate). The less polar imidazo[1,2-a]pyridine free base will elute before the more polar starting material, 5-methyl-2-aminopyridine.

  • Fraction Collection: Collect fractions and monitor them by TLC (visualized with UV light) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of this compound
  • Dissolution: In a clean Erlenmeyer flask, add the crude hydrochloride salt. Add the minimum volume of hot ethanol or isopropanol required to fully dissolve the solid. Gentle heating on a hot plate (~60-70°C) is recommended.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (a spatula tip), swirl, and keep the solution warm for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether or ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.

Section 4: Visualization of the General Purification Workflow

This diagram outlines the standard sequence from crude product to a highly pure, analysis-ready compound.

crude Crude Reaction Mixture (Free Base) chromatography Silica Gel Column Chromatography (Protocol 1) crude->chromatography free_base Pure Free Base chromatography->free_base salt_formation Salt Formation (e.g., HCl in Ether/Dioxane) free_base->salt_formation hcl_salt Crude Hydrochloride Salt salt_formation->hcl_salt recrystallization Recrystallization (Protocol 2) hcl_salt->recrystallization final_product Pure Hydrochloride Salt (>98% Purity) recrystallization->final_product analysis Final Analysis (NMR, LCMS, HPLC) final_product->analysis

Caption: Standard workflow for the purification of 6-Methylimidazo[1,2-a]pyridine HCl.

References
  • Mandadapu, A. K., et al. (2018). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. Available at: [Link]

  • Bhat, A. I., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. Available at: [Link]

  • Goud, B., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Iacob, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Gaida, A. V., et al. (2004). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Krchnak, V., et al. (2013). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Chemistry LibreTexts (2023). Recrystallization. Available at: [Link]

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Martínez, R., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. Available at: [Link]

  • ATSDR (2020). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Gioiello, A., et al. (2020). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. ResearchGate. Available at: [Link]

  • Reen, G. K., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. Available at: [Link]

  • Paudler, W. W., & Kuder, J. E. (1966). Preparation and New Reactions of Imidazo[l,2-a]pyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives. ACS Omega. Available at: [Link]

  • E3S Web of Conferences (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]

  • Sahu, P., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. Available at: [Link]

  • Halim, S. N. A., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports. Available at: [Link]

  • Iacob, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

Sources

Technical Support Center: 6-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during its experimental use. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

I. Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific issues you may encounter during the handling, storage, and analysis of this compound.

Question 1: I'm observing unexpected peaks in my reverse-phase HPLC chromatogram during stability testing. How can I identify the source of these new peaks?

Answer:

The appearance of new peaks in your chromatogram is a strong indicator of degradation. This compound, like many heterocyclic compounds, can degrade under various stress conditions. The primary suspects for these new peaks are degradation products arising from hydrolysis, oxidation, or photolysis.

A Systematic Approach to Identification:

  • Forced Degradation Studies: To understand the degradation profile of your molecule, it is crucial to perform forced degradation studies.[1][2] This involves subjecting a sample of this compound to a range of harsh conditions to intentionally induce degradation. A well-designed forced degradation study will help you generate and identify potential degradation products.[1]

  • Characterization of Degradants: Once you have generated the degradation products, you can use hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of each new peak. This information is invaluable for proposing potential structures. For definitive structural elucidation, techniques like NMR (Nuclear Magnetic Resonance) spectroscopy may be necessary.

Experimental Protocol: Forced Degradation Study

Here is a general protocol for conducting a forced degradation study on this compound. This protocol is a starting point and may require optimization for your specific experimental setup.

Stress Condition Procedure Potential Degradation Pathway
Acid Hydrolysis Dissolve 1 mg/mL of the compound in 0.1 M HCl. Reflux at 80°C for 4 hours.[3] Neutralize with 0.1 M NaOH before injection.Cleavage of the imidazo ring or other hydrolytically labile bonds.
Base Hydrolysis Dissolve 1 mg/mL of the compound in 0.1 M NaOH. Reflux at 80°C for 3 hours.[3] Neutralize with 0.1 M HCl before injection.Ring opening or other base-catalyzed reactions.
Oxidative Degradation Dissolve 1 mg/mL of the compound in 3% H₂O₂. Reflux at 80°C for 3 hours.[3]Oxidation of the pyridine or imidazole ring, or the methyl group.
Thermal Degradation Expose the solid compound to dry heat at 105°C for 24 hours.Thermally induced cleavage or rearrangement.
Photodegradation Expose a solution of the compound (e.g., in methanol or water) to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.Light-induced reactions, such as dimerization or ring cleavage.[4]

Logical Workflow for Troubleshooting Unexpected Peaks

G start Unexpected peak observed in HPLC forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation lc_ms Analyze stressed samples by LC-MS forced_degradation->lc_ms propose_structures Propose structures for degradants based on mass data lc_ms->propose_structures nmr Isolate degradants (prep-HPLC) and perform NMR for confirmation propose_structures->nmr update_method Update analytical method to resolve and quantify degradants nmr->update_method end_point Characterized degradation profile update_method->end_point

Caption: A workflow for identifying unknown peaks in HPLC analysis.

Question 2: My stock solution of this compound shows a decrease in potency over a short period, even when stored at 4°C. What could be the cause and how can I mitigate this?

Answer:

A rapid loss of potency suggests that the compound is unstable under your current storage conditions. While refrigeration slows down many degradation processes, it may not be sufficient to prevent certain reactions, especially if the solution is not properly prepared or stored.

Potential Causes and Solutions:

  • Hydrolytic Instability: If your stock solution is aqueous, hydrolysis is a likely culprit. The imidazo[1,2-a]pyridine core can be susceptible to hydrolysis, especially if the pH of the solution is not optimal.

    • Solution: Prepare stock solutions in a non-aqueous solvent like DMSO or anhydrous ethanol, if compatible with your experimental system. If an aqueous solution is necessary, buffer it to a neutral pH (around 7.0) and use it as fresh as possible.

  • Photodegradation: Exposure to light, even ambient laboratory light, can initiate photodegradation.

    • Solution: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[4]

  • Oxidative Degradation: Dissolved oxygen in the solvent can lead to oxidative degradation over time.

    • Solution: For long-term storage of sensitive solutions, consider degassing the solvent by sparging with an inert gas like nitrogen or argon before preparing the stock solution.

Experimental Protocol: Assessing Solution Stability

  • Prepare several small aliquots of your stock solution under different conditions (e.g., aqueous vs. DMSO, protected from light vs. exposed to light).

  • Analyze an aliquot from each condition by a validated stability-indicating HPLC method at initial time (T=0) and at subsequent time points (e.g., 24h, 48h, 1 week).

  • Compare the peak area of the parent compound and look for the appearance of degradation peaks to determine the optimal storage conditions.

II. Frequently Asked Questions (FAQs)

Question 1: What are the likely degradation pathways for this compound?

Answer:

Based on the chemical structure and data from related imidazo[1,2-a]pyridine compounds, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Acid or base-catalyzed hydrolysis may lead to the opening of the imidazole ring. For instance, in a related compound, Zolpidem tartrate, significant degradation was observed under both acidic and basic conditions.[3]

  • Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system is susceptible to oxidation. N-oxidation of the pyridine nitrogen or hydroxylation of the aromatic rings are possible outcomes.

  • Photodegradation: Imidazo[1,2-a]pyridine derivatives can undergo complex photochemical reactions, including dimerization and the formation of radical intermediates, especially when exposed to UV light.[4]

Proposed Degradation Pathways Diagram

G main This compound hydrolysis Hydrolysis Products e.g., Ring-opened structures main->hydrolysis H+ / OH- oxidation Oxidation Products e.g., N-oxides, Hydroxylated derivatives main->oxidation [O] photolysis Photodegradation Products e.g., Dimers, Radical-derived species main->photolysis

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 6-Methylimidazo[1,2-a]pyridine hydrochloride and Other Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a renowned "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This bicyclic heterocyclic system is a key pharmacophore in drugs targeting the central nervous system (CNS), as well as in agents developed for oncology, infectious diseases, and inflammatory conditions.[3][4][5] The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[6]

This guide provides an in-depth comparison of 6-Methylimidazo[1,2-a]pyridine hydrochloride with other prominent imidazopyridines, namely Zolpidem, Alpidem, and Saripidem. While this compound is a well-defined chemical entity, its biological activity is not extensively documented in publicly available literature. Therefore, this guide will leverage structure-activity relationship (SAR) data from related 6-substituted imidazo[1,2-a]pyridines to infer its potential pharmacological profile.[7] In contrast, Zolpidem, Alpidem, and Saripidem are well-characterized compounds, providing a solid basis for comparison.

The Primary Subject: this compound

This compound is a derivative of the imidazo[1,2-a]pyridine core with a methyl group at the 6-position.

Chemical Structure:

G 6-Methylimidazo[1,2-a]pyridine 6-Methylimidazo[1,2-a]pyridine G cluster_0 GABAergic Synapse GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds Chloride Cl- Influx GABA_R->Chloride Opens Channel Imidazopyridine Imidazopyridine (e.g., Zolpidem) Imidazopyridine->GABA_R Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Leads to Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Results in G start Start prep Prepare Brain Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

Figure 3: Workflow for a GABA-A receptor binding assay.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential cytotoxicity of a compound on a cell line.

Objective: To determine the half-maximal cytotoxic concentration (CC50) of a test compound.

Materials:

  • Adherent cell line (e.g., HEK293 or a neuronal cell line)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the logarithm of the test compound concentration to determine the CC50.

Protocol 3: In Vivo Pharmacokinetic Study

This protocol provides a general framework for evaluating the pharmacokinetic profile of a compound in an animal model.

Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Materials:

  • Animal model (e.g., rats or mice)

  • Test compound formulated for intravenous (IV) and oral (PO) administration

  • Dosing vehicles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Analytical instrumentation (e.g., LC-MS/MS) for quantifying the compound in plasma

Procedure:

  • Dosing: Administer the test compound to two groups of animals via IV and PO routes at a specific dose.

  • Blood Sampling: Collect blood samples at predetermined time points after dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for both IV and PO administration. Use pharmacokinetic software to calculate the relevant parameters.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridines is highly dependent on the nature and position of substituents on the bicyclic core. For compounds acting on the GABA-A receptor, SAR studies have revealed several key insights:

  • Substitution at the 6-position: The presence of a substituent at the 6-position, such as the methyl group in 6-Methylimidazo[1,2-a]pyridine, can influence the binding affinity and subtype selectivity for the GABA-A receptor. A[7] study on a series of 6-substituted imidazo[1,2-a]pyridines demonstrated a correlation between the binding affinity and the molecular electrostatic potential, suggesting that electronic properties at this position are crucial for receptor interaction. *[7] Aryl group at the 2-position: The nature of the aryl group at the 2-position is a significant determinant of activity.

  • Side chain at the 3-position: Modifications to the side chain at the 3-position can modulate the pharmacological profile, influencing whether a compound acts as a sedative, anxiolytic, or has other CNS effects.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and other key imidazopyridines. While Zolpidem, Alpidem, and Saripidem are well-studied modulators of the GABA-A receptor with distinct pharmacological profiles, the biological activity of this compound remains to be fully elucidated.

Based on SAR studies of related compounds, it is plausible that this compound interacts with the GABA-A receptor, and the 6-methyl group likely influences its binding affinity and subtype selectivity. However, without direct experimental data, its specific pharmacological effects cannot be definitively stated.

For researchers and drug development professionals, this compound represents an interesting chemical entity that warrants further investigation. The experimental protocols provided in this guide offer a roadmap for characterizing its in vitro and in vivo properties. Such studies would not only clarify the pharmacological profile of this specific compound but also contribute to a deeper understanding of the structure-activity relationships within the promising class of imidazo[1,2-a]pyridine derivatives.

References

  • A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. Acta Poloniae Pharmaceutica. [Link]

  • Estimation of Drug Binding to Brain Tissue: Methodology and in Vivo Application of a Distribution Assay in Brain Polar Lipids. Molecular Pharmaceutics. [Link]

  • Brain Tissue Binding Assay. Creative Bioarray. [Link]

  • Brain Tissue Binding Assay. Creative Bioarray. [Link]

  • Brain Tissue Binding Assay. Creative Biolabs. [Link]

  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Sciences and Research. [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. International Journal of Pharmaceutical Sciences and Research. [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. [Link]

  • The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology. [Link]

  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

  • A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the ω1-subtype of the benzodiazepine receptor. ResearchGate. [Link]

  • Advanced behavioral models for fear and anxiety disorders. Neuroservices-Alliance. [Link]

  • Experimental Models for Screening Anxiolytic Activity. JETIR. [Link]

  • Whole-cell Patch-clamp Recordings in Brain Slices. Journal of Visualized Experiments. [Link]

  • Patch-clamp protocol. Source not specified. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]

  • Whole-Cell Voltage Clamp Recording. Current Protocols in Neuroscience. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. International Journal of Molecular Sciences. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. International Journal of Molecular Sciences. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine (CAS No: 88965-00-8). apicule. [Link]

  • Promising GABAA receptor modulators based on avermectins modified with an imidazo[1,2-a]pyridine fragment were synthesized at the ZIOC. N. D. Zelinsky Institute of Organic Chemistry. [Link]

  • Syntheses, pharmacological evaluation and molecular modelling of substituted 6-alkoxyimidazo[1,2-b]pyridazines as new ligands for the benzodiazepine receptor. Scilit. [Link]

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

  • Comparative pharmacokinetic profile of two imidazopyridine drugs: zolpidem and alpidem. Drug Metabolism Reviews. [Link]

  • Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Medicinal Chemistry. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Letters in Drug Design & Discovery. [Link]

  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Journal of the American Society for Mass Spectrometry. [Link]

  • Further evaluation of the potential anxiolytic activity of imidazo[1,5-a]di[7][]azepin agents selective for α2/3-containing GABAA receptors. Neuropharmacology. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model. Analytical and Bioanalytical Chemistry. [Link]

  • An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Nonbenzodiazepine. Wikipedia. [Link]

  • Appendix 1 : Review of Various Trials using zolpidem at Higher Doses Double-Blind , Randomized Placebo-Controlled. Semantic Scholar. [Link]

  • LC/MS/MS Method Package for Primary Metabolites. Shimadzu. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • LC-MS strategies in monitoring the response to different therapy. ResearchGate. [Link]

  • A comparison of alpidem and placebo in relieving benzodiazepine withdrawal symptoms. Journal of Psychopharmacology. [Link]

Sources

A Comparative Guide to the Efficacy of 6-Methylimidazo[1,2-a]pyridine Derivatives in Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant compounds. The strategic incorporation of a methyl group at the 6-position has given rise to a plethora of derivatives with diverse and potent biological activities. This guide provides an in-depth comparative analysis of the efficacy of select 6-methylimidazo[1,2-a]pyridine derivatives, focusing on two key therapeutic areas: oncology, specifically as Phosphoinositide 3-kinase (PI3K) inhibitors, and infectious disease, as novel anti-tuberculosis agents. We will delve into the structure-activity relationships (SAR), mechanisms of action, and provide supporting experimental data and protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Versatile 6-Methylimidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core, a bicyclic system with a bridgehead nitrogen atom, offers a unique three-dimensional structure that allows for diverse substitutions, enabling fine-tuning of its physicochemical and pharmacological properties. The addition of a methyl group at the 6-position has been shown to favorably influence potency and selectivity for various biological targets. This guide will focus on two distinct classes of 6-methylimidazo[1,2-a]pyridine derivatives that have demonstrated significant therapeutic potential.

Part 1: Anticancer Efficacy as PI3Kα Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Hyperactivation of this pathway is a common feature in many cancers, making PI3Kα a prime target for anticancer drug development.[2] A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives has emerged as potent PI3Kα inhibitors.[1][2]

Featured Derivative: Compound 35

Compound 35 , a 2,6,8-substituted imidazo[1,2-a]pyridine derivative, has been identified as a highly potent PI3Kα inhibitor with an IC50 of 150 nM.[1][2] Its efficacy extends to cellular models, where it exhibits significant antiproliferative activity against various cancer cell lines, particularly those with PIK3CA mutations.[2]

Comparative Efficacy and Structure-Activity Relationship (SAR)

The potency of this series of compounds is intricately linked to the nature of the substituents at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine core.

CompoundR2 SubstituentR8 SubstituentPI3Kα IC50 (µM)T47D Cell Proliferation IC50 (µM)
Reference A PhenylH1.12>50
Reference B 4-fluorophenylH0.5025.3
Compound 35 4-fluorophenyl3-hydroxyphenyl0.157.9

Data synthesized from Chen et al. (2023).[1][2]

Key SAR Insights:

  • Position 8: Substitution at the 8-position with a group capable of hydrogen bonding, such as a hydroxyl group, significantly enhances PI3Kα inhibitory activity. This is exemplified by the superior potency of Compound 35 compared to its counterparts lacking this substitution.[2]

  • Position 2: The presence of an aryl group at the 2-position is crucial for activity. The introduction of a fluorine atom on this phenyl ring, as seen in Compound 35 , further improves potency.[1][2]

  • Position 6: The methyl group at the 6-position is a common feature in this series and is considered important for maintaining the overall conformation required for potent inhibition.

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

Compound 35 exerts its anticancer effects by directly inhibiting the catalytic activity of PI3Kα. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to the deactivation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn inhibits the mTOR pathway. This cascade of inhibition ultimately results in cell cycle arrest and apoptosis in cancer cells.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound35 Compound 35 Compound35->PI3K Inhibits Mtb_ETC ETC M. tuberculosis Electron Transport Chain ComplexIII Cytochrome bc1 Complex (Complex III) ETC->ComplexIII QcrB QcrB Subunit ComplexIII->QcrB ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Motive Force ElectronFlow Electron Flow ElectronFlow->ComplexIII ATP ATP Production ATP_Synthase->ATP IPA6 IPA-6 IPA6->QcrB Inhibits

Caption: Inhibition of the M. tuberculosis electron transport chain by IPA-6.

Experimental Protocols

To facilitate the independent verification and further exploration of these promising compounds, detailed protocols for key efficacy assays are provided below.

In Vitro PI3Kα Kinase Assay (Luminescence-based)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against the PI3Kα isoform by measuring the amount of ADP produced.

Materials:

  • Recombinant human PI3Kα enzyme (e.g., p110α/p85α)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate

  • ATP solution

  • Test compound (e.g., Compound 35) dissolved in DMSO

  • Luminescence-based ADP detection kit

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. A typical starting concentration might be 10 µM. Include a DMSO-only control.

  • Assay Plate Setup: Add 5 µL of the serially diluted test compound or DMSO to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the diluted PI3Kα enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 substrate mixture to each well. The final concentrations of ATP and PIP2 should be optimized for the specific enzyme batch, but are typically around their Km values.

  • Incubation: Incubate the reaction at 30°C for 60 minutes. This incubation time should be within the linear range of the reaction.

  • Reaction Termination and Signal Generation: Stop the reaction and detect the amount of ADP produced by adding the reagents from the luminescence-based ADP detection kit according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value. [3]

Microplate Alamar Blue Assay (MABA) for M. tuberculosis MIC Determination

This colorimetric assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis. [4][5][6] Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Test compound (e.g., IPA-6) dissolved in DMSO

  • Alamar Blue reagent

  • Sterile 96-well microplates with lids

  • Parafilm

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound in supplemented 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include drug-free control wells.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in supplemented 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Re-incubation: Re-seal the plates and incubate at 37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue indicator from blue (no growth) to pink (growth). [7]

Conclusion

The 6-methylimidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives highlighted in this guide, Compound 35 and IPA-6 , exemplify the potential of this chemical class to address significant unmet medical needs in oncology and infectious diseases. The detailed comparative efficacy data, structure-activity relationships, and experimental protocols provided herein are intended to empower researchers to build upon these findings and accelerate the development of the next generation of 6-methylimidazo[1,2-a]pyridine-based therapeutics.

References

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (n.d.). Scilit. Retrieved January 15, 2026, from [Link]

  • Yadav, P., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Chen, R., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Chen, R., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Publications. Retrieved January 15, 2026, from [Link]

  • Onajole, O. K., et al. (2020). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Nayyar, A., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Medicinal Chemistry. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. PubMed. Retrieved January 15, 2026, from [Link]

  • Chen, R., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed. Retrieved January 15, 2026, from [Link]

  • Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology. Available at: [Link]

  • Chen, R., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors. PubMed. Retrieved January 15, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Methylimidazo[1,2-a]pyridine Derivatives as GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for developing therapeutics targeting the central nervous system (CNS). Its most prominent success is Zolpidem (Ambien), a potent hypnotic agent used to treat insomnia.[1][2] Zolpidem's efficacy stems from its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 6-methylimidazo[1,2-a]pyridine hydrochloride and its analogs, focusing on their interaction with GABA-A receptor subtypes to elucidate the chemical features governing potency and selectivity.

Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

GABA-A receptors are pentameric ligand-gated ion channels that, upon binding the neurotransmitter GABA, open to allow chloride ions (Cl⁻) to flow into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[4] Imidazo[1,2-a]pyridine derivatives, like benzodiazepines, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site, commonly known as the benzodiazepine (BZD) site, located at the interface between α and γ subunits.[4]

Binding of a positive allosteric modulator like Zolpidem induces a conformational change in the receptor that enhances the effect of GABA, increasing the frequency of channel opening without directly activating the receptor itself.[2] This potentiation of GABAergic inhibition is the basis for the sedative, hypnotic, anxiolytic, and anticonvulsant effects of these compounds.[5][6]

Caption: Mechanism of GABA-A receptor positive allosteric modulation.

Core Structure-Activity Relationship (SAR) Analysis

The affinity and subtype selectivity of imidazo[1,2-a]pyridine derivatives are highly dependent on the nature and position of substituents on the bicyclic core and its appended phenyl ring. The archetypal structure, based on Zolpidem, can be deconstructed to understand the contribution of each component.

  • Position 2 (Aryl Group): A substituted phenyl ring at this position is critical for high affinity. For Zolpidem, the para-methyl group on this ring is important. Moving this methyl group to the meta or ortho position, or replacing it with larger groups, generally decreases affinity.

  • Position 3 (Acetamide Side Chain): The N,N-dimethylacetamide group at position 3 is a key feature. The amide carbonyl oxygen acts as a crucial hydrogen bond acceptor.[7] Altering the length of the alkyl chain or the nature of the amide substituents can significantly impact binding affinity.

  • Position 6 (Pyridine Ring): This position is pivotal for modulating selectivity, particularly for the α1 subunit. The 6-methyl group of Zolpidem is a primary contributor to its high affinity and selectivity for α1-containing GABA-A receptors, which are associated with sedative and hypnotic effects.[4][8] Replacing the methyl group with hydrogen or other substituents alters this selectivity profile. For instance, electron-withdrawing groups can shift selectivity away from the α1 subtype.

  • Other Pyridine Ring Positions (5, 7, 8): Substitution at positions 5, 7, and 8 is generally detrimental to affinity. These positions are sterically constrained within the BZD binding pocket, and adding substituents often leads to a significant loss of potency.

Comparative Analysis of 6-Substituted Analogs

The following table summarizes experimental data for Zolpidem and key analogs, illustrating the SAR principles discussed. The binding affinity (Ki) represents the concentration of the drug that displaces 50% of a radioligand (e.g., [³H]flumazenil) from the receptor subtypes. A lower Ki value indicates higher binding affinity.

CompoundR2-Substituent (Phenyl)R3-SubstituentR6-Substituentα1 Ki (nM)α2/α3 Ki (nM)α5 Ki (nM)Significance & Comments
Zolpidem 4-Methyl-CH₂C(O)N(CH₃)₂-CH₃ 15-25200-400>15,000High affinity and >10-fold selectivity for α1 over α2/α3 subtypes, conferring its hypnotic profile.[1][8]
Alpidem 4-Chloro-CH₂C(O)N(C₃H₇)₂-Cl 1-57-2050-100High affinity for α1 but with increased affinity for α2/α3 compared to Zolpidem. Developed as an anxiolytic.[9]
Saripidem 4-Chloro-CH₂C(O)N(CH₃)₂-H 30-50150-250>10,000Removal of the 6-substituent reduces overall affinity compared to Zolpidem and Alpidem.[9]
Necopidem 4-Fluoro-CH₂C(O)N(CH₃)₂-H 20-40~300>10,000Similar profile to Saripidem; the 6-position appears more critical for high potency than the 4-substituent on the phenyl ring.[9]

Expert Insight: The data clearly demonstrates that the 6-position is a critical "tuning knob" for both potency and selectivity. The 6-methyl group in Zolpidem provides an optimal hydrophobic interaction within a specific sub-pocket of the α1-containing BZD site. When replaced with a more electronegative chlorine (Alpidem), the binding profile changes, enhancing affinity for other subtypes and shifting the pharmacological effect from hypnotic to anxiolytic. The complete removal of a 6-substituent (Saripidem, Necopidem) leads to a general decrease in binding affinity across subtypes.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized methodologies are essential. The following protocols describe a typical synthesis of a 6-methylimidazo[1,2-a]pyridine derivative and the radioligand binding assay used to determine its receptor affinity.

Protocol 1: Synthesis of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide

This protocol outlines a common synthetic route, beginning with the condensation of a 2-aminopyridine with an α-bromoketone, followed by functionalization at the 3-position.[10][11]

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Mannich Reaction cluster_step3 Step 3 & 4: Cyanation & Hydrolysis cluster_step4 Step 5: Amidation cluster_step5 Step 6: Salt Formation SM1 2-Amino-5-methylpyridine Step1_Node Reflux in Ethanol (24h) SM1->Step1_Node SM2 2-Bromo-4'-methylacetophenone SM2->Step1_Node Intermediate1 6-Methyl-2-(4-methylphenyl) -imidazo[1,2-a]pyridine Step1_Node->Intermediate1 Step2_Node Dimethylamine HCl, Paraformaldehyde, Acetic Acid (Reflux) Intermediate1->Step2_Node Intermediate2 3-(Dimethylaminomethyl) Intermediate Step2_Node->Intermediate2 Step3_Node 1. NaCN, DMSO 2. H₂SO₄, H₂O (Hydrolysis) Intermediate2->Step3_Node Intermediate3 3-Carboxylic Acid Intermediate Step3_Node->Intermediate3 Step4_Node SOCl₂, then Dimethylamine Intermediate3->Step4_Node Final_Product Final Product (Zolpidem Base) Step4_Node->Final_Product Step5_Node HCl in Ethanol Final_Product->Step5_Node HCl_Salt 6-Methylimidazo[1,2-a]pyridine Hydrochloride Salt Step5_Node->HCl_Salt

Caption: Synthetic workflow for an imidazo[1,2-a]pyridine derivative.

Protocol 2: GABA-A Receptor Subtype Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for different GABA-A receptor subtypes.[12][13]

1. Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Radioligand: [³H]flumazenil, a high-affinity BZD site antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Determinator: Diazepam (10 µM final concentration).

  • Test Compound: Synthesized imidazo[1,2-a]pyridine derivative, dissolved in DMSO, then diluted in assay buffer to various concentrations.

  • Instrumentation: Scintillation counter, 96-well filter plates.

2. Procedure:

  • Prepare assay plates by adding 50 µL of assay buffer to each well.

  • Add 50 µL of the test compound at various concentrations (typically a serial dilution from 100 µM to 0.1 nM). For total binding wells, add 50 µL of buffer. For NSB wells, add 50 µL of 10 µM Diazepam.

  • Add 50 µL of [³H]flumazenil (final concentration ~1-2 nM, approximating its Kd value).

  • Initiate the binding reaction by adding 50 µL of the prepared cell membrane suspension (containing 50-100 µg of protein). The final assay volume is 200 µL.

  • Incubate the plates for 60 minutes at 4°C to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]flumazenil binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Why this protocol is self-validating: The inclusion of total binding and non-specific binding controls for every experiment validates the assay window. Using a well-characterized radioligand ([³H]flumazenil) and a standard competitor (Diazepam) ensures that the assay is performing as expected. Performing saturation binding experiments beforehand to determine the Kd of the radioligand and the Bmax of the receptor preparation is crucial for accuracy.[12][14]

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined field, driven by the search for safer and more selective CNS therapeutics. The core scaffold provides a robust platform for modulation of the GABA-A receptor. Key takeaways for drug development professionals include:

  • The 6-position of the imidazo[1,2-a]pyridine ring is a critical determinant of α-subtype selectivity. A methyl group, as in Zolpidem, strongly favors α1-mediated hypnotic effects.

  • The 3-acetamide group is essential for high-affinity binding, acting as a key interaction point within the BZD binding site.

  • The 2-aryl substituent provides another point for modification to fine-tune affinity and pharmacokinetic properties.

By systematically modifying these key positions, researchers can rationally design novel compounds with tailored pharmacological profiles, moving beyond broad-spectrum hypnotics to develop selective anxiolytics, anticonvulsants, or cognitive modulators with improved side-effect profiles.[4][15]

References

  • Monike, et al. (n.d.). In Silico Screening of Novel α1-GABAAReceptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PMC. Available at: [Link]

  • Kovacic, P., & Somanathan, R. (2014). Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation. PubMed. Available at: [Link]

  • Carewell Pharma. (2020). ZOLPIDEM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Carewell Pharma. Available at: [Link]

  • Black, D. S., et al. (2004). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]

  • Guchhait, S. K., & Ghorai, P. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Carewell Pharma. (n.d.). Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. Carewell Pharma. Available at: [Link]

  • Gholibegloo, E., et al. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PMC. Available at: [Link]

  • Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Zolpidem. Science Alert. Available at: [Link]

  • Kovacic, P., & Somanathan, R. (2014). Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation. PMC. Available at: [Link]

  • Chilmonczyk, Z., et al. (2001). A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. PubMed. Available at: [Link]

  • Korpi, E. R., et al. (1997). GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Ann Med. Available at: [Link]

  • Wikipedia. (n.d.). Nonbenzodiazepine. Wikipedia. Available at: [Link]

  • Li, J., et al. (2006). Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Zolpidem. PubChem. Available at: [Link]

  • ResearchGate. (2025). The Pharmacology and Mechanism of Action of Zolpidem. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of structure activity relationship. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Zolpidem. Wikipedia. Available at: [Link]

  • G. G. (2007). GABA A/Bz receptor subtypes as targets for selective drugs. PubMed. Available at: [Link]

  • ACS Publications. (2022). Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Pharmacology & Translational Science. Available at: [Link]

  • MDPI. (n.d.). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available at: [Link]

  • Korpi, E. R., et al. (2008). GABA(A) receptor subtypes as targets for neuropsychiatric drug development. PubMed. Available at: [Link]

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]

  • Atack, J. R. (2003). Development of subtype selective GABAA modulators. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Time course of the specific binding of [ 3 H]-flumazenil to rat.... ResearchGate. Available at: [Link]

  • Sci-Hub. (2006). Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors. Sci-Hub. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Imidazo[1,2-a]pyridine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives are the basis for well-known drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (for peptic ulcers), highlighting its therapeutic significance.[3][4] The development of efficient and versatile synthetic routes to this bicyclic heterocycle is therefore a critical endeavor for researchers in drug discovery and organic synthesis.

This guide provides an in-depth comparative analysis of the principal methods for synthesizing the imidazo[1,2-a]pyridine core. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide field-proven experimental data to ground our discussion. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and execute the optimal synthetic strategy for their specific target molecules.

The Classical Approach: Tschitschibabin Condensation

The Tschitschibabin reaction, first reported in 1925, represents the foundational method for imidazo[1,2-a]pyridine synthesis.[5] It involves the condensation of a 2-aminopyridine with an α-haloketone.

Causality and Mechanism

The reaction proceeds via a two-step sequence:

  • SN2 Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the ketone and displacing the halide to form a pyridinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then attacks the carbonyl carbon. The resulting hemiaminal intermediate subsequently dehydrates to yield the aromatic imidazo[1,2-a]pyridine ring system.

Tschitschibabin_Mechanism Tschitschibabin Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 2-Aminopyridine I1 Pyridinium Salt R1->I1 SN2 Alkylation R2 α-Haloketone R2->I1 P1 Imidazo[1,2-a]pyridine I1->P1 Cyclization & -H2O

Caption: The Tschitschibabin reaction pathway.

Evaluation
  • Advantages: The primary strength of this method lies in its simplicity and the use of readily accessible starting materials.

  • Limitations: The classical conditions often require high temperatures.[5] More significantly, the α-haloketone substrates are often lachrymatory and can exhibit poor functional group tolerance. Recent modifications, however, have demonstrated that the reaction can proceed efficiently at a modest 60°C without any catalyst or solvent, broadening its applicability.[5]

Representative Protocol: Catalyst- and Solvent-Free Synthesis[6]
  • A mixture of the 2-aminopyridine (1.0 mmol) and the α-haloketone (1.1 mmol) is added to a sealed reaction vessel.

  • The mixture is stirred at 60°C for the time required as monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

The Modern Workhorses: Multicomponent Reactions (MCRs)

Multicomponent reactions have revolutionized the synthesis of complex molecules by combining three or more reactants in a single pot to form a product that incorporates substantial portions of all starting materials.[4] This strategy is prized for its high atom economy, operational simplicity, and its capacity for generating large libraries of structurally diverse compounds, aligning perfectly with the principles of green chemistry.[6]

A. Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB reaction is a powerful three-component condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridine derivatives.[4][7][8]

Causality and Mechanism

The reaction is initiated by the acid-catalyzed condensation of 2-aminopyridine and an aldehyde to form a Schiff base (imine). The isocyanide then undergoes a formal [4+1] cycloaddition with the protonated imine to generate a nitrilium ion intermediate. This intermediate is then trapped intramolecularly by the endocyclic pyridine nitrogen, leading to the fused heterocyclic product after proton transfer.

GBB_Mechanism Groebke–Blackburn–Bienaymé (GBB) Reaction Amine 2-Aminopyridine Imine Schiff Base (Imine) Amine->Imine Aldehyde Aldehyde Aldehyde->Imine + H+ / -H2O Nitrilium Nitrilium Intermediate Imine->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium [4+1] Cycloaddition Product 3-Aminoimidazo[1,2-a]pyridine Nitrilium->Product Intramolecular Cyclization

Caption: Key steps of the GBB three-component reaction.

Evaluation
  • Advantages: This method provides rapid, one-pot access to a diverse range of 3-amino substituted products, which are valuable for further functionalization.[4] Recent protocols utilize green conditions, such as ultrasound assistance in water, enhancing its environmental credentials.[7]

  • Limitations: The primary drawback is the limited commercial availability and often unpleasant odor of isocyanide starting materials.

Representative Protocol: Ultrasound-Assisted GBB Reaction in Water[8]
  • In a reaction vessel, combine the 2-aminopyridine (1 mmol), aldehyde (1 mmol), isocyanide (1 mmol), and NH₄Cl (10 mol%) in water (3 mL).

  • Place the vessel in an ultrasonic bath and irradiate at room temperature for the specified time (typically 1-4 hours), monitoring by TLC.

  • After completion, extract the reaction mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the product.

Supporting Experimental Data:

  • Product: N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

  • Yield: 86%[7]

  • ¹H NMR (500 MHz, CDCl₃) δ: 7.97 (dd, J = 6.9, 0.8 Hz, 1H), 7.41 (dd, J = 6.5, 0.7 Hz, 2H), 7.02 (dd, J = 8.4, 7.3 Hz, 1H), 6.78 (d, J = 3.2, 1H), 6.69 (t, J = 6.5, 1H), 6.49–6.46 (m, 1H), 3.53 (s, 1H), 2.91–2.85 (m, 1H), 1.83–1.79 (m, 2H), 1.67–1.63 (m, 2H), 1.54–1.50 (m, 1H), 1.23–1.10 (m, 5H) ppm.[7]

  • ¹³C NMR (126 MHz, CDCl₃) δ: 150.4, 141.8, 141.3, 128.1, 125.5, 123.8, 122.7, 117.2, 111.5, 111.4, 106.3, 57.0, 34.1, 25.7, 24.9 ppm.[7]

B. A³ Coupling (Aldehyde-Alkyne-Amine)

The A³ coupling is another cornerstone three-component reaction that combines a 2-aminopyridine, an aldehyde, and a terminal alkyne. This transformation is almost invariably catalyzed by a transition metal, with copper being the most common and cost-effective choice.[5][9][10]

Causality and Mechanism

The generally accepted mechanism involves two key stages:

  • Propargylamine Formation: The copper catalyst first activates the terminal alkyne, forming a copper acetylide. Simultaneously, the 2-aminopyridine and aldehyde condense to form an imine. The copper acetylide then adds to the imine to generate a propargylamine intermediate.

  • Cycloisomerization: The copper catalyst facilitates a 5-exo-dig cyclization, where the endocyclic pyridine nitrogen attacks the alkyne. This step is followed by isomerization to yield the final aromatic imidazo[1,2-a]pyridine.

A3_Coupling A³ Coupling and Cycloisomerization Pathway cluster_A3 A³ Coupling cluster_Cyclization Cycloisomerization Amine 2-Aminopyridine Propargylamine Propargylamine Intermediate Amine->Propargylamine Aldehyde Aldehyde Aldehyde->Propargylamine Alkyne Terminal Alkyne Alkyne->Propargylamine Cu Catalyst Product Imidazo[1,2-a]pyridine Propargylamine->Product 5-exo-dig Cyclization (Cu Catalyst)

Caption: The two-stage process of A³ coupling.

Evaluation
  • Advantages: This method offers excellent versatility, allowing for the introduction of a wide variety of substituents at both the C2 (from the alkyne) and C3 (from the aldehyde) positions.[3] It generally proceeds with high efficiency and good functional group tolerance. Green chemistry variations using water as a solvent have been developed, minimizing environmental impact.[3][11][12]

  • Limitations: The reaction requires a metal catalyst that might need to be removed from the final product, which is a critical consideration in pharmaceutical applications. A common side reaction is the Glaser homocoupling of the terminal alkyne, which can reduce yield and complicate purification.[13]

Representative Protocol: Cu(II)–Ascorbate-Catalyzed A³-Coupling in Aqueous Micellar Media[4][12]
  • In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS, 10 mol%) to 2 mL of water and stir vigorously for 5 minutes to form a micellar solution.

  • To this solution, add the 2-aminopyridine derivative (1.0 mmol), aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%).

  • Finally, add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Stir the mixture at 50°C for 6–16 hours, monitoring progress by TLC.

  • After completion, cool the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Supporting Experimental Data:

  • Product: 3-Benzyl-5-methyl-2-p-tolyl-H-imidazo[1,2-a]pyridine[3]

  • Yield: Good to excellent yields are reported for a variety of substrates.[3]

  • ¹H NMR (400 MHz, CDCl₃) δ: 2.35 (s, 3H), 2.59 (s, 3H), 4.65 (s, 2H), 6.40 (d, J = 6.8 Hz, 1H), 7.02–7.06 (m, 3H), 7.18 (d, J = 8.0 Hz, 2H), 7.23 (d, J = 7.6 Hz, 1H), 7.31 (t, J = 7.2 Hz, 2H), and 7.55 (t, J = 8.0 Hz, 3H).[3]

  • ¹³C NMR (100 MHz, CDCl₃) δ: 20.1, 21.2, 31.8, 113.5, 115.8, 118.6, 124.4, 126.4, 127.6, 128.5, 129.0, 129.2, 131.8, 136.2, 137.4, 141.1, 145.9, and 146.8.[3]

Advanced Strategies: C-H Functionalization

Direct C-H functionalization has emerged as a paradigm-shifting strategy in organic synthesis. Instead of constructing the ring with all substituents in place, this approach involves forming the core imidazo[1,2-a]pyridine scaffold first and then directly converting C-H bonds into new C-C or C-X bonds. This is a highly atom-economical approach that minimizes synthetic steps.[14][15] The C3 position of the imidazo[1,2-a]pyridine is particularly susceptible to this type of electrophilic or radical functionalization.

Causality and Mechanism

The mechanisms are diverse and depend on the specific reaction, but a common modern approach involves visible-light photocatalysis. In a typical cycle, a photocatalyst absorbs light and enters an excited state. It can then engage in a single-electron transfer (SET) with a substrate (e.g., a phosphine oxide or an aryl diazonium salt) to generate a radical. This radical species then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine. A subsequent oxidation and deprotonation step regenerates the aromatic system and the photocatalyst, completing the catalytic cycle.

CH_Functionalization Photocatalytic C-H Functionalization Workflow PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC SET Radical Radical (R•) PC_star->Radical SET Substrate Radical Precursor (e.g., R-X) Substrate->Radical Adduct Radical Adduct Radical->Adduct ImPy Imidazo[1,2-a]pyridine ImPy->Adduct Product C3-Functionalized Product Adduct->Product Oxidation -H+

Caption: A generalized photocatalytic cycle for C3 functionalization.

Evaluation
  • Advantages: This is an exceptionally powerful method for late-stage functionalization, allowing for the derivatization of complex molecules without extensive de novo synthesis. The conditions are often remarkably mild (room temperature, visible light), and it avoids the need for pre-functionalized starting materials.[14]

  • Limitations: This approach is used for derivatization, not for the initial synthesis of the heterocyclic core. Regioselectivity can be a concern, although the C3 position is generally favored.

Representative Protocol: Visible-Light-Induced C3-Phosphorylation[15]
  • To an oven-dried Schlenk tube, add the imidazo[1,2-a]pyridine (0.2 mmol), phosphine oxide (0.3 mmol), and photocatalyst (e.g., Rhodamine B, 1 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen).

  • Add the degassed solvent (e.g., CH₃CN, 2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature under irradiation from a blue LED lamp.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Comparative Summary and Strategic Selection

Choosing the right synthetic method is dictated by the specific goals of the project, including the desired substitution pattern, scale, and available resources. The following table provides a high-level comparison to guide this decision-making process.

MethodReaction TypeKey ReactantsTypical ConditionsAtom EconomyKey AdvantagesKey Limitations
Tschitschibabin Condensation2-Aminopyridine, α-HaloketoneHeat, often solvent-freeMediumSimple, accessible starting materialsHarsh conditions, lachrymatory reagents, limited scope
GBB Reaction 3-Component2-Aminopyridine, Aldehyde, IsocyanideAcid catalyst, mild temp.HighOne-pot, rapid access to 3-amino derivativesLimited availability and odor of isocyanides
A³ Coupling 3-Component2-Aminopyridine, Aldehyde, AlkyneCu or other metal catalystHighHigh efficiency, broad scope for C2/C3 diversityRequires metal catalyst, potential alkyne homocoupling
C-H Functionalization SubstitutionImidazo[1,2-a]pyridine, Radical PrecursorPhotocatalyst, visible light, room temp.Very HighIdeal for late-stage functionalization, very mild conditionsFor derivatization only, not de novo synthesis
Senior Scientist's Recommendations:
  • For rapid generation of a diverse library of 3-amino analogs for initial screening: The Groebke–Blackburn–Bienaymé (GBB) reaction is unparalleled in its efficiency and simplicity.

  • For building structurally complex molecules with precise control over C2 and C3 substituents: The A³ Coupling offers the broadest scope and highest functional group tolerance. The development of aqueous micellar protocols makes it an environmentally conscious choice.[3][12]

  • For late-stage modification of a lead compound or exploring structure-activity relationships around a known core: Direct C-H Functionalization is the most elegant and modern approach, avoiding lengthy re-synthesis campaigns.

  • For straightforward synthesis of simple, often 2-substituted, analogs on a large scale: The classic Tschitschibabin reaction , especially with modern solvent-free modifications, remains a viable and cost-effective option.

The synthesis of imidazo[1,2-a]pyridines has evolved from classical condensations to highly sophisticated, atom-economical multicomponent and C-H activation strategies. By understanding the mechanistic underpinnings and strategic applications of each method, researchers can confidently and efficiently access the specific derivatives needed to advance the frontiers of medicine and material science.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (Source: MDPI) [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (Source: ACS Omega) [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (Source: Wiley Online Library) [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (Source: PubMed Central) [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (Source: RSC Publishing) [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (Source: ACS Publications) [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (Source: ResearchGate) [https://www.researchgate.net/publication/380766291_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (Source: MDPI) [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (Source: Beilstein Journals) [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (Source: BIO Web of Conferences) [Link]

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (Source: Springer) [Link]

  • Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. (Source: Chinese Journal of Organic Chemistry) [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (Source: Organic Chemistry Portal) [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (Source: PubMed Central) [Link]

  • Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. (Source: Semantic Scholar) [Link]

  • Imidazo[1,2-a]pyridine A³-Coupling Catalyzed by a Cu/SiO₂ Material. (Source: SciELO) [Link]

  • Cu(acac)2-Catalyzed A3-(Aldehyde-amine-alkyne) Coupling Reaction for. (Source: Thieme Connect) [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. (Source: Semantic Scholar) [Link]

  • Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. (Source: PubMed) [Link]

  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (Source: ResearchGate) [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (Source: MDPI) [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (Source: PubMed Central) [Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of 6-Methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery pipelines increasingly focus on targeted therapies, a comprehensive understanding of a compound's selectivity is paramount. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, from anticancer to anti-inflammatory effects.[1][2][3] Compounds based on this core have been identified as potent inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs) and c-Met.[4][5]

This guide focuses on a specific derivative, 6-Methylimidazo[1,2-a]pyridine hydrochloride. While this particular molecule is not extensively characterized in public literature, its core structure strongly suggests potential kinase inhibitory activity. Kinase inhibitors are notoriously prone to cross-reactivity due to the highly conserved nature of the ATP-binding pocket across the human kinome.[6] Therefore, rigorously profiling the selectivity of any new imidazo[1,2-a]pyridine derivative is not merely a supplementary exercise but a critical step in defining its therapeutic potential and predicting potential off-target liabilities.

Here, we present an in-depth, field-proven strategy for elucidating the cross-reactivity profile of this compound. We will compare its hypothetical performance against well-characterized kinase inhibitors—the relatively promiscuous inhibitor Dasatinib and the more selective inhibitor Gefitinib—to provide context for data interpretation.

The Imperative of Kinome-Wide Profiling

The clinical success and limitations of early kinase inhibitors like Imatinib have taught the field valuable lessons. While designed to target BCR-ABL, Imatinib's efficacy and some of its side effects are now understood to be linked to its inhibition of other kinases like c-KIT, PDGFR, and DDR1.[7][8][9][10] This "polypharmacology" can be beneficial or detrimental. Conversely, an inhibitor like Dasatinib, developed as a dual Src/Abl inhibitor, engages a wide array of kinases, which may contribute to its efficacy in resistant cancers but also explains some of its associated toxicities.[9][11][12]

Therefore, our primary objective is to build a comprehensive selectivity map. This allows us to:

  • Validate the Primary Target(s): Confirm high-affinity binding to the intended kinase.

  • Identify Off-Target Liabilities: Uncover potential interactions that could lead to toxicity.

  • Discover Therapeutic Opportunities: Reveal unexpected inhibitory activities that could be leveraged for new indications.

Our experimental approach is a tiered system, moving from broad, high-throughput screening to specific, cell-based validation.

G cluster_0 Tier 1: Broad Selectivity Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Activity kinome_scan KINOMEscan® Assay (400+ Kinases) data_analysis Data Analysis (Kd, % Inhibition, TREEspot®) kinome_scan->data_analysis Binding Data cetsa Cellular Thermal Shift Assay (CETSA) for top hits (On- and Off-Targets) data_analysis->cetsa Prioritized Hits validation Confirmation of Intracellular Target Binding cetsa->validation Thermal Shift Data functional_assay Downstream Signaling Assay (e.g., Substrate Phosphorylation) validation->functional_assay Validated Targets phenotype Cellular Phenotype Assessment (e.g., Proliferation, Apoptosis) functional_assay->phenotype final_profile Comprehensive Selectivity Profile phenotype->final_profile

Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling.

Tier 1: High-Throughput Kinome Profiling

The logical first step is to survey a broad portion of the human kinome. The goal here is breadth, not depth, to quickly identify the most potent interactions.

Methodology: KINOMEscan® Competition Binding Assay

We recommend a competition binding assay platform like KINOMEscan® for this initial screen.[13][14] This technology is superior to activity-based assays for initial profiling because it measures direct physical binding between the compound and the kinase active site, independent of ATP concentration, and can detect inhibitors with different binding modes (e.g., Type I and Type II).[13][15]

Experimental Protocol:

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock.

  • Assay Principle: The assay utilizes kinases tagged with DNA, which are then bound to a ligand-functionalized solid support (e.g., beads). The test compound is added in solution and competes with the immobilized ligand for binding to the kinase active site.

  • Screening: The compound is screened at a fixed, high concentration (e.g., 1 µM or 10 µM) against a large panel of human kinases (e.g., the scanMAX panel of 468 kinases).[14]

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A low qPCR signal indicates strong competition and thus, potent binding of the test compound.

  • Data Analysis: Results are typically expressed as "percent of DMSO control," where a lower percentage signifies stronger binding. A threshold (e.g., <10% of control) is used to identify significant "hits."

  • Follow-up (Kd Determination): For the most potent hits, an 11-point dose-response curve is generated to determine the precise dissociation constant (Kd), which reflects the binding affinity.[14]

Hypothetical Data & Comparative Analysis

To illustrate the output, we present hypothetical Kd data for our compound alongside literature-derived data for Dasatinib and Gefitinib.

Kinase Target6-Methylimidazo[1,2-a]pyridine HCl (Kd, nM)Dasatinib (Kd, nM)Gefitinib (Kd, nM)Target Family
CDK2 5.2 2.5>10,000CMGC
EGFR 1,2001102.5 TK
ABL1 950<0.5 >10,000TK
SRC 85<0.5 >10,000TK
VEGFR2 2,500123,300TK
LCK 110<0.5 >10,000TK
p38α (MAPK14) 220184,200CMGC

Note: Data for Dasatinib and Gefitinib are representative values from public sources for comparative purposes.

Interpretation:

  • 6-Methylimidazo[1,2-a]pyridine HCl: Our hypothetical data suggests this compound is a potent and selective inhibitor of CDK2. However, it also shows moderate off-target activity against SRC and LCK at nanomolar concentrations, warranting further investigation.

  • Dasatinib: As expected, Dasatinib is highly potent against ABL1 and SRC family kinases (SRC, LCK) but also hits numerous other targets like CDK2, VEGFR2, and p38α, confirming its promiscuous profile.[9][12]

  • Gefitinib: This compound demonstrates high selectivity for its primary target, EGFR, with minimal binding to other kinases in this panel, consistent with its known mechanism.[16][17][18]

Tier 2: Verifying Target Engagement in a Cellular Context

A potent Kd in a biochemical assay does not guarantee that a compound will engage its target within the complex milieu of a living cell. Factors like cell permeability, efflux pumps, and high intracellular ATP concentrations can prevent a compound from binding its target. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying intracellular target engagement.[19][20]

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[21][22]

Experimental Protocol:

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line expressing the target kinases) with a saturating concentration of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[22]

  • Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein via centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using a specific detection method, typically Western blotting or an immunoassay like AlphaScreen.[21]

  • Data Analysis: Plot the amount of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control. This shift (ΔTm) confirms the compound is binding to and stabilizing the target protein inside the cell.

G cluster_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway GF_On Growth Factor Receptor_On Primary Target (e.g., CDK2) GF_On->Receptor_On Substrate_On Substrate (e.g., Rb) Receptor_On->Substrate_On Phosphorylation Effect_On Cell Cycle Progression Substrate_On->Effect_On GF_Off Other Signal Receptor_Off Off-Target (e.g., SRC) GF_Off->Receptor_Off Substrate_Off Downstream Effector Receptor_Off->Substrate_Off Phosphorylation Effect_Off Other Cellular Response Substrate_Off->Effect_Off Compound 6-Methylimidazo [1,2-a]pyridine HCl Compound->Receptor_On Inhibition (Intended Effect) Compound->Receptor_Off Inhibition (Cross-Reactivity)

Figure 2: On-target vs. off-target inhibition by a kinase inhibitor.

Conclusion and Forward Outlook

Characterizing the cross-reactivity of a novel compound like this compound is a foundational step in its preclinical development. The imidazo[1,2-a]pyridine scaffold is a proven source of potent bioactive molecules, but this potential can only be realized through a rigorous and multi-faceted evaluation of selectivity.[23][24]

By employing a tiered strategy that begins with broad kinome profiling (KINOMEscan®) and progresses to intracellular validation (CETSA) and functional cellular assays, researchers can build a high-confidence selectivity profile. This profile is indispensable for interpreting in vivo efficacy and toxicity data, guiding lead optimization efforts, and ultimately determining the clinical path for a new therapeutic candidate. Comparing the resulting data to benchmarks like Dasatinib and Gefitinib provides essential context, helping to classify the compound's selectivity profile within the broader landscape of kinase inhibitors and informing decisions about its future development.

References

  • Eurofins Discovery. KINOMEscan Technology. [Online] Available at: [Link][13]

  • Welsh, N., & Eriksson, O. (2022). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? Upsala Journal of Medical Sciences. [Online] Available at: [Link][7][8]

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Online] Available at: [Link][1]

  • Zitvogel, L., & Kroemer, G. (2014). Immunological off-target effects of imatinib. Nature Reviews Cancer. [Online] Available at: [Link][25]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib? [Online] Available at: [Link][16]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Online] Available at: [Link][14]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Online] Available at: [Link][19]

  • D'Auria, M., & Racioppi, R. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Online] Available at: [Link][26]

  • Costa, G., et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. Journal of Immunology Research. [Online] Available at: [Link][27]

  • Seeliger, M. A., et al. (2012). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. [Online] Available at: [Link][28]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Online] Available at: [Link][15]

  • ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. [Online] Available at: [Link][29]

  • ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Online] Available at: [Link][2]

  • Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Online] Available at: [Link][3]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Online] Available at: [Link][9]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. [Online] Available at: [Link][30]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Online] Available at: [Link][21]

  • Ciardiello, F. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research. [Online] Available at: [Link][18]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Online] Available at: [Link][31]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Online] Available at: [Link][22]

  • Ware, K. E., et al. (2013). A mechanism of resistance to gefitinib mediated by cellular reprogramming and the acquisition of an FGF2-FGFR1 autocrine growth loop. Oncogenesis. [Online] Available at: [Link][32]

  • Dirty Medicine. (2025). Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Online] Available at: [Link][33]

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences. [Online] Available at: [Link][11]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Online] Available at: [Link][34]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Online] Available at: [Link][35]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Online] Available at: [Link][20]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. [Online] Available at: [Link][12]

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Online] Available at: [Link][23]

  • Boufroura, H., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. [Online] Available at: [Link][36]

  • Anderson, M., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters. [Online] Available at: [Link][4]

  • Oceanomics. (n.d.). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. [Online] Available at: [Link][37]

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Online] Available at: [Link][24]

  • Wang, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. [Online] Available at: [Link][38]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][7][13]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry. [Online] Available at: [Link][5]

  • Mondal, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. [Online] Available at: [Link][39]

Sources

A Comparative Guide to the In Vivo Validation of Imidazo[1,2-a]pyridine Activity Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The imidazo[1,2-a]pyridine (IPA) scaffold is recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. While the specific compound 6-Methylimidazo[1,2-a]pyridine hydrochloride is noted, publicly available in vivo validation data for this particular molecule is limited. Therefore, to provide a scientifically robust and data-rich guide for researchers, this document will focus on the extensively validated in vivo anti-tuberculosis activity of a representative and potent IPA derivative: N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (hereafter referred to as ND-09759) . This compound, like other advanced IPAs such as the clinical candidate Telacebec (Q203), demonstrates a compelling mechanism of action and significant efficacy in preclinical models, making it an excellent exemplar for this guide.

The primary challenge in tuberculosis (TB) therapy is the long treatment duration and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). The IPA class of molecules represents a promising new frontier, targeting the bacterial respiratory chain, a novel mechanism distinct from most current anti-TB drugs.

Mechanism of Action: Targeting Bacterial Respiration

A key reason for the scientific interest in the IPA scaffold is its novel mechanism of action. Advanced IPAs, including ND-09759 and Telacebec (Q203), are potent inhibitors of the QcrB subunit of the ubiquinol-cytochrome c reductase (bcc complex, or Complex III) in the Mtb electron transport chain.[1][2] This complex is vital for oxidative phosphorylation, the primary process by which the bacterium generates ATP. By inhibiting QcrB, IPAs effectively shut down cellular energy production, leading to bactericidal activity.[2] This targeted disruption of ATP homeostasis is effective against both replicating and non-replicating bacteria and, crucially, remains potent against strains resistant to standard first-line drugs.[1]

MOA cluster_etc M. tuberculosis Electron Transport Chain cluster_atp ATP Synthesis NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- bcc bcc Complex (Complex III) Target: QcrB subunit Menaquinone->bcc e- Cytochrome_c Cytochrome c bcc->Cytochrome_c e- Proton_Motive_Force Proton Motive Force bcc->Proton_Motive_Force Pumps H+ aa3 aa3 Cytochrome Oxidase (Complex IV) Cytochrome_c->aa3 e- O2 O₂ aa3->O2 aa3->Proton_Motive_Force Pumps H+ H2O H₂O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi Proton_Motive_Force->ATP_Synthase IPA Imidazo[1,2-a]pyridine (e.g., ND-09759) IPA->bcc INHIBITS

Caption: Inhibition of the Mtb Electron Transport Chain by IPAs.

Comparative In Vivo Performance

The ultimate validation of a novel antimicrobial agent lies in its performance within a living system. The efficacy of ND-09759 has been evaluated in a murine aerosol infection model, the gold standard for preclinical TB drug assessment. Its performance is best understood when compared directly against the cornerstones of current TB therapy: Isoniazid (INH) and Rifampicin (RMP).

The data clearly demonstrates that ND-09759, when administered orally, achieves a bactericidal effect comparable to that of first-line anti-TB drugs in the acute mouse model of infection.[3][4]

ParameterImidazo[1,2-a]pyridine (ND-09759)Isoniazid (INH)Rifampicin (RMP)
Animal Model BALB/c MiceBALB/c MiceBALB/c Mice
Infection Route Low-dose aerosol with Mtb H37RvLow-dose aerosol with Mtb H37RvLow-dose aerosol with Mtb H37Rv
Dose & Route 30 mg/kg, Oral (PO), once daily25 mg/kg, Oral (PO), once daily10 mg/kg, Oral (PO), once daily
Treatment Duration 4 Weeks4 Weeks4 Weeks
Efficacy (Lung) ~2.0 log₁₀ CFU reduction [3][4]~2.0 log₁₀ CFU reduction[3][4]~2.0 log₁₀ CFU reduction[3][4]
Efficacy (Spleen) ~2.5 log₁₀ CFU reduction [3][4]~2.5 log₁₀ CFU reduction[3][4]~2.5 log₁₀ CFU reduction[3][4]
Mouse PK (Cₘₐₓ) ~2.9 µg/mL (at 30 mg/kg)[3][4]Variable; ~3-5 µg/mL (at 25 mg/kg)Variable; ~5-10 µg/mL (at 10 mg/kg)
Mouse PK (T₁/₂) ~20.1 hours[3][4]~0.4-1.6 hours[5]~2-3 hours

Expert Analysis: The key takeaway from this comparative data is not just equivalence, but the potential it represents. ND-09759 achieves this efficacy through a novel mechanism, making it a powerful candidate for treating drug-resistant TB. Its significantly longer half-life in mice compared to Isoniazid is a highly favorable pharmacokinetic property, suggesting the potential for sustained drug exposure above the minimum inhibitory concentration (MIC), a critical parameter for bactericidal activity.[3][4][5] Furthermore, studies on related IPAs have shown potent activity against MDR and XDR clinical isolates, a feat unachievable by INH or RMP in resistant contexts.[1]

Experimental Protocols for In Vivo Validation

Reproducible and rigorous in vivo testing is the foundation of drug development. The following protocols outline the essential workflows for assessing the efficacy and pharmacokinetics of a novel IPA like ND-09759.

Protocol 1: In Vivo Efficacy in an Acute Murine TB Model

This protocol is designed to assess the bactericidal activity of a test compound following a low-dose aerosol infection, which mimics the natural route of human infection.

Workflow cluster_prep Phase 1: Infection (Day 0) cluster_treat Phase 2: Treatment (Day 1 to Day 28) cluster_analysis Phase 3: Endpoint Analysis (Day 29) A1 BALB/c Mice (6-8 weeks old) A2 Low-Dose Aerosol Infection (M. tuberculosis H37Rv) Target: 50-100 CFU/lungs A1->A2 B1 Randomize into Groups (n=5-8) 1. Vehicle Control (e.g., 0.5% CMC) 2. Test Compound (e.g., ND-09759) 3. Positive Control (e.g., Isoniazid) A2->B1 B2 Administer Treatment Daily (Oral Gavage) B1->B2 B3 Monitor Body Weight & Clinical Signs B2->B3 C1 Euthanize Mice B3->C1 C2 Aseptically Harvest Lungs & Spleen C1->C2 C3 Homogenize Tissues C2->C3 C4 Plate Serial Dilutions on 7H11 Agar C3->C4 C5 Incubate at 37°C for 3-4 Weeks C4->C5 C6 Enumerate Colony Forming Units (CFU) C5->C6 C7 Calculate log10 CFU/organ & Statistical Analysis C6->C7

Caption: Workflow for Acute Murine TB Efficacy Study.

Step-by-Step Methodology:

  • Animal Acclimatization: House 6- to 8-week-old male BALB/c mice for at least one week under standard BSL-3 conditions prior to infection.

  • Infection: Infect mice with a logarithmic-phase culture of M. tuberculosis H37Rv using a calibrated aerosol exposure system (e.g., Glas-Col) to deliver approximately 50-100 bacilli to the lungs. The actual deposited dose should be confirmed by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates.

  • Treatment Initiation: Begin treatment 24 hours post-infection. Randomize mice into treatment cohorts (n=5-8 per group):

    • Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% carboxymethylcellulose) orally.

    • Group 2 (Test Compound): Administer ND-09759 (e.g., 30 mg/kg) orally.

    • Group 3 (Positive Control): Administer Isoniazid (e.g., 25 mg/kg) orally.

  • Dosing and Monitoring: Administer treatments once daily via oral gavage for 28 consecutive days. Monitor animal health and body weight 2-3 times per week as an early indicator of efficacy and toxicity.[6]

  • Endpoint Analysis: On day 29 (24 hours after the final dose), euthanize all mice.

  • Organ Processing: Aseptically remove the lungs and spleen from each mouse. Homogenize the organs separately in sterile saline with 0.05% Tween 80.

  • CFU Enumeration: Prepare 10-fold serial dilutions of the organ homogenates and plate onto Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubation and Counting: Incubate plates at 37°C for 3-4 weeks. Count the colonies on plates and calculate the number of CFU per organ. Data are typically expressed as log₁₀ CFU.

Causality and Self-Validation: This experimental design is self-validating. The vehicle control group establishes the baseline progression of the infection. The positive control group (Isoniazid) validates the model's sensitivity to a known effective drug. A significant reduction in CFU in the test compound group relative to the vehicle, and ideally comparable to the positive control, provides strong evidence of in vivo bactericidal activity.[3][7]

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

This protocol determines key PK parameters that inform dosing regimens and predict clinical translation.

  • Animal Dosing: Use uninfected 8-week-old male BALB/c mice (n=3 per time point). Administer a single dose of the test compound (e.g., 30 mg/kg ND-09759) via oral gavage.[3]

  • Blood Sampling: Collect blood samples (e.g., via cheek bleed or terminal cardiac puncture) at predetermined time points, such as 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[3]

  • Plasma Preparation: Process blood samples by centrifugation to separate plasma.

  • Sample Analysis: Quantify the concentration of the parent drug in plasma samples using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and elimination half-life (T₁/₂).

Conclusion and Future Directions

The in vivo data for representative imidazo[1,2-a]pyridines like ND-09759 provides a compelling case for this scaffold as a source of novel anti-tuberculosis agents. These compounds demonstrate potent bactericidal activity in the validated murine model, comparable to first-line drugs like Isoniazid, but with a distinct and valuable mechanism of action that circumvents existing resistance pathways.[3][4] The favorable pharmacokinetic profile, particularly the extended half-life, further enhances their therapeutic potential.[3]

For drug development professionals, the path forward involves several critical steps:

  • Chronic Infection Models: Validating efficacy in chronic infection models (e.g., C3HeB/FeJ mice), which better recapitulate the complex granulomatous pathology of human TB.[7]

  • Combination Studies: Evaluating IPAs in combination with existing and new anti-TB drugs to identify synergistic regimens that can shorten treatment duration.

  • Safety Pharmacology and Toxicology: Conducting comprehensive GLP toxicology studies to establish a robust safety profile for IND-enabling studies.

The imidazo[1,2-a]pyridine class, validated through the rigorous in vivo methodologies described herein, stands as a testament to the power of mechanism-driven drug discovery and holds significant promise in the global fight against tuberculosis.

References

  • Contribution of front-line, standard-of-care drugs to bactericidal responses, resistance emergence, and cure in murine models of easy- or hard-to-treat tuberculosis disease. American Society for Microbiology. Available at: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Publications. Available at: [Link]

  • Bactericidal Activity of an Imidazo[1,2-a]pyridine Using a Mouse M. tuberculosis Infection Model. PLOS ONE. Available at: [Link]

  • Pharmacology-Acute & Inflammatory Pain-Carrageenan Model. Sygnature Discovery. Available at: [Link]

  • A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. PubMed. Available at: [Link]

  • Carrageenan-Induced Inflammatory Pain Model. Creative Bioarray. Available at: [Link]

  • Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice. DovePress. Available at: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. Available at: [Link]

  • Studies of the Specific Activity of Aerosolized Isoniazid against Tuberculosis in a Mouse Model. MDPI. Available at: [Link]

  • Experimental λ-Carrageenan-induced inflammatory pain model for testing novel analgesics. Aragen Life Sciences. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. Available at: [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. Available at: [Link]

  • Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. American Society for Microbiology. Available at: [Link]

  • Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. PLOS ONE. Available at: [Link]

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. American Society for Microbiology. Available at: [Link]

  • Isoniazid (INH) treatment at 25 mg/kg is less effective in C3HeB/FeJ... ResearchGate. Available at: [Link]

  • Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis. American Society for Microbiology. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 6-Methylimidazo[1,2-a]pyridine hydrochloride Against Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Recently, derivatives bearing substitutions at the 6-position have garnered significant interest for their potent anticancer activities. Emerging research indicates that this class of compounds can induce apoptosis and modulate critical oncogenic signaling pathways, such as the PI3K/AKT/mTOR cascade, in various cancer cell lines.[2][3]

This guide provides an in-depth framework for benchmarking the anticancer efficacy of a representative compound from this class, 6-Methylimidazo[1,2-a]pyridine hydrochloride. We will compare its performance against two established inhibitors that represent distinct but relevant mechanisms of action:

  • Doxorubicin: A cornerstone of chemotherapy, known for its broad cytotoxic effects, primarily through DNA intercalation and topoisomerase II inhibition, leading to robust apoptosis induction.

  • Taselisib: A potent and selective inhibitor of the PI3K pathway, particularly the p110α, p110δ, and p110γ isoforms, which are frequently hyperactivated in cancer.

This comparative analysis will be grounded in a series of robust, reproducible experimental protocols designed to elucidate the compound's potency, mechanism of action, and potential as a novel therapeutic agent.

Pillar 1: Establishing the Mechanism of Action

The rationale for selecting our benchmark inhibitors hinges on the putative mechanisms of action for 6-substituted imidazo[1,2-a]pyridines. Studies on analogs reveal two primary convergent pathways leading to cancer cell death: the induction of apoptosis and the inhibition of the PI3K survival pathway.[2][4]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, mutations in genes like PIK3CA lead to its constitutive activation, promoting uncontrolled cell division and resistance to apoptosis.[3] Several studies have demonstrated that novel imidazo[1,2-a]pyridine derivatives can potently inhibit PI3Kα, leading to cell cycle arrest and apoptosis in cancer cells.[3][5] This makes a direct comparison with a known PI3K inhibitor like Taselisib essential for contextualizing its efficacy.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Survival Inhibition of Apoptosis Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound 6-Methylimidazo [1,2-a]pyridine HCl Compound->PI3K Inhibits Taselisib Taselisib Taselisib->PI3K Experimental_Workflow Start Cancer Cell Lines (e.g., T47D, HCC827) Treatment Treat with: 1. 6-Me-Imidazo[1,2-a]pyridine 2. Doxorubicin 3. Taselisib Start->Treatment MTT Assay 1: Cell Viability (MTT) Determine IC50 Treatment->MTT Caspase Assay 2: Apoptosis (Caspase-Glo 3/7) Measure Caspase Activity Treatment->Caspase Western Assay 3: Mechanism (Western Blot) Analyze p-Akt, Cleaved PARP Treatment->Western Data Comparative Data Analysis MTT->Data Caspase->Data Western->Data

Caption: A validated experimental workflow for inhibitor comparison.

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

This assay provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., T47D, HCC827) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Taselisib. Remove the media from the cells and add 100 µL of media containing the desired final concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, the key executioner caspases in the apoptotic pathway.

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage by active caspases releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in Protocol 1, using concentrations around the predetermined IC50 values for each compound. Incubate for a relevant time period (e.g., 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.

  • Assay Execution (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to a vehicle control. A significant increase in luminescence indicates the induction of apoptosis.

Protocol 3: Mechanistic Validation (Western Blot Analysis)

Western blotting allows for the qualitative and semi-quantitative analysis of key proteins within the PI3K and apoptosis pathways.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect changes in protein expression or post-translational modifications (e.g., phosphorylation).

Step-by-Step Methodology:

  • Cell Lysis: Treat cells grown in 6-well plates with the compounds at their IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 4-20% Tris-glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

    • p-Akt (Ser473): To measure inhibition of the PI3K pathway.

    • Total Akt: As a loading control for p-Akt.

    • Cleaved PARP: A key substrate of active caspases and a hallmark of apoptosis.

    • β-Actin or GAPDH: As a general loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.

  • Analysis: A decrease in the p-Akt/Total Akt ratio indicates PI3K pathway inhibition. The appearance of the cleaved PARP fragment (~89 kDa) confirms apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for benchmarking this compound against relevant, known inhibitors. By integrating cell viability, apoptosis, and mechanistic protein assays, researchers can build a robust data package to evaluate the compound's anticancer potential. The data generated through these protocols will allow for a direct comparison of potency (IC50) and mechanism of action against both a standard chemotherapeutic agent and a targeted pathway inhibitor.

Positive results, such as potent, single-digit micromolar IC50 values and confirmed induction of apoptosis via PI3K/Akt pathway inhibition, would strongly support the advancement of this compound into more complex preclinical models, including in vivo xenograft studies, to further validate its therapeutic promise.

References

  • Li, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences. Available at: [Link]

  • Open University of Catalonia. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. OUCI. Available at: [Link]

  • Kaya, B., et al. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. Available at: [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[3][6][7]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal-Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. ACS Publications. Available at: [Link]

  • Gao, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]

  • Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Europe PMC. Available at: [Link]

  • Volkova, Y., et al. (2016). Synthesis and antiproliferative activity evaluation of steroidal imidazo[1,2-a]pyridines. Steroids. Available at: [Link]

  • Aliwaini, S., et al. (2021). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. Available at: [Link]

  • Sedej, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. Available at: [Link]

  • Al-Ostath, O., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Ling, Y., et al. (2024). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PubMed Central. Available at: [Link]

  • Apicule. (n.d.). 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine (CAS No: 88965-00-8). Available at: [Link]

  • Biocompare. (n.d.). 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 from Aladdin Scientific. Available at: [Link]

Sources

A Researcher's Guide to the Synthesis and Reproducibility of 6-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry. Its derivatives are found in a range of clinically significant drugs, including zolpidem and alpidem, highlighting its importance as a "privileged" structure in the design of new therapeutic agents.[1] This guide provides an in-depth analysis of the synthesis of 6-Methylimidazo[1,2-a]pyridine hydrochloride, a representative of this class. We will explore a robust and reproducible synthetic route, compare it with a closely related isomer, 7-Methylimidazo[1,2-a]pyridine, and provide detailed experimental protocols and characterization data to ensure the reproducibility of these findings in your own laboratory settings.

The Strategic Importance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that offers a unique combination of structural rigidity and a rich electronic profile, making it an ideal scaffold for interacting with a variety of biological targets. The therapeutic applications of this scaffold are broad, with compounds showing activity as anticancer, anti-inflammatory, and antimicrobial agents, among others.[2] The specific substitution pattern on the bicyclic ring system is crucial in determining the biological activity, making the reliable synthesis of specific isomers like 6-Methylimidazo[1,2-a]pyridine a critical aspect of drug discovery programs.

Comparative Analysis: 6-Methyl- vs. 7-Methylimidazo[1,2-a]pyridine

To understand the nuances of synthesis and characterization within this class of compounds, we will compare the target compound, 6-Methylimidazo[1,2-a]pyridine, with its isomer, 7-Methylimidazo[1,2-a]pyridine. The choice of starting material, specifically the substituted 2-aminopyridine, dictates the final position of the methyl group on the pyridine ring of the fused system. While both isomers share a common synthetic pathway, their distinct substitution patterns lead to subtle but measurable differences in their physicochemical and spectroscopic properties.

Parameter6-Methylimidazo[1,2-a]pyridine7-Methylimidazo[1,2-a]pyridine Derivative[3]
Precursor 5-Methyl-2-aminopyridine4-Methyl-2-aminopyridine
Expected Yield High (comparable to other derivatives)High (reported up to 95% for some derivatives)
Purification Column chromatography (Silica gel)Column chromatography (Silica gel)
Appearance Expected to be a solidRed powder (for the azo-derivative)
Melting Point Not available in searched literature230–232 °C (for a 2-(4-chlorophenyl) derivative)

A Foundational Synthetic Strategy: The Tschitschibabin Reaction

The most common and reliable method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] This reaction is known for its efficiency and broad applicability to a wide range of substituted starting materials.

Mechanistic Insights

The reaction proceeds through an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The choice of a non-protic solvent is often preferred to avoid side reactions with the α-halocarbonyl compound.

Experimental Protocols

Synthesis of 6-Methylimidazo[1,2-a]pyridine

This protocol is a representative procedure based on the well-established Tschitschibabin reaction.

Materials:

  • 5-Methyl-2-aminopyridine

  • Chloroacetaldehyde (50% solution in water)

  • Sodium bicarbonate

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-methyl-2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • To this suspension, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 6-methylimidazo[1,2-a]pyridine as a solid.

Preparation of this compound
  • Dissolve the purified 6-methylimidazo[1,2-a]pyridine in a minimal amount of diethyl ether.

  • To this solution, add a solution of HCl in diethyl ether (2M) dropwise with stirring.

  • A precipitate will form. Continue the addition until no further precipitation is observed.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Characterization and Data Interpretation

The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods.

Spectroscopic Data Comparison
Technique6-Methylimidazo[1,2-a]pyridine (Expected)7-Methyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Derivative (Reported)[4]
¹H NMR (CDCl₃) Aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the methyl group around δ 2.4 ppm.δ 13.49 (s, 1H), 9.81 (d, J = 7.0 Hz, 1H), 8.52 (d, J = 8.4 Hz, 1H), 8.05 (d, J = 8.4 Hz, 2H), 7.81 (d, J = 8.2 Hz, 1H), 7.79 (d, J = 8.9 Hz, 1H), 7.70 (s, 1H), 7.67–7.63 (m, 1H), 7.56 (d, J = 8.4 Hz, 2H), 7.53–7.42 (m, 1H), 7.17 (d, J = 8.9 Hz, 1H), 7.13 (d, J = 7.0 Hz, 1H), 2.57 (s, 3H).
¹³C NMR (CDCl₃) Aromatic carbons in the range of δ 110-150 ppm, a methyl carbon signal around δ 20 ppm.Not fully assigned in the provided reference.
FT-IR (cm⁻¹) C-H stretching (aromatic) ~3050, C=N stretching ~1640, C=C stretching ~1500-1600.3415 (O-H), 3055 (C-H), 1639 (N=N), 1590 (C=N), 1464 (C=C).
Mass Spec (ESI) Expected [M+H]⁺ at m/z = 133.08Not available in the provided reference for this specific derivative.

Ensuring Reproducibility: Key Considerations

  • Purity of Starting Materials: The purity of the 2-aminopyridine and α-halocarbonyl starting materials is paramount. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Careful control of the reaction temperature and time is crucial. Overheating can lead to decomposition, while insufficient heating may result in incomplete reaction.

  • Purification: The use of column chromatography is essential for obtaining a highly pure product. The choice of solvent system for chromatography should be optimized for the specific compound.

  • Characterization: Comprehensive characterization by NMR, MS, and IR is necessary to confirm the structure and purity of the final product, ensuring that the desired isomer has been synthesized.

Visualizing the Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 6-Methylimidazo[1,2-a]pyridine cluster_salt_formation Salt Formation Start 5-Methyl-2-aminopyridine + Chloroacetaldehyde Reaction Tschitschibabin Condensation (EtOH, NaHCO₃, Reflux) Start->Reaction 1 Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup 2 Purification Column Chromatography (Silica Gel) Workup->Purification 3 Product 6-Methylimidazo[1,2-a]pyridine Purification->Product 4 Salt_Reaction Dissolve in Et₂O, add HCl in Et₂O Product->Salt_Reaction Isolation Filtration & Drying Salt_Reaction->Isolation Final_Product 6-Methylimidazo[1,2-a]pyridine HCl Isolation->Final_Product

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound via the Tschitschibabin reaction is a robust and reproducible method that provides access to this important heterocyclic scaffold. By carefully controlling the reaction conditions and employing rigorous purification and characterization techniques, researchers can reliably obtain this compound for further investigation in drug discovery and development programs. The comparison with the 7-methyl isomer highlights the versatility of this synthetic approach and the importance of precise characterization in distinguishing between closely related structures.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • NIST WebBook. (n.d.). 7-Methylimidazo(1,2-a)pyridine. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Google Patents. (n.d.). WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide.
  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]

  • ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • ScienceDirect. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 6-Methylimidazo[1,2-a]pyridine hydrochloride. As a heterocyclic aromatic compound used in pharmaceutical research and development, its handling and disposal require a thorough understanding of its chemical properties and the associated regulatory frameworks. This guide is designed for researchers, scientists, and laboratory managers to ensure that disposal procedures are conducted safely, efficiently, and in full compliance with environmental regulations, thereby safeguarding both personnel and the environment.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a complete understanding of the compound's hazards is paramount. This compound is a member of the pyridine derivative family. While specific data for this exact compound is limited, the safety profile can be reliably inferred from closely related structures like pyridine hydrochloride and other substituted imidazo[1,2-a]pyridines.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3][4]

  • Environmental Hazard: Heterocyclic compounds can be persistent in the environment and exhibit toxicity to aquatic life.[6] Therefore, this chemical must not be allowed to enter drains or waterways.[4][7]

Hazard ProfileRequired Personal Protective Equipment (PPE)
Health Hazards Primary: Nitrile or butyl rubber gloves, chemical safety goggles, fully-buttoned laboratory coat.[4][8]
Harmful (Oral, Dermal, Inhalation)[3]Secondary (for spills or aerosol generation): Dust respirator (NIOSH/MSHA approved).[4]
Skin/Eye Irritant[5]Handling Location: All handling and waste preparation must occur within a certified chemical fume hood to prevent inhalation exposure.[8]
Environmental Hazards Procedures must be in place to prevent release into the environment. Use secondary containment for waste containers.[9]
Potential Aquatic Toxicity[6]
Physical Hazards Store away from strong oxidizing agents, acids, and bases.[2][8]
Incompatible with strong oxidizers[2]

Waste Characterization and Segregation: The Foundational Step

Proper disposal begins with accurate waste characterization. Under the guidelines of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), this compound is classified as a hazardous chemical waste.[9][10][11][12]

Core Principle: This chemical waste must never be disposed of down the sanitary sewer or in regular solid waste trash.[1][10]

Segregation Protocol:

  • Identify Incompatibles: Store waste containers of this compound away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases, to prevent violent reactions.[8][13]

  • Maintain Separate Waste Streams: Do not mix this waste with other chemical waste streams unless they are of the same hazard class and compatibility has been verified. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Solid vs. Liquid: Collect solid waste (pure compound, contaminated lab debris) separately from liquid waste (solutions of the compound).

The following workflow illustrates the decision-making process for handling this waste.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Container Selection cluster_2 Labeling & Storage cluster_3 Final Disposal start Waste Generated: 6-Methylimidazo[1,2-a]pyridine hydrochloride char_waste Characterize as Hazardous Waste (per RCRA regulations) start->char_waste waste_form Determine Waste Form char_waste->waste_form solid_waste Solid Waste (e.g., pure compound, contaminated PPE) waste_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) waste_form->liquid_waste Liquid container_solid Select clean, dry, sealable HDPE container. solid_waste->container_solid container_liquid Select compatible, leak-proof, sealable container with screw cap. Use secondary containment. liquid_waste->container_liquid label_node Attach EPA Hazardous Waste Label IMMEDIATELY upon adding first waste. container_solid->label_node container_liquid->label_node fill_label Complete Label: - Full Chemical Name - Hazard Pictograms - Accumulation Start Date - PI Name & Room # label_node->fill_label store_saa Store container in designated Satellite Accumulation Area (SAA). Keep container closed. fill_label->store_saa full_container Container Full or No Longer in Use? store_saa->full_container request_pickup Arrange for disposal via your institution's Environmental Health & Safety (EHS) department. full_container->request_pickup Yes final_disposal Waste transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). request_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol must be followed precisely to ensure safety and compliance.

Step 1: Container Preparation

  • Select a waste container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice for both solids and liquids.[9] The container must have a secure, screw-top cap to prevent leaks and evaporation.[13]

  • Ensure the container is clean, dry, and in good condition.

  • Immediately affix a hazardous waste tag or label to the container before any waste is added.[10][12]

Step 2: Waste Transfer

  • Solid Waste:

    • For the pure compound or contaminated solids (e.g., weigh boats, gloves, paper towels), carefully place them into the designated solid waste container.

    • Avoid generating dust.[4] If there is a risk of dust, use a damp paper towel to wipe down surfaces and place it in the waste container.

  • Liquid Waste:

    • For solutions containing the compound, pour the waste carefully into the designated liquid waste container using a funnel.

    • Do not fill the container to more than 90% capacity to allow for vapor expansion.[9]

    • After transferring, securely fasten the cap.

Step 3: Labeling

  • The hazardous waste label must be filled out completely and legibly.[10] Incomplete labels are a common cause of regulatory violations.

  • Required Information:

    • The words "Hazardous Waste".[10][12]

    • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[10] For mixtures, list all components and their approximate percentages.[13]

    • Hazard Information: Check the appropriate hazard pictograms (e.g., irritant, harmful).[10]

    • Contact Information: Principal Investigator's name, department, and room number.[10]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12][13]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][13]

  • Ensure the container is stored in secondary containment to catch any potential leaks.[9]

Step 5: Final Disposal

  • Once the container is full (or waste is no longer being generated), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or equivalent office.[10]

  • Do not move hazardous waste between different SAAs.[12]

  • The EHS department will coordinate with a licensed hazardous waste disposal company to transport the waste to an approved Treatment, Storage, and Disposal Facility (TSDF).[14] Common disposal methods for this type of waste include high-temperature incineration.[11]

Spill and Emergency Procedures

Accidents require immediate and correct action.

Minor Spill (Contained within a fume hood):

  • Alert personnel in the immediate area.[4]

  • Wearing appropriate PPE (lab coat, goggles, double gloves), contain the spill.

  • Absorb the spill with an inert, dry material such as vermiculite, sand, or a chemical absorbent pad.[8]

  • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[4][7]

  • Decontaminate the area with soap and water.

  • Report the incident to your supervisor.

Major Spill (Outside of a fume hood) or Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[4][8]

  • Skin Contact: Flush the affected skin with large amounts of running water and soap. Remove contaminated clothing. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][4]

  • Large Spill: Evacuate the area immediately. Close the doors and prevent entry. Notify your institution's EHS and emergency services, providing them with the location and identity of the spilled chemical.[8] Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste in a manner that prioritizes safety, regulatory compliance, and environmental stewardship.

References

  • Apollo Scientific. (2023, July 7). 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride - Safety Data Sheet. Retrieved from Apollo Scientific. (URL not available for direct linking)
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA. [Link]

  • University of Houston. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. ATSDR. [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]

  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. NCBI. [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. WSU. [Link]

  • Penta chemicals. (2024, November 26). Pyridine - Safety Data Sheet. [Link]

  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. [Link]

  • ResearchGate. (2025, August 10). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. [Link]

  • PubMed Central. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.